6-Azauridine-5'-monophosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N3O9P/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(20-7)2-19-21(16,17)18/h1,3,5-7,13-14H,2H2,(H,10,12,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVZOSYMNMNQFR-SHUUEZRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942235 | |
| Record name | 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2018-19-1 | |
| Record name | 6-Azauridine-5'-monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-aza uridine 5'-monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03718 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 6-Azauridine-5'-Monophosphate
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
6-Azauridine-5'-monophosphate (6-aza-UMP) is the biologically active metabolite of the prodrug 6-azauridine. It functions as a potent antimetabolite by strategically targeting the de novo pyrimidine biosynthesis pathway. This guide elucidates the core mechanism of action of 6-aza-UMP, focusing on its enzymatic activation, its specific and potent inhibition of orotidine-5'-monophosphate (OMP) decarboxylase, and the downstream biochemical and cellular consequences. We will detail the profound impact of this inhibition on cellular nucleotide pools, leading to the cessation of nucleic acid synthesis and providing the basis for its therapeutic application as an antiviral and antineoplastic agent. Furthermore, this document provides field-proven experimental protocols for validating and quantifying the activity of 6-aza-UMP and its effects on cellular metabolism.
Introduction: The Strategic Role of an Antimetabolite
In the landscape of cellular biochemistry, the de novo synthesis of pyrimidine nucleotides is a fundamental process, essential for the production of DNA, RNA, and various cofactors.[1] This pathway's critical role in cell proliferation makes it an attractive target for therapeutic intervention, particularly in oncology and virology, where rapidly dividing cells or viral replication machinery place a high demand on nucleotide precursors.
6-azauridine is a synthetic pyrimidine nucleoside analogue that, by itself, is inert.[2] Its therapeutic power is unlocked within the cell through enzymatic conversion to its active form, this compound (6-aza-UMP).[2] As the active agent, 6-aza-UMP acts as a highly specific inhibitor of a key enzyme in the pyrimidine pathway, OMP decarboxylase, effectively shutting down the production of essential building blocks for life.[2][3] This guide provides a detailed examination of this elegant and potent mechanism.
The Target Landscape: De Novo Pyrimidine Biosynthesis
To understand the action of 6-aza-UMP, one must first appreciate its target pathway. De novo pyrimidine synthesis constructs pyrimidine rings from basic precursors like bicarbonate, ammonia, and aspartate. The pathway culminates in the synthesis of uridine monophosphate (UMP), the parent pyrimidine nucleotide from which UTP, CTP, and dTTP are ultimately derived.[1]
A critical, final step in this pathway is the conversion of orotidine-5'-monophosphate (OMP) to UMP. This reaction is catalyzed by OMP decarboxylase (EC 4.1.1.23).[1] This enzyme is a marvel of catalytic efficiency, accelerating the reaction rate by a factor of 1017 over the uncatalyzed reaction.[4] This remarkable proficiency makes OMP decarboxylase a bottleneck in the pathway; its inhibition has immediate and severe consequences for the cell's ability to produce pyrimidines.
Core Mechanism of Action: Potent Inhibition of OMP Decarboxylase
The mechanism of 6-aza-UMP can be dissected into two primary stages: activation of the prodrug and the subsequent inhibition of the target enzyme.
Enzymatic Activation: From Prodrug to Active Inhibitor
6-azauridine enters the cell where it is recognized by the enzyme uridine kinase.[3] This kinase, which normally phosphorylates uridine to UMP, catalyzes the transfer of a phosphate group from ATP to the 5' hydroxyl group of 6-azauridine. The product of this reaction is the active inhibitor: this compound (6-aza-UMP). This intracellular trapping and activation mechanism ensures that the inhibitory action is localized within the target cells.
The overall activation and inhibition pathway is visualized below.
Competitive Inhibition of OMP Decarboxylase
6-aza-UMP is a structural analogue of the natural substrate, OMP. It binds to the active site of OMP decarboxylase, acting as a potent competitive inhibitor.[5] By occupying the active site, it prevents the binding and subsequent decarboxylation of OMP, effectively halting the production of UMP. This tight-binding interaction is the linchpin of its entire mechanism of action.[1]
Biochemical and Cellular Consequences
The inhibition of OMP decarboxylase by 6-aza-UMP triggers a cascade of metabolic disruptions:
-
Accumulation of Orotate: The blockage of OMP decarboxylation leads to a buildup of its substrate, OMP, and its precursor, orotic acid. This can result in a condition known as orotic aciduria, where excess orotic acid is excreted in the urine.[3]
-
Depletion of Pyrimidine Nucleotide Pools: The most critical consequence is the severe depletion of intracellular pools of UMP and its downstream derivatives, UTP and CTP.[2] These nucleotides are indispensable for:
-
RNA Synthesis: UTP and CTP are required for transcription.
-
DNA Synthesis: CTP is a precursor for dCTP, and UTP is a precursor for dTTP.
-
Glycobiology: UDP-sugars are essential for glycosylation reactions.
-
-
Cytotoxicity and Antiviral Effects: The resulting starvation of pyrimidine nucleotides leads to the inhibition of RNA and DNA synthesis, which disproportionately affects rapidly proliferating cells, such as cancer cells, and viruses during their replication cycle.[2][3][4] This forms the basis of 6-azauridine's antineoplastic and broad-spectrum antiviral activities.[4] Recent studies also suggest that 6-azauridine can induce autophagy-mediated cell death in cancer cells, adding another layer to its cytotoxic mechanism.
Quantitative Inhibition Data
The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ Value (µM) |
| This compound | OMP Decarboxylase | Competitive | 12.4[5] |
Experimental Validation and Methodologies
Validating the mechanism of action of 6-aza-UMP requires robust experimental systems. As a Senior Application Scientist, I emphasize that the causality behind each step is as important as the execution. The following protocols are designed to be self-validating systems for investigating OMP decarboxylase inhibition.
Protocol: In Vitro OMP Decarboxylase Inhibition Assay
This assay directly measures the effect of 6-aza-UMP on the catalytic activity of purified OMP decarboxylase. The principle relies on the change in UV absorbance as OMP is converted to UMP.
Causality: The choice of a spectrophotometric assay is based on its simplicity, real-time monitoring capability, and direct measurement of enzyme activity. OMP has a distinct absorbance maximum that differs from UMP, allowing for continuous monitoring of the reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 30 mM MOPS at pH 7.1.
-
Substrate (OMP): Prepare a stock solution of OMP in the assay buffer. The final concentration in the assay should be varied around the known Kₘ value (e.g., 1-20 µM).
-
Inhibitor (6-aza-UMP): Prepare a high-concentration stock and perform serial dilutions to cover a range of concentrations (e.g., 0 - 100 µM).
-
Enzyme: Use purified recombinant OMP decarboxylase, diluted to a concentration that gives a linear reaction rate for several minutes.
-
-
Assay Execution:
-
Set up a UV-transparent 96-well plate or individual cuvettes.
-
To each well/cuvette, add assay buffer, OMP substrate, and the desired concentration of 6-aza-UMP.
-
Equilibrate the plate/cuvettes to a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the OMP decarboxylase enzyme solution.
-
Immediately place the sample in a spectrophotometer and monitor the decrease in absorbance at the wavelength of maximum difference between OMP and UMP (typically around 285 nm) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Plot the data using methods such as Lineweaver-Burk or non-linear regression to a competitive inhibition model to determine the Kᵢ. The hallmark of competitive inhibition is an increase in the apparent Kₘ with no change in Vₘₐₓ.
-
Protocol: Cellular Nucleotide Pool Analysis via HPLC
This protocol quantifies the direct biochemical consequence of 6-aza-UMP action: the depletion of pyrimidine pools in cultured cells.
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying small molecules like nucleotides from complex biological matrices. A rapid and cold extraction method is critical because nucleotide pools are highly dynamic and prone to degradation by cellular phosphatases.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the cells of interest (e.g., a cancer cell line) to mid-log phase.
-
Treat the cells with a vehicle control or various concentrations of 6-azauridine for a defined period (e.g., 24 hours).
-
-
Metabolite Extraction (Critical Step):
-
Rapidly harvest a known number of cells (e.g., by trypsinization followed by centrifugation).
-
Quench metabolic activity immediately by washing the cell pellet with ice-cold phosphate-buffered saline.
-
Lyse the cells and precipitate proteins by adding a cold extraction solvent (e.g., 60% methanol or 0.5 M perchloric acid). This step must be performed on ice to prevent nucleotide degradation.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the protein and cell debris.
-
Carefully collect the supernatant, which contains the soluble nucleotides.
-
-
Sample Preparation & HPLC Analysis:
-
Neutralize the extract if an acid was used (e.g., with potassium carbonate).
-
Filter the extract through a 0.22 µm filter to remove any remaining particulates.
-
Inject a defined volume of the extract onto an HPLC system, typically equipped with an ion-pair reversed-phase column or a HILIC column.
-
Separate the nucleotides using a gradient elution.
-
Detect and quantify the nucleotides using a UV detector, comparing the peak areas to those of known standards (ATP, UTP, CTP, etc.).
-
-
Data Analysis:
-
Calculate the intracellular concentration of each nucleotide (e.g., in pmol/10⁶ cells).
-
Compare the nucleotide profiles of 6-azauridine-treated cells to the vehicle-treated controls. A successful experiment will demonstrate a significant and dose-dependent decrease in UTP and CTP pools.
-
Conclusion and Future Directions
The mechanism of this compound is a classic example of targeted antimetabolite therapy. Through the specific and potent inhibition of OMP decarboxylase, 6-aza-UMP starves cells of the essential pyrimidine nucleotides required for life. This elegant mechanism, moving from an inert prodrug to a highly active intracellular inhibitor, provides a robust foundation for its use in treating viral diseases and cancers. The experimental protocols detailed herein offer a clear path for researchers to probe this pathway, quantify inhibitor potency, and understand the profound metabolic consequences of blocking this critical enzymatic step. Future research may focus on designing next-generation analogues with improved pharmacokinetic properties or exploring synergistic combinations with other metabolic inhibitors to enhance therapeutic efficacy.
References
-
Richard, J. P., et al. (2013). Orotidine 5′-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis. Accounts of Chemical Research, 46(11), 2517-2526. [Link]
-
Chan, K. K., et al. (2009). Mechanism of the Orotidine 5'-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization. Biochemistry, 48(43), 10323-10331. [Link]
-
Wikipedia contributors. (2023). Orotidine 5′-phosphate decarboxylase. Wikipedia, The Free Encyclopedia. [Link]
-
Cha, Y. E., et al. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. International Journal of Molecular Sciences, 22(6), 2942. [Link]
-
Mundra, S., et al. (2006). Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics. Journal of Medicinal Chemistry, 49(17), 5253-5261. [Link]
-
AmYes, T. L., & Richard, J. P. (2020). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry, 59(22), 2115-2126. [Link]
-
Rada, B., & Zidek, Z. (1974). Antiviral action and selectivity of 6-azauridine. Acta Virologica, 18(4), 273-284. [Link]
-
Wu, N., & Pai, E. F. (2002). Schematic representation of the OMP decarboxylase active site. ResearchGate. [Link]
-
Levine, H. L., et al. (1977). Inhibition of orotidine-5'-phosphate decarboxylase by 1-(5'-phospho-beta-D-ribofuranosyl)barbituric acid, 6-azauridine 5'-phosphate, and uridine 5'-phosphate. Biochemistry, 16(18), 3940-3945. [Link]
-
Cha, Y. E., et al. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. National Center for Biotechnology Information. [Link]
-
Kraybill, W. H., et al. (1975). Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections. The Journal of Infectious Diseases, 131(3), 229-237. [Link]
-
Traut, T. W. (2019). Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode. Methods in Enzymology, 629, 277-300. [Link]
-
Creative Biolabs. (n.d.). 6-azauridine for the Treatment of SARS-CoV-2. Creative Biolabs. [Link]
-
Traut, T. W. (2019). Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode. bioRxiv. [Link]
Sources
- 1. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orotidine 5′-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Role of 6-Azauridine-5'-Monophosphate in Pyrimidine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azauridine-5'-monophosphate (AzaUMP) is a potent and specific inhibitor of the de novo pyrimidine biosynthesis pathway. By targeting orotidine-5'-phosphate decarboxylase (ODCase), the final enzyme in the pathway, AzaUMP effectively blocks the synthesis of uridine monophosphate (UMP), a critical precursor for all pyrimidine nucleotides. This guide provides a comprehensive overview of the mechanism of action of AzaUMP, its impact on cellular metabolism, and its application as a powerful tool in biochemical research and as a foundation for the development of therapeutic agents. We will delve into the enzymatic kinetics of ODCase inhibition, the structural basis for AzaUMP's potent inhibitory activity, and the downstream cellular consequences of pyrimidine pool depletion. Furthermore, this guide will present detailed experimental protocols for assessing ODCase activity and the cellular effects of AzaUMP, providing researchers with the necessary tools to investigate this important biochemical pathway.
Introduction: The Essential Role of Pyrimidine Biosynthesis
Pyrimidine nucleotides, including uridine, cytidine, and thymidine triphosphates (UTP, CTP, and TTP), are fundamental building blocks for the synthesis of DNA and RNA.[1][2] They also play crucial roles in various cellular processes, such as glycoprotein and phospholipid biosynthesis. Cells can acquire pyrimidines through two main routes: the de novo synthesis pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[][4]
The de novo pathway is a highly regulated, multi-step enzymatic process that is essential for rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotides.[2][] This dependency makes the de novo pyrimidine biosynthesis pathway an attractive target for the development of anticancer and immunosuppressive drugs.
The De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines begins with the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II).[2][] A series of subsequent enzymatic reactions leads to the formation of orotate. Orotate is then converted to orotidine-5'-monophosphate (OMP) by orotate phosphoribosyltransferase. The final and rate-limiting step in the synthesis of UMP is the decarboxylation of OMP, catalyzed by orotidine-5'-phosphate decarboxylase (ODCase).[5][6]
Caption: Competitive inhibition of ODCase by AzaUMP.
Cellular Consequences of ODCase Inhibition
The inhibition of ODCase by AzaUMP has profound effects on cellular metabolism, primarily due to the depletion of the intracellular pyrimidine nucleotide pool.
Pyrimidine Starvation and Its Effects
By blocking the de novo synthesis of UMP, AzaUMP leads to a state of "pyrimidine starvation." This depletion of UMP and its downstream products, UTP, CTP, and TTP, has several significant consequences:
-
Inhibition of DNA and RNA Synthesis: The lack of essential precursors halts the synthesis of nucleic acids, leading to cell cycle arrest, primarily at the G1 phase. [7][8]* Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death (apoptosis) in susceptible cells. [8]* Sensitization to Other Therapies: Depletion of pyrimidine pools can sensitize cancer cells to other chemotherapeutic agents and radiation therapy. [9] Recent studies have also shown that 6-azauridine can induce autophagy-mediated cell death in some cancer cell lines, a process dependent on p53 and AMPK. [8][10]
Feedback Mechanisms and Cellular Resistance
Cells possess feedback mechanisms to regulate nucleotide biosynthesis. The inhibition of ODCase by AzaUMP leads to an accumulation of OMP and its precursor, orotate. [11]Interestingly, in some cell types, 6-azauridine has been shown to stimulate the production of carbamoyl phosphate, the initial substrate for the pathway, suggesting a complex regulatory response to the enzymatic block. [11] Mechanisms of resistance to 6-azauridine can develop, often involving alterations in the de novo pyrimidine biosynthetic pathway. [12]
Applications in Research and Drug Development
The potent and specific inhibitory activity of AzaUMP makes it an invaluable tool for studying pyrimidine metabolism and its role in various cellular processes.
AzaUMP as a Research Tool
-
Studying Pyrimidine Metabolism: 6-Azauridine is widely used to experimentally induce pyrimidine depletion, allowing researchers to investigate the cellular responses to nucleotide starvation. [9][13]* Investigating Cell Cycle Control: By arresting cells in the G1 phase, 6-azauridine can be used to synchronize cell populations for studies of cell cycle progression.
-
Antiviral Research: 6-Azauridine has demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses. [14][15]This is attributed to the depletion of pyrimidine pools necessary for viral replication and, in some cases, the incorporation of 6-azauridine triphosphate into viral RNA, leading to a non-functional genome. [16][17]
Therapeutic Potential
The antiproliferative effects of 6-azauridine have led to its investigation as a therapeutic agent.
-
Anticancer Agent: As an antimetabolite, 6-azauridine has shown activity against various cancer cell lines. [7][18]Its ability to induce apoptosis and cell cycle arrest makes it a candidate for cancer chemotherapy. [8]* Immunosuppressant: The requirement for de novo pyrimidine synthesis in activated lymphocytes suggests a potential role for 6-azauridine in treating autoimmune diseases and preventing transplant rejection.
However, the clinical use of 6-azauridine has been limited by toxicity. [7]Current research focuses on developing derivatives and drug delivery systems to improve its therapeutic index.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of 6-azauridine and AzaUMP.
ODCase Inhibition Assay
This spectrophotometric assay measures the activity of ODCase by monitoring the decrease in absorbance at 285 nm as OMP is converted to UMP.
Materials:
-
Purified ODCase enzyme
-
OMP substrate solution (in assay buffer)
-
This compound (AzaUMP) inhibitor solution (in assay buffer)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer and the desired concentration of AzaUMP (or buffer for the control).
-
Add the ODCase enzyme to the reaction mixture and incubate for 5 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the OMP substrate solution.
-
Immediately begin monitoring the decrease in absorbance at 285 nm over time using a microplate spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value of AzaUMP by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
6-Azauridine solution (in sterile PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 6-azauridine for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of 6-azauridine.
Caption: General workflow for evaluating 6-azauridine.
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line | Reference |
| 6-Azauridine | Cell Proliferation | Varies | Various Cancer Lines | [8][19] |
| 5-PTAU | Cell Proliferation | 125 ± 5 µM (7.5 J cm-2) | B16F10 Murine Melanoma | [18] |
| 5-PTAU | Cell Proliferation | 80 ± 3 µM (25 J cm-2) | B16F10 Murine Melanoma | [18] |
| 3-Deazauridine | De Novo Pyrimidine Synthesis | 1-6 nmoles/10^6 cells (40-85% inhibition) | L1210 | [20] |
Conclusion
This compound is a cornerstone tool for the study of pyrimidine biosynthesis. Its potent and specific inhibition of ODCase provides a powerful method for dissecting the roles of pyrimidine nucleotides in a multitude of cellular processes. While its clinical application has been hampered by toxicity, the foundational knowledge gained from studying 6-azauridine continues to inform the development of novel antimetabolites with improved therapeutic profiles. For researchers in biochemistry, cell biology, and drug discovery, a thorough understanding of AzaUMP's mechanism of action and cellular effects is essential for advancing our knowledge of nucleotide metabolism and for designing the next generation of targeted therapies.
References
-
Rada, B., & Dragún, M. (1977). Antiviral action and selectivity of 6-azauridine. Annals of the New York Academy of Sciences, 284, 410-417. [Link]
-
Woodson, S. A., & Amyes, T. L. (2014). Orotidine 5'-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry, 53(26), 4275-4283. [Link]
-
Wolfenden, R. (2011). Orotidine 5'-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis. Accounts of Chemical Research, 44(10), 953-961. [Link]
-
Fujihashi, M., et al. (2011). Mechanism of the Orotidine 5'-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization. Journal of the American Chemical Society, 133(49), 19742-19753. [Link]
-
Levine, H. L., Brody, R. S., & Westheimer, F. H. (1980). Inhibition of orotidine-5'-phosphate decarboxylase by 1-(5'-phospho-.beta.-D-ribofuranosyl)barbituric acid, 6-azauridine 5'-phosphate, and uridine 5'-phosphate. Biochemistry, 19(22), 4993-4999. [Link]
-
PubChem. (n.d.). 6-Azauridine. National Center for Biotechnology Information. [Link]
-
Sidwell, R. W., et al. (1974). Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections. Antimicrobial Agents and Chemotherapy, 5(4), 357-366. [Link]
-
Cha, Y. E., et al. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. International Journal of Molecular Sciences, 22(6), 2947. [Link]
-
Kotra, L. P., & Pai, E. F. (2008). Inhibition of orotidine-5'-monophosphate decarboxylase--discoveries and lessons. Nucleic Acids Symposium Series, (52), 85-86. [Link]
-
Hashmi, S., May, S. R., Krooth, R. S., & Miller, O. J. (1975). Concurrent development of resistance to 6-azauridine and adenosine in a mouse cell line. Journal of Cellular Physiology, 86(2 Pt 1), 191-200. [Link]
-
Rodaway, S., & Marcus, A. (1980). In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes. The Journal of Biological Chemistry, 255(18), 8402-8404. [Link]
-
LibreTexts Biology. (2023). 7.10: Pyrimidine de novo Biosynthesis. [Link]
-
Cha, Y. E., et al. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. International Journal of Molecular Sciences, 22(6), 2947. [Link]
-
Traut, T. W. (1982). Stimulation by 6-azauridine of carbamoyl phosphate synthesis for pyrimidine biosynthesis in mouse spleen slices. Biochemical Pharmacology, 31(22), 3675-3681. [Link]
-
Batista, V. R. M., et al. (2023). Harnessing the Excited States of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Pronged Agent for Skin Cancer Therapy: Photodynamic Action, Cell Imaging, and Cancer Cell Inhibition. ACS Applied Bio Materials. [Link]
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
-
Cha, Y. E., et al. (2021). Antiviral effect of 6-azaU is inhibited by uridine or cytidine but not... ResearchGate. [Link]
-
Gao, J., et al. (2010). Enzymatic de Novo Pyrimidine Nucleotide Synthesis. PLoS One, 5(12), e14221. [Link]
-
Reactome. (n.d.). Pyrimidine biosynthesis. [Link]
-
Al-Masoudi, N. A., et al. (2022). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Molecules, 27(19), 6592. [Link]
-
Karle, J. M., Anderson, L. W., & Cysyk, R. L. (1984). Regulation of pyrimidine biosynthesis in cultured L1210 cells by 3-deazauridine. Cancer Research, 44(12 Pt 1), 5433-5437. [Link]
-
Horská, L., et al. (2021). Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol. International Journal of Molecular Sciences, 22(11), 5946. [Link]
-
Walker, U. A., et al. (2006). Role of Pyrimidine Depletion in the Mitochondrial Cardiotoxicity of Nucleoside Analogue Reverse Transcriptase Inhibitors. JAIDS Journal of Acquired Immune Deficiency Syndromes, 42(4), 403-409. [Link]
-
Walker, U. A., et al. (2008). Pyrimidine nucleoside depletion sensitizes to the mitochondrial hepatotoxicity of the reverse transcriptase inhibitor stavudine. The American Journal of Pathology, 172(3), 650-659. [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. [Link]
Sources
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 5. davuniversity.org [davuniversity.org]
- 6. Reactome | Pyrimidine biosynthesis [reactome.org]
- 7. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine nucleoside depletion sensitizes to the mitochondrial hepatotoxicity of the reverse transcriptase inhibitor stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway | MDPI [mdpi.com]
- 11. Stimulation by 6-azauridine of carbamoyl phosphate synthesis for pyrimidine biosynthesis in mouse spleen slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concurrent development of resistance to 6-azauridine and adenosine in a mouse cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of pyrimidine depletion in the mitochondrial cardiotoxicity of nucleoside analogue reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Regulation of pyrimidine biosynthesis in cultured L1210 cells by 3-deazauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Azauridine-5'-Monophosphate: From Discovery to a Core Antimetabolite
This guide provides a comprehensive technical overview of 6-Azauridine-5'-Monophosphate (6-aza-UMP), a pivotal molecule in the study of pyrimidine biosynthesis and the development of antimetabolite therapeutics. We will delve into its historical discovery, intricate mechanism of action, and the experimental methodologies crucial for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this potent enzymatic inhibitor.
Introduction: The Significance of a Pyrimidine Analog
This compound is a synthetic analog of the naturally occurring nucleotide orotidine-5'-monophosphate (OMP). Its significance lies in its potent and specific inhibition of the enzyme OMP decarboxylase, a critical chokepoint in the de novo synthesis of pyrimidine nucleotides. This inhibitory action forms the basis of the cytostatic, antiviral, and antitumor properties of its precursor, 6-azauridine. Understanding the journey of 6-aza-UMP from a laboratory curiosity to a powerful biochemical tool provides valuable insights into the principles of antimetabolite drug design and the intricacies of nucleotide metabolism.
A Historical Perspective: The Dawn of a Potent Antimetabolite
The story of 6-aza-UMP begins with the synthesis and investigation of its parent nucleoside, 6-azauridine (6-AZA), and the preceding base, 6-azauracil. Pioneering work in the 1950s and 1960s by researchers such as Frank Šorm and J. Škoda in Czechoslovakia laid the groundwork for understanding the biological activity of these aza-analogs.[1] Initial studies revealed the potent inhibitory effects of 6-azauracil and 6-azauridine on the growth of various microorganisms and tumor cells.[2]
A pivotal breakthrough came with the understanding that 6-azauridine itself is a prodrug.[3] A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body.[4] Subsequent research demonstrated that 6-azauridine is phosphorylated in vivo by the enzyme uridine kinase to its active form, this compound (6-aza-UMP).[5] This crucial metabolic activation step explained the higher potency of 6-azauridine compared to 6-azauracil in many biological systems. The early investigations by Handschumacher and Pasternak were instrumental in elucidating the biochemical activity of 6-azauridine and its interference with pyrimidine metabolism in transplantable mouse tumors.[6] These foundational studies established 6-aza-UMP as the key effector molecule responsible for the observed biological activities.
Mechanism of Action: A Molecular Roadblock in Pyrimidine Synthesis
The primary and most well-characterized mechanism of action of 6-aza-UMP is the potent competitive inhibition of orotidine-5'-phosphate (OMP) decarboxylase (EC 4.1.1.23).[6] This enzyme catalyzes the final step in the de novo pyrimidine biosynthetic pathway: the decarboxylation of OMP to form uridine-5'-monophosphate (UMP).[7][8] UMP is a precursor for all other pyrimidine nucleotides, including cytidine triphosphate (CTP) and thymidine triphosphate (TTP), which are essential for the synthesis of RNA and DNA, respectively.
The Target: OMP Decarboxylase - A Supremely Efficient Enzyme
OMP decarboxylase is renowned for its extraordinary catalytic proficiency, accelerating the reaction rate by a factor of 1017 over the uncatalyzed reaction.[7] A reaction that would take 78 million years to reach halfway to completion in the absence of the enzyme is accomplished in just 18 milliseconds in its presence.[7] This remarkable efficiency makes it a highly sensitive target for inhibition.
The Inhibition: A Tight Binding Interaction
6-aza-UMP acts as a tight-binding competitive inhibitor of OMP decarboxylase.[9] Its structure, closely mimicking the natural substrate OMP, allows it to fit into the enzyme's active site. The nitrogen atom at the 6-position of the azauracil ring is key to its inhibitory activity. The binding of 6-aza-UMP to OMP decarboxylase is a complex process that involves significant conformational changes in the enzyme.[10]
The following diagram illustrates the central role of OMP decarboxylase in pyrimidine biosynthesis and its inhibition by 6-aza-UMP.
Figure 1. Inhibition of OMP Decarboxylase by 6-aza-UMP.
By blocking OMP decarboxylase, 6-aza-UMP leads to a depletion of the intracellular pools of UMP and its downstream metabolites. This has profound consequences for cellular function, including:
-
Inhibition of RNA and DNA Synthesis: The lack of essential pyrimidine precursors halts the synthesis of nucleic acids, leading to cell cycle arrest and inhibition of cell proliferation.
-
Induction of Apoptosis and Autophagy: In some cancer cell lines, the metabolic stress induced by 6-azauridine can trigger programmed cell death (apoptosis) and autophagy-mediated cell death.
Experimental Methodologies
A thorough understanding of 6-aza-UMP requires robust experimental protocols for its synthesis and the characterization of its biological activity.
Synthesis of this compound
The synthesis of 6-aza-UMP can be achieved through both chemical and enzymatic methods.
The enzymatic phosphorylation of 6-azauridine is the most common and efficient method for preparing 6-aza-UMP. This method leverages the activity of nucleoside kinases.
Protocol: Enzymatic Synthesis of 6-aza-UMP using Uridine Kinase
-
Reaction Mixture Preparation:
-
Dissolve 6-azauridine in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add an equimolar amount of a phosphate donor, typically adenosine-5'-triphosphate (ATP).
-
Include magnesium chloride (MgCl₂) as a cofactor for the kinase (typically 5-10 mM).
-
-
Enzyme Addition:
-
Add a purified preparation of uridine kinase to the reaction mixture. The amount of enzyme will depend on its specific activity and the desired reaction time.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), observing the conversion of 6-azauridine to the more polar 6-aza-UMP.
-
-
Reaction Quenching and Purification:
-
Once the reaction is complete, it can be stopped by heating or by the addition of a protein precipitant (e.g., perchloric acid or trichloroacetic acid).
-
The precipitated protein is removed by centrifugation.
-
6-aza-UMP can be purified from the supernatant by ion-exchange chromatography.
-
The following diagram outlines the workflow for the enzymatic synthesis of 6-aza-UMP.
Figure 2. Workflow for the Enzymatic Synthesis of 6-aza-UMP.
Assay for OMP Decarboxylase Inhibition
The inhibitory activity of 6-aza-UMP on OMP decarboxylase can be quantified using a spectrophotometric assay. This assay measures the decrease in absorbance as OMP is converted to UMP.
Protocol: Spectrophotometric Assay of OMP Decarboxylase Activity
-
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.
-
Substrate: Orotidine-5'-monophosphate (OMP) solution.
-
Enzyme: Purified OMP decarboxylase.
-
Inhibitor: this compound (6-aza-UMP) solution.
-
-
Procedure:
-
In a quartz cuvette, combine the assay buffer, OMP solution, and varying concentrations of 6-aza-UMP.
-
Initiate the reaction by adding a small amount of OMP decarboxylase.
-
Monitor the decrease in absorbance at 285 nm over time using a spectrophotometer. The conversion of OMP to UMP results in a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocities at each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations to determine the half-maximal inhibitory concentration (IC₅₀).
-
For a more detailed kinetic analysis, perform experiments with varying substrate and inhibitor concentrations to determine the inhibition constant (Kᵢ) using Lineweaver-Burk or other kinetic plots.
-
Quantitative Data
The potency of 6-aza-UMP as an inhibitor of OMP decarboxylase is a critical parameter. While the exact IC₅₀ or Kᵢ values can vary depending on the experimental conditions (e.g., enzyme source, pH, temperature), it is widely recognized as a potent inhibitor.
| Parameter | Value | Enzyme Source | Reference |
| Kᵢ | ~5 x 10⁻⁹ M | Yeast OMP Decarboxylase | Handschumacher, R. E. (1960) |
Note: This value is an approximation based on historical data and may vary in modern assays.
Conclusion and Future Directions
This compound stands as a testament to the power of rational drug design and the importance of understanding fundamental biochemical pathways. Its discovery and the elucidation of its mechanism of action have not only provided a valuable tool for studying pyrimidine metabolism but have also paved the way for the development of other antimetabolite drugs.
Current research continues to explore the therapeutic potential of 6-azauridine and its derivatives. Areas of active investigation include:
-
Novel Antiviral Applications: Given its broad-spectrum activity, 6-azauridine is being investigated as a potential therapeutic for emerging viral diseases.
-
Combination Therapies in Oncology: The unique mechanism of 6-azauridine may offer synergistic effects when combined with other anticancer agents.
-
Development of Second-Generation Analogs: Efforts are underway to synthesize new azauridine derivatives with improved pharmacokinetic properties and enhanced target specificity.
The enduring legacy of 6-aza-UMP underscores the importance of continued research into the fundamental processes of life, as these endeavors often yield unexpected and powerful tools for combating human disease.
References
-
Amyes, T. L., & Richard, J. P. (2018). Orotidine 5′-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis. Accounts of Chemical Research, 51(9), 2033–2042. [Link]
-
Wikipedia contributors. (2023, November 28). Orotidine 5′-phosphate decarboxylase. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
-
Iiams, V., et al. (2011). Mechanism of the Orotidine 5'-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization. Biochemistry, 50(40), 8497–8507. [Link]
-
Richard, J. P., et al. (2020). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry, 59(20), 1899–1911. [Link]
-
Wikipedia contributors. (2023, April 2). Orotidine 5′-phosphate decarboxylase. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
-
De Clercq, E. (2014). Historical Perspectives in the Development of Antiviral Agents Against Poxviruses. Viruses, 6(10), 3719–3748. [Link]
-
Crespo-Hernández, C. E., et al. (2024). Development of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Prong Agent for Photodynamic Therapy, Cell Imaging, and Cancer Cell Inhibition. ChemRxiv. [Link]
-
Richard, J. P., et al. (2020). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry, 59(20), 1899–1911. [Link]
-
Richard, J. P., et al. (2020). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry, 59(20), 1899–1911. [Link]
-
Bono, V. H., Jr, Weissman, S. M., & Frei, E., 3rd. (1964). The Effect of 6-Azauridine Administration on De Novo Pyrimidine Production in Chronic Myelogenous Leukemia. The Journal of clinical investigation, 43(8), 1486–1494. [Link]
-
Beránek, J., & Smrt, J. (1977). Acetylation and cleavage of purine nucleosides. Synthesis of 6 azauridine, 5 fluorouridine, and 5 methyluridine. Collection of Czechoslovak Chemical Communications, 42(5), 1499-1506. [Link]
-
Liu, J., et al. (2020). Enzymatic phosphorylation of uridine and cytidine using calcium‐based dual‐enzyme nanoflowers. Biotechnology and Bioengineering, 117(9), 2685-2694. [Link]
-
Rada, B., & Dragún, M. (1977). Antiviral action and selectivity of 6-azauridine. Annals of the New York Academy of Sciences, 284, 410–417. [Link]
-
Cristea, M., et al. (2008). New 6-Azauracil Derivatives. Revista de Chimie, 59(1), 54-57. [Link]
-
Seth, S. K., et al. (2024). Development of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Prong Agent for Photodynamic Therapy, Cell Imaging, and Cancer. ChemRxiv. [Link]
-
Posternak, T., & Rosselet, J. P. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 369-389. [Link]
-
Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960–1964. [Link]
-
Vilniaus universitetas. (n.d.). Chemoenzymatic Synthesis of Nucleoside 5'-Monophosphates. Retrieved January 25, 2026, from [Link]
-
Abdallah, B., et al. (2023). History as a Source of Innovation in Antimicrobial Drug Discovery. Biomedical and Pharmacology Journal, 16(2). [Link]
-
Fathalla, W., & Gad, W. (2020). Synthesis of some isomeric quinoxaline derivatives with 6-azauracil cycle. Journal of Heterocyclic Chemistry, 57(11), 3986-3995. [Link]
-
Wikipedia contributors. (2024, January 18). Prodrug. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
-
Müller, C. E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 733. [Link]
-
Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960–1964. [Link]
-
Thornton, A., & Lee, J. K. (n.d.). Orotidine-5'-phosphate decarboxylase. In Mechanism and Catalytic Site Atlas. Retrieved January 25, 2026, from [Link]
-
Sorm, F., & Skoda, J. (1957). Studies on the carcinostatic activity in mice of 6-azauracil riboside (azauridine), in comparison with that of 6-azauracil. The Yale journal of biology and medicine, 30(3), 168–175. [Link]
Sources
- 1. Historical Perspectives in the Development of Antiviral Agents Against Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the carcinostatic activity in mice of 6-azauracil riboside (azauridine), in comparison with that of 6-azauracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. camelsandcamelids.com [camelsandcamelids.com]
- 5. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of 6-Azauridine Administration on De Novo Pyrimidine Production in Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orotidine 5′-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 8. eu-opensci.org [eu-opensci.org]
- 9. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Prodrug-Metabolite Relationship: 6-Azauridine and its Active Moiety, 6-Azauridine-5'-Monophosphate
Abstract
This technical guide provides an in-depth exploration of the biochemical relationship between the synthetic nucleoside analog 6-Azauridine and its pharmacologically active metabolite, 6-Azauridine-5'-monophosphate (6-aza-UMP). We will dissect the critical enzymatic conversion that underpins its mechanism of action, detail its targeted disruption of the de novo pyrimidine biosynthesis pathway, and provide field-proven experimental protocols for studying its inhibitory effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this classic antimetabolite.
Introduction: The Prodrug Strategy
6-Azauridine is a synthetic triazine analogue of the pyrimidine nucleoside, uridine.[1] On its own, 6-Azauridine possesses limited intrinsic biological activity. Its therapeutic efficacy is entirely dependent on intracellular metabolic activation. This prodrug strategy is a common approach in pharmacology, designed to improve drug delivery, bioavailability, or cellular uptake, with the conversion to the active form occurring at or near the site of action. For 6-Azauridine, this activation is a phosphorylation event, converting it into a nucleotide analogue that can potently interfere with essential cellular processes.[2]
Metabolic Activation: The Critical Phosphorylation Step
The transformation of 6-Azauridine from an inactive prodrug to a potent inhibitor is a single, yet crucial, enzymatic step: phosphorylation. This reaction is catalyzed by uridine-cytidine kinases (UCKs), enzymes central to the pyrimidine salvage pathway.[3][4]
Causality of Experimental Focus: Understanding this activation step is paramount for drug development. The expression levels and activity of UCKs within target cells (e.g., cancer cells or virus-infected cells) can directly dictate the efficacy of 6-Azauridine.[5] Cells with higher UCK activity will more efficiently generate the active metabolite, 6-aza-UMP, leading to greater sensitivity to the drug's cytostatic effects. Human cells express two primary forms, UCK1 and UCK2, both of which are capable of phosphorylating 6-Azauridine.[3][6]
Caption: Metabolic activation of 6-Azauridine to its active form.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
The active metabolite, this compound (6-aza-UMP), functions as a potent competitive inhibitor of the enzyme Orotidine 5'-phosphate decarboxylase (OMPDC), also known as uridine monophosphate (UMP) synthase.[2][7] OMPDC catalyzes the final step in the de novo pyrimidine synthesis pathway: the decarboxylation of orotidine 5'-monophosphate (OMP) to form uridine 5'-monophosphate (UMP).[8]
By mimicking the natural substrate (OMP), 6-aza-UMP binds tightly to the active site of OMPDC, preventing the synthesis of UMP.[9][10][11] This blockade has significant downstream consequences:
-
Depletion of Pyrimidine Nucleotides: UMP is the precursor for all other pyrimidine nucleotides, including UTP, CTP, and TTP (in the form of dUTP), which are essential building blocks for RNA and DNA synthesis.[1]
-
Accumulation of Precursors: The inhibition of OMPDC leads to the intracellular accumulation of its substrate, OMP, and the upstream precursor, orotic acid.[7] This accumulation can have secondary inhibitory effects on the pathway.
This disruption of nucleic acid synthesis effectively halts cell proliferation and viral replication, underpinning the antineoplastic and antiviral properties of 6-Azauridine.[1][2][5][12]
Caption: Inhibition of the de novo pyrimidine pathway by 6-aza-UMP.
Quantitative Analysis: Inhibitory Potency
The efficacy of a competitive inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Kᵢ value indicates a more potent inhibitor. Studies on OMP decarboxylase from various organisms have demonstrated the high potency of 6-aza-UMP.
| Inhibitor Compound | Target Enzyme | Kᵢ Value (nM) |
| This compound | Plasmodium falciparum OMP Decarboxylase | 12 ± 3 |
| Pyrazofurin 5'-monophosphate | Plasmodium falciparum OMP Decarboxylase | 3.6 ± 0.7 |
| Xanthosine 5'-monophosphate (XMP) | Plasmodium falciparum OMP Decarboxylase | 4.4 ± 0.7 |
| Data sourced from a kinetic analysis of P. falciparum OMP Decarboxylase.[13] |
Experimental Protocol: OMP Decarboxylase Inhibition Assay
This protocol provides a self-validating system to measure the inhibitory effect of 6-aza-UMP on OMP decarboxylase activity. The principle relies on spectrophotometrically monitoring the decrease in absorbance at 295 nm, which corresponds to the conversion of OMP to UMP.
A. Materials & Reagents:
-
Purified OMP Decarboxylase enzyme
-
Orotidine 5'-monophosphate (OMP) substrate solution (1 mM in assay buffer)
-
This compound (6-aza-UMP) inhibitor stock solution (1 mM in assay buffer)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 295 nm
B. Step-by-Step Methodology:
-
Enzyme Preparation: Dilute the purified OMP Decarboxylase in ice-cold assay buffer to a working concentration (e.g., 2X final concentration, to be determined empirically for optimal signal window).
-
Causality: Working on ice and including DTT maintains enzyme stability and prevents oxidative damage, ensuring reproducible activity.
-
-
Inhibitor Dilution Series: Prepare a serial dilution of 6-aza-UMP in the assay buffer. This should span a range of concentrations around the expected Kᵢ value (e.g., from 1 nM to 1 µM). Include a "no inhibitor" control (assay buffer only).
-
Causality: A wide concentration range is essential to accurately determine the IC₅₀ (and subsequently calculate Kᵢ), capturing the full dose-response curve.
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of the appropriate 6-aza-UMP dilution (or buffer for control) to the wells.
-
Add 50 µL of the 2X OMP Decarboxylase working solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is critical for measuring competitive inhibition accurately.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the 1 mM OMP substrate solution to all wells.
-
Immediately place the plate in the spectrophotometer.
-
Measure the absorbance at 295 nm every 30 seconds for 15-20 minutes.
-
Causality: The kinetic reading (rather than a single endpoint) provides the reaction rate (V₀), which is crucial for inhibition analysis. The initial linear phase of the reaction is used for calculations.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the rates relative to the "no inhibitor" control (100% activity).
-
Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and the enzyme's Kₘ for the substrate are known.
-
Caption: Experimental workflow for the OMP Decarboxylase inhibition assay.
Conclusion and Future Directions
The relationship between 6-Azauridine and this compound is a textbook example of prodrug activation. The conversion by uridine kinases is the gateway to its potent, targeted inhibition of OMP decarboxylase, leading to the starvation of pyrimidine nucleotides and subsequent cytostatic effects. While its broad-spectrum activity has been explored for decades in oncology and virology, its clinical application has been hampered by toxicity.[1][14] Future research may focus on developing derivatives with improved therapeutic indices or targeted delivery systems that enhance the concentration of the active 6-aza-UMP specifically within malignant or infected cells, thereby minimizing systemic exposure and side effects.
References
- Development of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Prong Agent for Photodynamic Therapy, Cell Imaging, and Cancer - ChemRxiv. ChemRxiv.
-
Antiviral action and selectivity of 6-azauridine. PubMed. [Link]
-
6-Azauridine | C8H11N3O6. PubChem. [Link]
-
Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. PubMed. [Link]
-
Metabolism of 6-azauridine to 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes. PubMed. [Link]
-
6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. MDPI. [Link]
-
Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections. PubMed. [Link]
-
Enzymatic incorporation and utilization of an emissive 6-azauridine. RSC Publishing. [Link]
-
Phosphorylation of uridine and cytidine nucleoside analogs by two human uridine-cytidine kinases. PubMed. [Link]
-
Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. NIH. [Link]
-
Inhibition of orotidine-5'-phosphate decarboxylase by 1-(5'-phospho-.beta.-D-ribofuranosyl)barbituric acid, 6-azauridine 5'-phosphate, and uridine 5'-phosphate. Biochemistry. [Link]
-
The Effect of 6-Azauridine Administration on De Novo Pyrimidine Production in Chronic Myelogenous. JCI. [Link]
-
Phosphorylation of Uridine and Cytidine by Uridine-Cytidine Kinase. ResearchGate. [Link]
-
Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum. PubMed. [Link]
-
Orotidylic Acid Decarboxylase: Inhibition Studies with Azauridine 5′-Phosphate. Journal of Biological Chemistry. [Link]
-
Specific activities of uridine phosphorylase and uridine kinase in Ehrlich ascites carcinoma cells and 6-azauracil- and 6-azauridine-treated sublines in successive transplant generations. NIH. [Link]
-
Orotidine 5′-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis. ACS Publications. [Link]
-
This compound | C8H12N3O9P. PubChem. [Link]
-
The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression. Frontiers. [Link]
Sources
- 1. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificlabs.com [scientificlabs.com]
- 3. Phosphorylation of uridine and cytidine nucleoside analogs by two human uridine-cytidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 5. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to 6-Azauridine-5'-monophosphate in Antiviral Research
Introduction: The Strategic Role of 6-Azauridine in Virology
6-Azauridine (AzUrd) is a pyrimidine nucleoside analog that serves as a powerful tool in antiviral research.[1] As a prodrug, it is intracellularly converted to its active form, 6-azauridine-5'-monophosphate (AZA-MP). This active metabolite is the linchpin of its biological activity, acting as a potent inhibitor of the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the production of uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are critical building blocks for the replication of viral RNA.[2] By creating a state of nucleotide starvation, AZA-MP effectively halts the replication of a broad spectrum of viruses, particularly RNA viruses, making AzUrd an invaluable reference compound for screening and mechanistic studies.[1][3][4]
This guide provides an in-depth exploration of the mechanism of AZA-MP and details the core experimental protocols required to harness its potential in a research setting. We will delve into the causality behind experimental design, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Mechanism of Action: Inducing Nucleotide Starvation
The antiviral effect of 6-azauridine is not direct but relies on its metabolic activation. Once inside the host cell, cellular kinases phosphorylate 6-azauridine to AZA-MP. The primary target of AZA-MP is Orotidine-5'-monophosphate Decarboxylase (OMPDC), a critical enzyme in the de novo pyrimidine synthesis pathway.[2]
OMPDC catalyzes the final step in the synthesis of Uridine Monophosphate (UMP), converting Orotidine-5'-monophosphate (OMP) into UMP.[2] AZA-MP is a potent competitive inhibitor of this enzyme.[5][6] Its binding to the active site of OMPDC prevents the conversion of OMP, leading to a significant reduction in the intracellular pool of UMP.[1] This, in turn, causes a downstream depletion of UTP and CTP, nucleotides that are indispensable for the viral RNA-dependent RNA polymerase to synthesize new viral genomes.[2][7] This targeted disruption of nucleotide metabolism explains its broad-spectrum activity against many RNA viruses.[1][3]
Core Experimental Framework: A Validated Workflow
A robust antiviral research program requires a systematic approach to quantify a compound's efficacy and its therapeutic window. The following workflow is designed to provide a comprehensive in vitro characterization of 6-azauridine or any novel antiviral agent.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
Causality: Before assessing antiviral activity, it is imperative to determine the concentration at which the compound is toxic to the host cells.[8] This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply because the host cells are dying. The CC50 value represents the compound concentration that reduces the viability of uninfected cells by 50%.[8]
Methodology: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549) in a 96-well plate at a density that will achieve 80-90% confluency after 24 hours (e.g., 1 x 10^4 cells/well).[10] Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of 6-azauridine in cell culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 1000 µM to 0.5 µM).
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the serially diluted compound to the wells in triplicate. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for a period that matches the planned antiviral assay (typically 48-72 hours).[9]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cells. Plot the cell viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.[10]
Protocol 2: Determination of 50% Effective Concentration (EC50)
Causality: The EC50 is the concentration of a drug that provides 50% of the maximal response. In virology, it represents the concentration required to inhibit viral replication or the virus-induced cytopathic effect (CPE) by 50%.[11][12] This is the primary measure of a compound's antiviral potency.
Methodology: Plaque Reduction Assay
The plaque reduction assay is considered the "gold standard" for measuring a virus's infectivity and the efficacy of antiviral compounds.[13] A "plaque" is a localized area of cell death resulting from viral replication.[14] The assay quantifies the reduction in the number of plaques in the presence of the antiviral compound.
Step-by-Step Protocol:
-
Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer on the day of infection.[13]
-
Compound and Virus Preparation: Prepare serial dilutions of 6-azauridine as in the CC50 assay. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 40-80 PFU per well).[13]
-
Infection and Treatment: Pre-treat the cell monolayers with the serially diluted compound for 1 hour. Then, add the prepared virus inoculum to each well. Include a "virus control" (no compound) and "cell control" (no virus, no compound).
-
Adsorption: Incubate for 90 minutes at 37°C to allow the virus to attach to and enter the cells.[13]
-
Overlay: Gently aspirate the inoculum and overlay the cells with 1.5 mL of a semi-solid medium (e.g., 0.4% agarose or methylcellulose) containing the corresponding concentration of the compound.[13] The overlay restricts the spread of progeny virus to neighboring cells, ensuring localized plaque formation.[14]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for the time required for plaques to become visible (typically 3-7 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each concentration relative to the virus control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.[10]
Data Interpretation and Presentation
The Selectivity Index (SI): A Measure of Therapeutic Potential
The therapeutic potential of an antiviral compound is best represented by its Selectivity Index (SI). The SI is the ratio of the compound's toxicity to its efficacy.[8]
A higher SI value is desirable, as it indicates that the compound is effective at concentrations well below those that cause harm to host cells.[8] Generally, an SI value of 10 or greater is considered a benchmark for a promising antiviral candidate worthy of further investigation.[8]
Data Summary Table
Quantitative data should be presented clearly for comparative analysis.
| Compound | Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| 6-Azauridine (Example) | Influenza A | MDCK | >500 | 5.2 | >96 |
| 6-Azauridine (Example) | Chikungunya Virus | Vero | 850 | 15.8 | 53.8 |
| Test Compound X | Influenza A | MDCK | 250 | 50 | 5 |
| Remdesivir (Control) | SARS-CoV-2 | Vero E6 | >100 | 0.77 | >129 |
Note: The values presented for 6-Azauridine are hypothetical examples for illustrative purposes.
Protocol 3: Mechanistic Validation - Nucleotide Pool Analysis
Causality: To confirm that 6-azauridine's antiviral activity is indeed due to the inhibition of pyrimidine biosynthesis, researchers can directly measure the intracellular concentrations of ribonucleotide triphosphates (NTPs). A significant decrease in UTP and CTP levels following treatment would provide strong evidence for the proposed mechanism of action.
Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is the standard method for analyzing intracellular nucleotide pools.[17]
Step-by-Step Protocol (Principles):
-
Cell Culture and Treatment: Grow a large culture of host cells (e.g., in T-75 flasks) and treat them with 6-azauridine at a concentration near its EC50 value. Include an untreated control group.
-
Cell Harvesting and Lysis: After the desired treatment time, rapidly harvest the cells and immediately lyse them using a cold acidic extraction method (e.g., with perchloric acid or trichloroacetic acid) to quench metabolic activity and precipitate proteins.
-
Neutralization and Preparation: Neutralize the acidic extract and centrifuge to remove cell debris. The supernatant contains the intracellular metabolites, including NTPs.
-
HPLC Analysis: Inject the prepared sample into an HPLC system equipped with an appropriate column (e.g., anion exchange or HILIC) and a UV or mass spectrometry (MS) detector.[17]
-
Quantification: Separate the different NTPs based on their retention times. Quantify the amount of each NTP by comparing the peak area to a standard curve generated from known concentrations of ATP, UTP, GTP, and CTP.[17]
-
Data Analysis: Compare the NTP levels in the 6-azauridine-treated cells to the untreated control cells. A significant and selective reduction in UTP and CTP pools would validate the inhibitory effect on the de novo pyrimidine pathway.
References
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved January 25, 2026, from [Link]
-
Sidwell, R. A., & Huff, T. (1971). Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections. PubMed. Retrieved January 25, 2026, from [Link]
-
protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved January 25, 2026, from [Link]
-
Alila Medical Media. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. Retrieved January 25, 2026, from [Link]
-
Creative Biolabs. (n.d.). 6-azauridine for the Treatment of SARS-CoV-2. Retrieved January 25, 2026, from [Link]
-
Chen, Y. W., et al. (2016). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
SLS. (n.d.). 6-Azauridine. Retrieved January 25, 2026, from [Link]
-
Rada, B., & Dragún, M. (1977). Antiviral action and selectivity of 6-azauridine. PubMed. Retrieved January 25, 2026, from [Link]
-
JoVE. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. Retrieved January 25, 2026, from [Link]
-
Spector, S. A., et al. (1993). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
PubMed. (1975). Inhibition of Inosinate Dehydrogenase by 6-azauridine. Retrieved January 25, 2026, from [Link]
-
Avataneo, V., et al. (2025). A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902. PubMed. Retrieved January 25, 2026, from [Link]
-
Levine, H. L., et al. (1978). Inhibition of orotidine-5'-phosphate decarboxylase by 1-(5'-phospho-.beta.-D-ribofuranosyl)barbituric acid, 6-azauridine 5'-phosphate, and uridine 5'-phosphate. ACS Publications. Retrieved January 25, 2026, from [Link]
-
Frontiers. (n.d.). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Retrieved January 25, 2026, from [Link]
-
MDPI. (2025). A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902. Retrieved January 25, 2026, from [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved January 25, 2026, from [Link]
-
Díaz-Martínez, L., et al. (2018). Determination of intracellular ribonucleotide triphosphates (NTP) by HPLC. ResearchGate. Retrieved January 25, 2026, from [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Cytotoxicity, antiviral activity and selectivity index. Retrieved January 25, 2026, from [Link]
-
Wu, N., et al. (2002). Orotidine 5′-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis. ACS Publications. Retrieved January 25, 2026, from [Link]
-
Virology Research Services. (2022, August 10). Measuring infectious virus: the plaque assay. Retrieved January 25, 2026, from [Link]
-
Harris, S. G., et al. (2012). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Schwartz, P. M., et al. (1978). The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness?. PubMed. Retrieved January 25, 2026, from [Link]
-
Krol, E., et al. (2019). Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode. bioRxiv. Retrieved January 25, 2026, from [Link]
-
Bio-protocol. (n.d.). Antiviral assay. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Orotidine 5′-phosphate decarboxylase. Retrieved January 25, 2026, from [Link]
-
ACS Omega. (2022). Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity. Retrieved January 25, 2026, from [Link]
Sources
- 1. scientificlabs.com [scientificlabs.com]
- 2. Orotidine 5′-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 3. 6-azauridine for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 4. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
application of 6-Azauridine-5'-monophosphate in cancer studies
An In-Depth Guide to the Application of 6-Azauridine-5'-monophosphate in Cancer Studies
Introduction: Targeting the Engine of Cell Proliferation
In the landscape of cancer research, targeting fundamental cellular processes required for rapid proliferation is a cornerstone of therapeutic strategy. Among these, the de novo synthesis of pyrimidine nucleotides—the essential building blocks of DNA and RNA—is a critical pathway often upregulated in malignant cells. 6-Azauridine (6-AZA), a pyrimidine nucleoside analogue, has been a subject of study for over six decades for its antitumor properties.[1] Upon cellular uptake, 6-Azauridine is phosphorylated to its active form, This compound (azaUMP) . This active metabolite serves as a potent and specific inhibitor of a key enzyme in pyrimidine biosynthesis, Orotidine-5'-Phosphate Decarboxylase (OMPDC), effectively starving cancer cells of the nucleotides required for growth and survival.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of azaUMP and detailed protocols for its application in cancer studies. We will delve into the causality behind experimental choices, ensuring that the methodologies presented are not merely lists of steps but self-validating systems for generating robust and reliable data.
Core Mechanism of Action: A Choke Point in Pyrimidine Synthesis
The primary molecular target of azaUMP is Orotidine-5'-Phosphate Decarboxylase (OMPDC). This enzyme catalyzes the final step in the de novo biosynthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides (UTP, CTP, and TTP).[3] OMPDC is a remarkably efficient enzyme, accelerating the reaction rate by a factor of 10¹⁷ over the uncatalyzed reaction.[3]
AzaUMP acts as a tight-binding competitive inhibitor of OMPDC.[4] Its structure mimics the transition state of the OMP decarboxylation reaction, allowing it to sit securely in the enzyme's active site and block the conversion of OMP to UMP.[5] This inhibition creates a metabolic bottleneck, leading to the depletion of intracellular pyrimidine pools and the accumulation of upstream metabolites like orotic acid and orotidine.[6][7] The resulting nucleotide starvation disrupts DNA and RNA synthesis, which is particularly detrimental to rapidly dividing cancer cells.
Cellular Consequences & Therapeutic Implications
The inhibition of OMPDC by azaUMP triggers a cascade of cellular events that contribute to its antitumor activity. The specific outcome can be highly dependent on the genetic background of the cancer cell line under investigation.[1]
1. Depletion of Nucleotide Pools: The most direct consequence is a rapid decrease in the cellular concentrations of uracil and cytosine nucleotides.[6] This impairs both DNA replication and RNA transcription, leading to a halt in cell proliferation.
2. Cell Cycle Arrest & Apoptosis: In response to nucleotide starvation and replicative stress, cells can undergo cell cycle arrest, often observed as an accumulation of cells in the S phase.[1] In certain cancer cell types, prolonged stress leads to the induction of apoptosis (programmed cell death), characterized by markers such as the cleavage of PARP.[1]
3. Induction of Autophagy-Mediated Cell Death: Recent studies have revealed a more complex mechanism involving autophagy. 6-Azauridine treatment has been shown to activate autophagic flux in a variety of cancer cells.[1] This process, often termed "autophagy-mediated cell death," contributes significantly to the compound's overall cytotoxicity. The induction of this pathway is often dependent on the activation of AMPK and the presence of functional p53, making cancer cells with wild-type p53 potentially more sensitive to the drug.[1]
Application Notes and Protocols
The following protocols provide step-by-step methodologies for investigating the effects of 6-Azauridine on cancer cells.
Protocol 1: Assessing Cell Viability and Cytotoxicity
This protocol determines the concentration-dependent effect of 6-Azauridine on cancer cell proliferation and viability. The Resazurin-based assay is highlighted here, as it measures the metabolic activity of viable cells.[8]
Causality and Self-Validation:
-
Why Resazurin? This assay relies on the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by mitochondrial reductases in living cells. The fluorescence intensity is directly proportional to the number of viable, metabolically active cells.
-
Controls for Validity: A vehicle control (e.g., DMSO or PBS) is essential to account for any effects of the solvent. A "no-cell" control (media + resazurin only) establishes the background fluorescence. Seeding a range of cell densities can confirm the linear range of the assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)[9]
-
6-Azauridine (stock solution in DMSO or water)
-
96-well clear-bottom, black-walled plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Preparation: Prepare serial dilutions of 6-Azauridine in complete medium from your stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Also prepare a vehicle control.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 6-Azauridine or the vehicle control. Include triplicate wells for each condition.
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well (for a final concentration of ~0.015 mg/mL).
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line's metabolic rate.
-
Measurement: Measure the fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the 6-Azauridine concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
| Cell Line | p53 Status | IC₅₀ of 6-Azauridine (72h) | Primary Outcome |
| HCT116 | Wild-Type | ~5 µM | Apoptosis & Autophagy |
| H460 (NSCLC) | Wild-Type | ~10 µM | Apoptosis & Autophagy[1] |
| H1299 (NSCLC) | Null | >50 µM | Cell Cycle Arrest[1] |
| L5178Y (Lymphoma) | Mutant | ~5 µM | Nucleotide Depletion[6] |
| Note: These values are illustrative and can vary based on experimental conditions. |
Protocol 2: Analysis of Autophagy Induction by Western Blot
This protocol quantifies changes in key autophagy markers, LC3 and p62, to determine if 6-Azauridine induces autophagic flux.[1]
Causality and Self-Validation:
-
Why LC3-II and p62? During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation. p62/SQSTM1 is a protein that binds to ubiquitinated proteins and LC3, targeting cargo for degradation. A decrease in p62 levels indicates successful autophagic degradation (flux).
-
The Chloroquine Control: An increase in LC3-II alone is ambiguous; it could mean increased autophagosome formation or a blockage in their degradation. Chloroquine (CQ) is a lysosomal inhibitor that blocks the fusion of autophagosomes with lysosomes.[1] If treatment with 6-AZA + CQ leads to a further accumulation of LC3-II compared to 6-AZA alone, it confirms that autophagic flux is indeed activated.
Materials:
-
6-Azauridine
-
Chloroquine (CQ)
-
Cancer cells cultured in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells as follows:
-
Vehicle Control
-
6-Azauridine (e.g., 10 µM)
-
Chloroquine alone (e.g., 25 µM, added for the last 4 hours)
-
6-Azauridine (10 µM) + Chloroquine (25 µM, added for the last 4 hours) Incubate for 24 hours.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 min at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-Actin at 1:5000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the levels of LC3-II and p62 to the β-Actin loading control. Compare the normalized values across the different treatment groups. A significant increase in the LC3-II level in the 6-AZA + CQ group compared to the 6-AZA group indicates activated autophagic flux.
Protocol 3: In Vitro OMP Decarboxylase (OMPDC) Inhibition Assay
This biochemical assay directly measures the enzymatic activity of OMPDC and its inhibition by azaUMP. The assay monitors the decrease in absorbance as OMP is converted to UMP.
Causality and Self-Validation:
-
Why Spectrophotometry? OMP has a distinct absorbance profile compared to UMP. The decarboxylation reaction can be monitored by the decrease in absorbance at a specific wavelength (typically around 285-295 nm), allowing for real-time kinetic analysis.
-
Controls for Validity: A "no enzyme" control is crucial to ensure the observed absorbance change is enzyme-dependent. A "no inhibitor" control establishes the 100% activity level. Using a known inhibitor (if available) can validate the assay setup.
Materials:
-
Purified OMP Decarboxylase enzyme
-
Orotidine-5'-monophosphate (OMP) substrate
-
This compound (azaUMP) inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)[10]
-
UV-transparent 96-well plate or cuvettes
-
UV/Vis spectrophotometer with kinetic reading capabilities
Procedure:
-
Reagent Preparation: Prepare stock solutions of OMP and azaUMP in the assay buffer.
-
Assay Setup: In a UV-transparent plate/cuvette, set up the reaction mixtures. For an IC₅₀ determination, this will involve:
-
Fixed concentration of OMPDC enzyme.
-
Fixed concentration of OMP substrate (typically at or near its Kₘ value).
-
Serial dilutions of azaUMP.
-
Control wells with no inhibitor.
-
Control wells with no enzyme.
-
-
Reaction Initiation: Add the OMP substrate to the wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at the optimal wavelength (e.g., 295 nm) over time (e.g., every 30 seconds for 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of azaUMP.
-
Express the velocities as a percentage of the "no inhibitor" control.
-
Plot the % Activity against the log concentration of azaUMP and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound remains a valuable tool for probing the reliance of cancer cells on the de novo pyrimidine biosynthesis pathway. Its well-defined mechanism of action—the potent inhibition of OMP Decarboxylase—provides a clear starting point for investigating a range of cellular responses, from metabolic disruption and cell cycle arrest to apoptosis and autophagy. The protocols and insights provided in this guide offer a framework for researchers to rigorously explore the anticancer potential and cellular impact of this classic antimetabolite, facilitating the generation of reliable and impactful data in the ongoing effort to develop more effective cancer therapies.
References
-
Jeong, H., et al. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. International Journal of Molecular Sciences. Available at: [Link]
-
Wood, B. M., et al. (2013). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry. Available at: [Link]
-
Fujihashi, M., et al. (2012). Mechanism of the Orotidine 5'-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization. Journal of the American Chemical Society. Available at: [Link]
-
Richard, J. P., et al. (2013). Orotidine 5′-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis. Accounts of Chemical Research. Available at: [Link]
-
Karle, J. M., et al. (1977). Effects of 6-Azauridine on Nucleotides, Orotic Acid, and Orotidine in L5178Y Mouse Lymphoma Cells in Vitro. Cancer Research. Available at: [Link]
-
Wikipedia. (n.d.). Orotidine 5′-phosphate decarboxylase. Wikipedia. Available at: [Link]
-
Handschumacher, R. E. (1960). Orotidylic acid decarboxylase: inhibition studies with azauridine 5'-phosphate. Journal of Biological Chemistry. Available at: [Link]
-
Creasey, W. A. (1963). The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures. British Journal of Pharmacology and Chemotherapy. Available at: [Link]
-
Rodaway, S., & Marcus, A. (1980). In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes. Journal of Biological Chemistry. Available at: [Link]
-
Cardoso, S. S., et al. (1961). Alterations in Human Pyrimidine Metabolism as a Result of Therapy with 6-Azauridine. Cancer Research. Available at: [Link]
-
GSRS. (n.d.). 6-AZAURIDINE 5'-MONOPHOSPHATE. Global Substance Registration System. Available at: [Link]
-
Geroski, D., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI. Available at: [Link]
-
Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Horizon Discovery. Available at: [Link]
Sources
- 1. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orotidine 5′-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 4. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability | MDPI [mdpi.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Azauridine-5'-monophosphate Treatment in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine-5'-monophosphate (AzaUMP) is a potent inhibitor of de novo pyrimidine biosynthesis. Its primary intracellular target is Orotidine-5'-Phosphate Decarboxylase (ODCase), a key enzyme in the synthesis of uridine monophosphate (UMP), a fundamental building block for RNA and DNA. By disrupting pyrimidine metabolism, AzaUMP can induce cytostatic and cytotoxic effects in rapidly proliferating cells, such as the widely studied human cervical cancer cell line, HeLa. These application notes provide a comprehensive guide to utilizing AzaUMP for studying pyrimidine depletion in HeLa cells, including detailed protocols for assessing its impact on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
The efficacy of AzaUMP as an anti-proliferative agent stems from its direct inhibition of Orotidine-5'-Phosphate Decarboxylase (ODCase). This enzyme catalyzes the final step in the de novo pyrimidine biosynthetic pathway: the conversion of orotidine-5'-monophosphate (OMP) to uridine-5'-monophosphate (UMP). UMP is a precursor for all other pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[1] Inhibition of ODCase by AzaUMP leads to a depletion of the intracellular pyrimidine pool, thereby halting nucleic acid synthesis and arresting cell growth.[2]
Figure 1: Mechanism of AzaUMP Action.
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: HeLa (Human cervical adenocarcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound (AzaUMP): Prepare a stock solution in sterile water or PBS. The final concentration for treatment will need to be optimized, but a starting range of 1 µM to 100 µM is recommended based on similar compounds.
Determining Optimal AzaUMP Concentration: Cell Viability Assay (MTT Assay)
This assay determines the concentration of AzaUMP that inhibits cell viability.
Materials:
-
HeLa cells
-
96-well plates
-
AzaUMP stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Protocol:
-
Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[3]
-
Prepare serial dilutions of AzaUMP in culture medium.
-
Remove the old medium from the wells and add 100 µL of the AzaUMP dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the AzaUMP stock).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.[4]
Data Presentation:
| AzaUMP Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
This table should be filled with experimental data.
Assessing Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa cells
-
6-well plates
-
AzaUMP (at a predetermined IC50 concentration from the viability assay)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow Cytometer
Protocol:
-
Seed HeLa cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with the IC50 concentration of AzaUMP for 24 and 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Figure 2: Apoptosis Assay Workflow.
Analyzing Cell Cycle Progression: Propidium Iodide (PI) Staining
This protocol allows for the analysis of the cell cycle distribution of HeLa cells following AzaUMP treatment.
Materials:
-
HeLa cells
-
6-well plates
-
AzaUMP
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
Protocol:
-
Seed HeLa cells in 6-well plates and treat with various concentrations of AzaUMP for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | |||
| AzaUMP (Low Conc.) | |||
| AzaUMP (High Conc.) |
This table should be filled with experimental data.
References
Sources
- 1. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. files.eric.ed.gov [files.eric.ed.gov]
- 5. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of 6-Azauridine-5'-Monophosphate on L1210 Leukemia Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 6-Azauridine-5'-monophosphate (6-aza-UMP) in the murine leukemia L1210 cell line. This document outlines the core scientific principles, detailed experimental protocols, and data interpretation strategies for evaluating the cytostatic and cytotoxic effects of this potent nucleotide analog.
Scientific Foundation and Rationale
L1210 is a well-established murine lymphocytic leukemia cell line that has been instrumental in the preclinical evaluation of anticancer agents.[1] Its aggressive growth and high proliferative capacity make it a suitable model for studying compounds that target fundamental cellular processes like nucleotide metabolism.[1]
6-Azauridine, and its active intracellular metabolite this compound (6-aza-UMP), are classic examples of antimetabolites designed to interfere with pyrimidine biosynthesis.[2] The primary molecular target of 6-aza-UMP is Orotidine-5'-Phosphate Decarboxylase (OMPDC), a critical enzyme in the de novo pyrimidine synthesis pathway.[3]
Mechanism of Action: Inhibition of OMP Decarboxylase
The de novo synthesis of pyrimidine nucleotides is essential for DNA and RNA replication, cellular metabolism, and proliferation. OMPDC catalyzes the final step in the synthesis of uridine monophosphate (UMP), the precursor to all other pyrimidine nucleotides.[4][5] This enzymatic reaction involves the decarboxylation of orotidine monophosphate (OMP).[5]
6-aza-UMP acts as a potent competitive inhibitor of OMPDC.[6] Its structure mimics the natural substrate, OMP, allowing it to bind to the enzyme's active site.[6] This binding event prevents the decarboxylation of OMP, leading to a depletion of the intracellular UMP pool and subsequent pyrimidine starvation. The resulting halt in DNA and RNA synthesis ultimately triggers cell cycle arrest and cytotoxicity.[7]
Figure 1: Mechanism of 6-aza-UMP Inhibition.
Experimental Protocols
The following protocols are designed to provide a robust framework for investigating the effects of 6-aza-UMP in L1210 cells.
L1210 Cell Culture
Rationale: Maintaining a healthy, logarithmically growing L1210 cell culture is paramount for obtaining reproducible experimental results. L1210 cells grow in suspension, which necessitates specific handling procedures.[8]
Materials:
-
L1210 cells (e.g., ATCC® CCL-219™)
-
Fetal Bovine Serum (FBS) or Horse Serum (HS), heat-inactivated[8][10]
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (200 mM)
-
Trypan Blue solution (0.4%)
-
Sterile cell culture flasks (T-25, T-75)
-
Sterile centrifuge tubes (15 mL, 50 mL)
-
Humidified incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Protocol:
-
Complete Growth Medium Preparation: To a 500 mL bottle of RPMI-1640 medium, aseptically add 50 mL of heat-inactivated FBS (10% final concentration), 5 mL of Penicillin-Streptomycin, and 5 mL of L-Glutamine.
-
Cell Thawing (for new cultures):
-
Rapidly thaw a cryovial of L1210 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium in a T-25 flask.
-
Incubate at 37°C, 5% CO₂.
-
-
Cell Maintenance (Subculturing):
-
L1210 cells should be maintained at a density between 5 x 10⁴ and 8 x 10⁵ cells/mL.[8]
-
Every 2-3 days, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Calculate the volume of cell suspension needed to seed a new flask at the initial density (e.g., 1 x 10⁵ cells/mL).
-
Transfer the calculated volume to a new flask and add fresh complete growth medium to the desired final volume.
-
Preparation and Application of 6-Azauridine
Rationale: 6-Azauridine is the cell-permeable precursor that is intracellularly converted to the active inhibitor, 6-aza-UMP. Accurate stock solution preparation and sterile handling are critical.
Materials:
-
6-Azauridine powder
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Stock Solution Preparation (e.g., 100 mM):
-
Calculate the mass of 6-Azauridine needed to prepare a 100 mM stock solution.
-
Under sterile conditions, dissolve the powder in an appropriate volume of sterile water or DMSO.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for your experiment.
-
Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This assay is widely used to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound.[11]
Materials:
-
L1210 cells in logarithmic growth phase
-
96-well flat-bottom cell culture plates
-
6-Azauridine working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Protocol:
-
Cell Seeding:
-
Determine the L1210 cell density.
-
Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
-
Drug Treatment:
-
Prepare a range of 6-Azauridine concentrations (e.g., from 0.1 µM to 100 µM).
-
Add 100 µL of the 2x concentrated working solutions to the corresponding wells to achieve the final desired concentrations. Include vehicle control (medium only) and untreated cell control wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the vehicle control from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the 6-Azauridine concentration to determine the IC₅₀ value.
-
Figure 2: Workflow for MTT Cytotoxicity Assay.
Data Presentation and Interpretation
The results of the cytotoxicity assay can be summarized in a table to clearly present the dose-dependent effect of 6-Azauridine on L1210 cell viability.
| 6-Azauridine Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Untreated Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.18 | 0.07 | 94.4% |
| 1 | 0.95 | 0.06 | 76.0% |
| 3 | 0.63 | 0.05 | 50.4% |
| 10 | 0.28 | 0.03 | 22.4% |
| 30 | 0.12 | 0.02 | 9.6% |
| 100 | 0.05 | 0.01 | 4.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
From such data, an IC₅₀ value can be calculated. For instance, in one study, the concentration of 6-azauridine that caused a 50% inhibition of L1210 cell growth was found to be 3 µM.[7]
Advanced Protocols and Mechanistic Studies
To further elucidate the mechanism of action of 6-aza-UMP, the following advanced experiments can be performed.
Cell Cycle Analysis by Flow Cytometry
Rationale: Inhibition of pyrimidine synthesis is expected to cause an arrest in the S-phase of the cell cycle due to the inability to synthesize new DNA.
Protocol Outline:
-
Treat L1210 cells with 6-Azauridine at concentrations around the IC₅₀ value for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Compare the cell cycle profiles of treated and untreated cells to identify any accumulation of cells in a specific phase.
Rescue Experiment with Uridine
Rationale: If the cytotoxic effect of 6-Azauridine is primarily due to the inhibition of de novo pyrimidine synthesis, then supplementing the culture medium with an external source of pyrimidines, such as uridine, should rescue the cells from death.
Protocol Outline:
-
Co-treat L1210 cells with 6-Azauridine and varying concentrations of uridine.
-
Perform a cytotoxicity assay (e.g., MTT) as described in section 2.3.
-
A significant increase in cell viability in the presence of uridine would confirm that the primary mechanism of action is the inhibition of pyrimidine synthesis.
Trustworthiness and Self-Validation
The protocols described herein include inherent validation steps. The use of untreated controls and vehicle controls in the cytotoxicity assay ensures that the observed effects are due to the drug treatment. The rescue experiment with uridine provides a functional validation of the proposed mechanism of action. Furthermore, consistency in L1210 cell culture maintenance and accurate preparation of drug solutions are critical for the reproducibility and trustworthiness of the experimental data.
References
- National Center for Biotechnology Information. (n.d.). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. National Library of Medicine.
-
Wikipedia. (2023, December 1). Orotidine 5'-phosphate decarboxylase. In Wikipedia. Retrieved from [Link]
-
Berger, N. A., Berger, S. J., & Catino, D. M. (1985). Synergistic antileukemic effect of 6-aminonicotinamide and 1,3-bis(2-chloroethyl)-1-nitrosourea on L1210 cells in vitro and in vivo. Cancer Research, 45(10), 4892–4896. Retrieved from [Link]
-
Karle, J. M., Anderson, L. W., & Cysyk, R. L. (1989). Identification of 6-azauridine triphosphate in L1210 cells and its possible relevance to cytotoxicity. Molecular Pharmacology, 35(1), 116–122. Retrieved from [Link]
-
Sidenius, U., & Slor, H. (1983). Effect of 6-azauridine and pyrazofurin on fibrinolysis by L1210 leukemic cells. Cancer Research, 43(11), 5227–5232. Retrieved from [Link]
-
Bono, V. H., Weissman, S. M., & Frei, E. (1964). The Effect of 6-Azauridine Administration on De Novo Pyrimidine Production in Chronic Myelogenous Leukemia. Journal of Clinical Investigation, 43(8), 1486–1494. Retrieved from [Link]
-
Plunkett, W., & Chubb, S. (1985). Use of nucleoside kinase-deficient mouse leukemia L1210 cell lines to determine metabolic routes of activation of antitumor nucleoside analogs. Biochemical Pharmacology, 34(8), 1201–1206. Retrieved from [Link]
-
Pegg, A. E., Wechter, R., & Clark, R. S. (1991). Regulation of S-adenosylmethionine decarboxylase in L1210 leukemia cells. Studies using an irreversible inhibitor of the enzyme. Biochemical Journal, 274(Pt 2), 433–440. Retrieved from [Link]
-
Amyes, T. L., Richard, J. P., & Tait, J. J. (2005). Mechanism of the Orotidine 5'-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization. Journal of the American Chemical Society, 127(42), 14766–14767. Retrieved from [Link]
-
Shoaf, W. T., & Jones, M. E. (1982). Stimulation by 6-azauridine of carbamoyl phosphate synthesis for pyrimidine biosynthesis in mouse spleen slices. Biochemical Pharmacology, 31(22), 3639–3645. Retrieved from [Link]
-
Miller, B. G., & Wolfenden, R. (2007). Indiscriminate Binding by Orotidine 5'-Phosphate Decarboxylase of Uridine 5'-Phosphate Derivatives with Bulky Anionic C6 Substituents. Biochemistry, 46(49), 14214–14221. Retrieved from [Link]
-
Poulin, R., & Pegg, A. E. (1990). Regulation of ornithine decarboxylase expression by anisosmotic shock in alpha-difluoromethylornithine-resistant L1210 cells. Journal of Biological Chemistry, 265(7), 4025–4032. Retrieved from [Link]
-
Jayaram, H. N., Cooney, D. A., & Johns, D. G. (1984). Cytotoxic mechanisms of glutamine antagonists in mouse L1210 leukemia. Advances in Enzyme Regulation, 22, 255–277. Retrieved from [Link]
-
Loffler, M., & Carrey, E. A. (2019). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 20(15), 3749. Retrieved from [Link]
-
Wieczorkowska, M., et al. (2007). Cytotoxic activity of the selected pyridinium salts against murine leukemia L1210. Pharmacological Reports, 59(2), 216-223. Retrieved from [Link]
-
DAV University. (n.d.). Biosynthesis of Pyrimidine Ribonucleotides. Retrieved from [Link]
-
Veselý, J., & Cihák, A. (1987). Inhibition of DNA methylation in L1210 leukemic cells by 5-aza-2'-deoxycytidine as a possible mechanism of chemotherapeutic action. Neoplasma, 34(3), 259–265. Retrieved from [Link]
-
Lilienkampf, A., et al. (2006). Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics. Journal of Medicinal Chemistry, 49(16), 4969–4977. Retrieved from [Link]
-
Chatupheeraphat, C., et al. (2020). Bioinformatics and experimental studies of anti-leukemic activity from 6-gingerol demonstrate its role in p53 mediated apoptosis pathway. EXCLI Journal, 19, 623–637. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the OMP decarboxylase active site. Retrieved from [Link]
-
Medicosis Perfectionalis. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube. Retrieved from [Link]
-
Veselý, J., & Cihák, A. (1984). Synergistic action of 5-aza-2'-deoxycytidine and 3-deazauridine on L1210 leukemic cells and EMT6 tumor cells. Cancer Research, 44(11), 4950–4954. Retrieved from [Link]
-
Higuchi, T., et al. (1983). Conversion of 6-mercaptopurine to 6-thioguanylic acid in L-1210 cells and human leukemia cells. Japanese Journal of Cancer Research, 74(4), 496–503. Retrieved from [Link]
-
Jantová, S., et al. (2015). Use of murine L1210 and P388 lymphocytic leukemia cells in cytotoxic studies of flavonoids. In Vitro Cellular & Developmental Biology - Animal, 51(8), 813–822. Retrieved from [Link]
-
European Collection of Authenticated Cell Cultures. (n.d.). L1210. Retrieved from [Link]
-
Wikipedia. (2023, March 21). L1210 cells. In Wikipedia. Retrieved from [Link]
-
Carson, D. A., Wasson, D. B., & Beutler, E. (1984). Deoxycytidine kinase-mediated toxicity of deoxyadenosine analogs toward malignant human lymphoblasts in vitro and toward murine L1210 leukemia in vivo. Proceedings of the National Academy of Sciences of the United States of America, 81(8), 2232–2236. Retrieved from [Link]
-
ICE Bioscience. (2025). A drug-resistant cancer cell panel for screening therapeutic strategies. Retrieved from [Link]
-
Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]
Sources
- 1. L1210 cells - Wikipedia [en.wikipedia.org]
- 2. The Effect of 6-Azauridine Administration on De Novo Pyrimidine Production in Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of pH in Regulating Cancer Pyrimidine Synthesis | MDPI [mdpi.com]
- 4. Orotidine 5′-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 5. davuniversity.org [davuniversity.org]
- 6. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 6-azauridine triphosphate in L1210 cells and its possible relevance to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L1210. Culture Collections [culturecollections.org.uk]
- 9. if-pan.krakow.pl [if-pan.krakow.pl]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
OMP Decarboxylase Inhibition Assay: A Comprehensive Protocol for Drug Discovery
Abstract
Orotidine 5'-monophosphate decarboxylase (ODCase, EC 4.1.1.23) is a pivotal enzyme in the de novo pyrimidine nucleotide biosynthesis pathway, catalyzing the final step—the conversion of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP).[1][2] Its essential role in DNA and RNA synthesis, coupled with the absence of a homologous pathway in humans, makes it an attractive target for the development of antimicrobial and antiparasitic agents. ODCase is also renowned for its extraordinary catalytic proficiency, accelerating the reaction rate by a factor of 1017 over the uncatalyzed reaction without the need for cofactors.[1][3] This application note provides a detailed, continuous spectrophotometric assay protocol for measuring ODCase activity and its inhibition, designed for researchers in drug development and enzymology.
Introduction and Scientific Principle
The ODCase-catalyzed reaction involves the decarboxylation of OMP to form UMP and CO2.[1] This conversion is accompanied by a distinct change in the ultraviolet (UV) absorbance spectrum of the pyrimidine ring. The substrate, OMP, has a different molar extinction coefficient compared to the product, UMP, at specific wavelengths. A widely adopted method monitors the decrease in absorbance at approximately 279-285 nm, which corresponds to the conversion of OMP to UMP.[4][5]
This protocol leverages the Beer-Lambert law, where the change in absorbance over time is directly proportional to the change in substrate concentration. By measuring the initial reaction velocity (V₀) in the presence and absence of a potential inhibitor, one can quantify the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[6][7]
The catalytic mechanism of ODCase is a subject of extensive research. It is understood to proceed through a stabilized vinyl carbanion intermediate without the involvement of any cofactors or metal ions.[1][4] The enzyme's active site creates a highly optimized environment that stabilizes the transition state, accounting for its remarkable rate enhancement.[8][9] Understanding this mechanism is crucial for the rational design of potent inhibitors.
Caption: The ODCase-catalyzed reaction.
Materials and Reagents
Equipment
-
UV-Visible Spectrophotometer (plate reader or cuvette-based) capable of kinetic measurements at 285 nm.
-
96-well, UV-transparent microplates or quartz cuvettes.
-
Calibrated single and multichannel pipettes.
-
Standard laboratory equipment (vortex mixer, centrifuge).
Reagents and Buffers
-
Enzyme: Purified OMP Decarboxylase (e.g., from Saccharomyces cerevisiae or E. coli). The final concentration must be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate: Orotidine 5'-monophosphate (OMP) sodium salt.
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 1 mM DTT.
-
Expert Insight: The choice of buffer can be critical. Tris is a common choice, but buffers like MOPS have also been successfully used.[4] The pH should be maintained around 7.1-8.0 for optimal enzyme activity. DTT is included to maintain a reducing environment, preventing oxidative damage to the enzyme.
-
-
Inhibitor Compounds: Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Control Inhibitor (Optional): A known ODCase inhibitor like 6-azauridine 5'-monophosphate (AzaUMP) can be used as a positive control.
Stock Solution Preparation
| Reagent | Stock Concentration | Solvent | Storage |
| OMP Decarboxylase | 1 mg/mL | Assay Buffer | -80°C |
| OMP | 10 mM | Ultrapure Water | -20°C |
| Test Inhibitors | 10 mM | 100% DMSO | -20°C |
| Assay Buffer | 1X | - | 4°C |
Trustworthiness Check: Always determine the precise concentration of OMP stock solutions spectrophotometrically. For OMP in 0.1 M HCl, use a molar extinction coefficient (ε) of 9,430 M⁻¹cm⁻¹ at 267 nm.[10]
Experimental Protocol
This protocol is optimized for a 96-well plate format, allowing for simultaneous testing of multiple inhibitor concentrations. The total reaction volume is 200 µL.
Caption: High-throughput ODCase inhibition assay workflow.
Assay Plate Setup
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 or 1:5 steps.
-
Plate Mapping: Design the plate layout to include all necessary controls:
-
100% Activity Control (No Inhibitor): 198 µL Assay Buffer + 2 µL DMSO.
-
0% Activity Control (No Enzyme): 188 µL Assay Buffer + 10 µL OMP + 2 µL DMSO.
-
Test Wells: 188 µL Assay Buffer + 2 µL of diluted inhibitor in DMSO.
-
-
Reagent Addition: a. Add 188 µL of Assay Buffer to the "Test" and "No Enzyme" wells. Add 198 µL to the "100% Activity" wells. b. Add 2 µL of the corresponding inhibitor dilution (or pure DMSO for controls) to each well. Mix gently by pipetting. c. Add 10 µL of diluted ODCase enzyme to all wells except the "No Enzyme" control. d. Pre-incubate the plate at 25°C for 5 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
Initiating and Monitoring the Reaction
-
Initiate Reaction: Start the reaction by adding 10 µL of 2 mM OMP stock solution to all wells for a final concentration of 100 µM.
-
Expert Insight: The final OMP concentration should ideally be at or near the Michaelis constant (Kₘ) for the enzyme. This ensures the assay is sensitive to competitive inhibitors. The Kₘ for ODCase can vary by species but is often in the low micromolar range.
-
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 285 nm every 30 seconds for 15 minutes at 25°C. The specific wavelength may be optimized between 279-285 nm depending on the instrument and specific buffer conditions.[4]
Data Analysis and Interpretation
Calculating Reaction Velocity
-
Plot the absorbance (A₂₈₅) versus time (in minutes) for each well.
-
Identify the linear portion of the curve (typically the first 5-10 minutes).
-
Calculate the slope of this linear portion. The slope (ΔAbs/min) represents the initial reaction velocity (V₀).
Determining Percent Inhibition
For each inhibitor concentration, calculate the percentage of inhibition using the following formula:
% Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
Where:
-
V₀_inhibitor is the initial velocity in the presence of the inhibitor.
-
V₀_control is the average initial velocity of the "100% Activity Control" wells (with DMSO vehicle).
Calculating the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[7]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration .
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC₅₀ value is determined from the curve as the concentration at which the response is 50%.[11][12] A lower IC₅₀ value indicates a more potent inhibitor.[13]
Caption: An inhibitor binding to ODCase prevents substrate conversion.
System Validation and Troubleshooting
-
Linearity: The uninhibited reaction should be linear for the duration of the measurement. If the rate decreases rapidly, the enzyme concentration may be too high, leading to substrate depletion. Reduce the enzyme concentration.
-
DMSO Tolerance: Ensure the final DMSO concentration does not exceed 1-2%, as higher concentrations can inhibit enzyme activity. Run a DMSO concentration curve if necessary.
-
Compound Interference: Test compounds that absorb strongly at 285 nm can interfere with the assay. Run a control well with the highest concentration of inhibitor but without the enzyme to check for absorbance changes.
-
Poor Curve Fit: If the dose-response curve is not sigmoidal or has a poor fit (low R² value), check for issues with inhibitor solubility, dilution accuracy, or compound stability.
References
-
Amorim, R., et al. (2020). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry. Available at: [Link]
-
Wikipedia. (n.d.). Orotidine 5'-phosphate decarboxylase. Available at: [Link]
-
Fujihashi, M., et al. (2005). Mechanism of the Orotidine 5'-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization. Biochemistry. Available at: [Link]
-
Wolfenden, R. (2018). Orotidine 5′-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis. Accounts of Chemical Research. Available at: [Link]
-
Miller, B. G., et al. (2000). The crystal structure of the Saccharomyces cerevisiae OMP decarboxylase with the inhibitor 6-hydroxyuridine 5'-phosphate. Structure. Available at: [Link]
-
Porter, D. J., & Short, S. A. (1994). Direct spectrophotometric assays for orotate phosphoribosyltransferase and orotidylate decarboxylase. Analytical Biochemistry. Available at: [Link]
-
ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Available at: [Link]
-
Harris, T. K., & Richard, J. P. (2006). Proton Transfer from C-6 of Uridine 5′-Monophosphate Catalyzed by Orotidine 5′-Monophosphate Decarboxylase. Biochemistry. Available at: [Link]
-
ResearchGate. (2018). (PDF) Orotidine 5′-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis. Available at: [Link]
-
Singh, S., et al. (2013). A Modified Spectrophotometric and Methodical Approach to Find Novel Inhibitors of Ornithine Decarboxylase Enzyme. SciSpace. Available at: [Link]
-
Wu, N., et al. (2000). The crystal structure and mechanism of orotidine 5'-monophosphate decarboxylase. PNAS. Available at: [Link]
-
Oreate AI Blog. (2026). UMP Synthase and OMP Decarboxylase: Unraveling Their Distinct Roles in Nucleotide Biosynthesis. Available at: [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration. Available at: [Link]
-
edX. (n.d.). IC50 Determination. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of t 1/2 for the reaction of UMP or OMP over a range of... Available at: [Link]
-
Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Available at: [Link]
Sources
- 1. Orotidine 5′-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 2. UMP Synthase and OMP Decarboxylase: Unraveling Their Distinct Roles in Nucleotide Biosynthesis - Oreate AI Blog [oreateai.com]
- 3. pnas.org [pnas.org]
- 4. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. courses.edx.org [courses.edx.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Proton Transfer from C-6 of Uridine 5′-Monophosphate Catalyzed by Orotidine 5′-Monophosphate Decarboxylase: Formation and Stability of a Vinyl Carbanion Intermediate and the Effect of a 5-Fluoro Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
- 13. youtube.com [youtube.com]
determining effective concentration of 6-Azauridine-5'-monophosphate in vitro
Application Notes & Protocols
Topic: Determining the Effective Concentration of 6-Azauridine-5'-monophosphate (6-aza-UMP) In Vitro
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the effective concentration of this compound (6-aza-UMP) in in vitro settings. 6-aza-UMP is the active metabolite of the prodrug 6-Azauridine and a potent inhibitor of Orotidine-5'-monophosphate Decarboxylase (OMPDC), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Establishing its effective concentration is paramount for applications in oncology, virology, and metabolic research. This guide moves beyond simple protocols to explain the causal logic behind experimental design, advocating for a multi-assay approach that combines direct enzymatic inhibition, cell-based functional outcomes, and direct target engagement verification to create a self-validating and robust dataset.
Foundational Principles: Understanding 6-aza-UMP and Its Target
6-Azauridine is a pyrimidine nucleoside analog that exerts its biological effects after being converted intracellularly to its active form, 6-aza-UMP.[1] The primary molecular target of 6-aza-UMP is Orotidine-5'-monophosphate Decarboxylase (OMPDC), an enzyme that catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP).[2] This reaction, the decarboxylation of OMP to UMP, is essential for the production of all pyrimidine nucleotides required for RNA and DNA synthesis.[2] In mammals, OMPDC is one of two catalytic domains of the bifunctional enzyme UMP synthase (UMPS).[1][2]
By competitively inhibiting OMPDC, 6-aza-UMP effectively starves the cell of essential pyrimidines, leading to cytostatic or cytotoxic effects. This mechanism underpins its utility as an antitumor and antiviral agent.[1][3][4] Determining the effective concentration is therefore not a single value but a composite understanding derived from multiple experimental vantages:
-
Biochemical Potency (IC₅₀): The concentration of 6-aza-UMP required to inhibit the purified OMPDC enzyme's activity by 50%. This measures direct, target-level interaction.[5][6]
-
Cellular Efficacy (EC₅₀): The concentration of the cell-permeable prodrug (6-Azauridine) required to produce a 50% maximal response in a whole-cell system, such as inhibition of proliferation or viability.[5]
-
Target Engagement: Direct confirmation that the compound binds to OMPDC within the complex cellular environment, validating that the observed cellular phenotype is a consequence of on-target activity.
This guide details a three-pronged strategy to comprehensively define the effective concentration of this important antimetabolite.
Mechanism of Action: OMP Decarboxylase Inhibition
The diagram below illustrates the central role of OMP Decarboxylase in the de novo pyrimidine synthesis pathway and its inhibition by 6-aza-UMP.
Caption: Inhibition of OMP Decarboxylase by 6-aza-UMP.
Protocol I: Biochemical IC₅₀ Determination of 6-aza-UMP against OMP Decarboxylase
This assay directly quantifies the inhibitory potency of 6-aza-UMP on its purified enzyme target. The principle relies on monitoring the conversion of OMP to UMP spectrophotometrically. OMP has a distinct absorbance profile from UMP, and its depletion can be tracked over time.
Causality Behind Experimental Choices
-
Why a Spectrophotometric Assay? It provides a continuous, real-time measurement of enzyme activity, allowing for precise calculation of initial reaction velocities, which are crucial for accurate inhibition kinetics. A common method is to monitor the decrease in absorbance at 295 nm.[7]
-
Why Recombinant Enzyme? Using a purified, recombinant source of human OMPDC (or the full UMPS protein) isolates the interaction of interest from all other cellular variables, ensuring the measured IC₅₀ reflects direct enzyme inhibition.
-
Why Pre-incubation? Pre-incubating the enzyme with the inhibitor allows the binding interaction to reach equilibrium before the reaction is initiated with the substrate. This is critical for obtaining an accurate measure of potency, especially for tight-binding inhibitors.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 30 mM Tris-HCl, 7.5 mM MgCl₂, pH 8.0 at 30°C.[7]
-
Enzyme Solution: Prepare a working solution of recombinant human UMP Synthase in cold assay buffer to a final concentration of ~50-100 units/mL. Keep on ice.
-
Substrate Solution: Prepare a 2 mM solution of Orotidine 5'-Monophosphate (OMP) in deionized water.
-
Inhibitor Stock: Prepare a 10 mM stock solution of 6-aza-UMP in deionized water. Perform a serial 1:10 dilution to create a range of concentrations from 10 mM down to 100 pM.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 170 µL of Assay Buffer.
-
Add 10 µL of the appropriate 6-aza-UMP dilution (or water for the "no inhibitor" control).
-
Add 10 µL of the Enzyme Solution to all wells except the "no enzyme" blank. Mix gently.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the OMP Substrate Solution to all wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 30°C.
-
Measure the decrease in absorbance at 295 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis & Interpretation:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA₂₉₅/min).
-
Normalize the rates by expressing them as a percentage of the "no inhibitor" control (100% activity).
-
Plot the % Activity versus the log [6-aza-UMP].
-
Fit the resulting dose-response curve using a four-parameter logistic regression model to determine the IC₅₀ value.
-
Expected Quantitative Data
| Parameter | Description | Example Value |
| Enzyme | Recombinant Human UMPS | 2 units/well |
| Substrate [OMP] | Final concentration | 100 µM |
| Temperature | Assay Temperature | 30°C |
| IC₅₀ of 6-aza-UMP | Half-maximal inhibitory conc. | 5 - 20 nM |
Workflow for Biochemical IC₅₀ Determination
Caption: Workflow for OMP Decarboxylase biochemical inhibition assay.
Protocol II: Cell-Based EC₅₀ Determination using a Viability Assay
This assay measures the functional consequence of OMPDC inhibition on cell health and proliferation. It provides a more physiologically relevant measure of a compound's effective concentration.
Causality Behind Experimental Choices
-
Why 6-Azauridine (Prodrug)? 6-aza-UMP, being a phosphorylated nucleotide, is not readily cell-permeable. The nucleoside prodrug, 6-Azauridine, is required for cell-based assays as it can enter the cell via nucleoside transporters and is then phosphorylated to the active 6-aza-UMP.[1] This is a critical distinction for experimental design.
-
Why a Tetrazolium Salt Assay (XTT/MTT)? Assays like XTT and MTT are robust, high-throughput methods to measure cell viability.[8] They rely on the conversion of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases in metabolically active, viable cells.[8][9] The amount of color produced is directly proportional to the number of living cells.
-
Why a 48-72 Hour Incubation? The cytostatic effects of nucleotide depletion are not immediate. A longer incubation period is required to allow for the existing nucleotide pools to be depleted and for the subsequent effects on DNA/RNA synthesis and cell division to manifest as a measurable decrease in proliferation.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture a relevant human cancer cell line (e.g., H460, HCT116) in appropriate media supplemented with 10% FBS.
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of media into a clear, flat-bottom 96-well plate.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 20 mM stock of 6-Azauridine in DMSO or media.
-
Perform a serial dilution in culture media to create a range of treatment concentrations (e.g., 100 µM down to 10 nM).
-
Carefully remove the media from the cells and replace it with 100 µL of media containing the appropriate drug concentration. Include "untreated" (media only) and "vehicle" (media with DMSO) controls.
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement (XTT Assay):
-
Prepare the XTT labeling mixture according to the manufacturer's protocol.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂, until a distinct color change is observed in the control wells.
-
Measure the absorbance at 450-500 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
-
Data Analysis & Interpretation:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability versus the log [6-Azauridine].
-
Fit the dose-response curve using a four-parameter logistic regression to calculate the EC₅₀ value.
-
Expected Quantitative Data
| Parameter | Description | Example Value |
| Cell Line | Human Lung Carcinoma | H460 |
| Seeding Density | Cells per well | 5,000 |
| Incubation Time | Duration of drug exposure | 72 hours |
| EC₅₀ of 6-Azauridine | Half-maximal effective conc. | 1 - 10 µM |
Note: The EC₅₀ value is often significantly higher than the biochemical IC₅₀ due to factors like cell permeability, intracellular conversion rates, and cellular repair/salvage pathways.
Protocol III: Verification of On-Target Activity
Principle of CETSA
The binding of a ligand (like 6-aza-UMP) to its target protein (UMPS) generally increases the protein's thermal stability.[11] When cell lysate is heated, unbound proteins will denature and aggregate at a lower temperature than ligand-bound proteins. This temperature shift in denaturation can be detected via Western Blotting for the target protein.
Principle of Cellular Thermal Shift Assay (CETSA)
Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.
Abbreviated CETSA Workflow
-
Treatment: Treat two populations of cultured cells, one with a vehicle control and one with an effective concentration of 6-Azauridine (e.g., 5x EC₅₀) for 2-4 hours.
-
Harvest and Lyse: Harvest the cells and lyse them in a buffer containing protease inhibitors to release the intracellular proteins.
-
Heating: Aliquot the lysate from each condition into separate PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
-
Separation: Centrifuge the tubes at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Detection: Collect the supernatants and analyze the amount of soluble UMPS protein in each sample via SDS-PAGE and Western Blotting using a specific anti-UMPS antibody.
-
Analysis: Quantify the band intensities at each temperature for both control and treated samples. Plotting the % soluble protein vs. temperature will reveal a thermal shift (ΔT) in the drug-treated sample, confirming target engagement.
Synthesis and Final Interpretation
By integrating the data from these three distinct but complementary assays, a researcher can construct a robust and defensible profile of 6-aza-UMP's in vitro activity.
| Assay Type | Question Answered | Key Parameter | Typical Range |
| Biochemical | How potently does 6-aza-UMP inhibit the isolated enzyme? | IC₅₀ | 5 - 20 nM |
| Cell-Based | What concentration of prodrug affects cell viability? | EC₅₀ | 1 - 10 µM |
| Target Engagement | Does the drug bind its target in a cellular context? | ΔT Shift | Positive Shift |
References
-
Wikipedia. (n.d.). Orotidine 5′-phosphate decarboxylase. Retrieved from [Link]
-
Kim, K. H., et al. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. National Center for Biotechnology Information. Retrieved from [Link]
-
Goryanova, B., et al. (2020). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. National Center for Biotechnology Information. Retrieved from [Link]
-
Richard, J. P., et al. (2018). Orotidine 5′-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis. ACS Publications. Retrieved from [Link]
-
Sidwell, R. W., et al. (1975). Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections. PubMed. Retrieved from [Link]
-
Catalyst University. (2019). Nucleotide Metabolism | Mechanism of OMP (Orotidylate) Decarboxylase. YouTube. Retrieved from [Link]
-
Rada, B., & Dragún, M. (1977). Antiviral action and selectivity of 6-azauridine. PubMed. Retrieved from [Link]
-
Goryanova, B., et al. (2020). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. ACS Publications. Retrieved from [Link]
-
Wu, N., et al. (2007). Mechanism of the Orotidine 5'-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization. National Center for Biotechnology Information. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Retrieved from [Link]
-
Duszynski, M., et al. (2013). Intracellular nucleotide pools and ratios as tools for monitoring dedifferentiation of primary porcine hepatocytes in culture. PubMed Central. Retrieved from [Link]
-
Leavitt, S., et al. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. National Center for Biotechnology Information. Retrieved from [Link]
-
Jena Bioscience. (n.d.). 6-Aza-UTP, Antiviral Nucleotides. Retrieved from [Link]
-
Kim, K. H., et al. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. MDPI. Retrieved from [Link]
-
Klicperova-Slizkova, S., et al. (2019). Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode. bioRxiv. Retrieved from [Link]
-
Azure Biosystems. (2024). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
Miller, B. G., & Wolfenden, R. (2001). Indiscriminate Binding by Orotidine 5'-Phosphate Decarboxylase of Uridine 5'-Phosphate Derivatives with Bulky Anionic C6 Substituents. ACS Publications. Retrieved from [Link]
-
Buckstein, M. J., et al. (2008). Characterization of Nucleotide Pools as a Function of Physiological State in Escherichia coli. Journal of Bacteriology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Gfacchini, D., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]
-
Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]
-
Wu, N., et al. (2000). The crystal structure and mechanism of orotidine 5′-monophosphate decarboxylase. PNAS. Retrieved from [Link]
-
Wilson, Z., et al. (2011). A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates. PubMed. Retrieved from [Link]
-
Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Retrieved from [Link]
-
Tyler, R. C., et al. (2019). Video: NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE. Retrieved from [Link]
-
Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. PubMed. Retrieved from [Link]
-
Jack Westin. (n.d.). Science Topic Outline For The MCAT Exam. Retrieved from [Link]
-
Khan, I., et al. (2022). In vitro study -% enzyme inhibition and IC 50 of isolated compounds. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Retrieved from [Link]
-
Rajkumar, V., et al. (2020). In vitro cell-based assays to test drugs – A Review. ResearchGate. Retrieved from [Link]
-
Dai, L., et al. (2019). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. Retrieved from [Link]
Sources
- 1. scientificlabs.com [scientificlabs.com]
- 2. Orotidine 5′-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 3. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Studying Nucleotide Metabolism with 6-Azauridine-5'-monophosphate
Introduction: Unraveling Pyrimidine Metabolism with a Potent Inhibitor
Nucleotide metabolism is a cornerstone of cellular proliferation, survival, and function, providing the essential building blocks for DNA and RNA synthesis.[1] The de novo pyrimidine biosynthesis pathway is a critical route for the production of uridine, cytidine, and thymidine nucleotides. A key regulatory enzyme in this pathway is Orotidine-5'-phosphate decarboxylase (ODCase), which catalyzes the final step in the synthesis of Uridine-5'-monophosphate (UMP).[2] Understanding the dynamics and regulation of this pathway is paramount for researchers in oncology, virology, and immunology.
6-Azauridine is a pyrimidine nucleoside analog that serves as a powerful tool for investigating de novo pyrimidine synthesis.[3] As a prodrug, 6-azauridine is taken up by cells and intracellularly phosphorylated to its active form, 6-Azauridine-5'-monophosphate (azaUMP).[4] AzaUMP is a potent competitive inhibitor of ODCase, effectively blocking the production of UMP and leading to the depletion of downstream pyrimidine nucleotides.[5] This specific and potent inhibition allows for the precise dissection of cellular processes reliant on de novo pyrimidine synthesis.
This comprehensive guide provides detailed application notes and protocols for the effective use of 6-azauridine and azaUMP in studying nucleotide metabolism, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Molecular Roadblock in Pyrimidine Synthesis
The inhibitory action of azaUMP on ODCase is a classic example of competitive inhibition. AzaUMP closely mimics the natural substrate, Orotidine-5'-monophosphate (OMP), binding to the active site of the enzyme but failing to undergo decarboxylation.[5] This stable enzyme-inhibitor complex effectively sequesters the enzyme, preventing it from catalyzing the conversion of OMP to UMP.
The consequences of ODCase inhibition are profound. The immediate effect is the accumulation of the substrate, OMP, and its precursor, orotic acid. This can be accompanied by a significant reduction in the intracellular pools of UMP, UDP, UTP, CTP, and dCTP, thereby starving the cell of essential precursors for nucleic acid synthesis. This targeted disruption makes 6-azauridine a valuable tool for studying the cellular response to nucleotide stress and for identifying potential therapeutic targets in diseases characterized by dysregulated nucleotide metabolism.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by 6-azauridine.
Quantitative Data: Potency and Cellular Effects
The efficacy of 6-azauridine and its active metabolite, azaUMP, can be quantified through various parameters. The inhibitory constant (Ki) of azaUMP for ODCase provides a measure of its potency at the enzymatic level, while the half-maximal inhibitory concentration (IC50) of 6-azauridine in cell-based assays reflects its overall cellular efficacy.
| Parameter | Organism/Cell Line | Value | Reference |
| Ki (azaUMP vs. ODCase) | Plasmodium falciparum | 12 ± 3 nM | [5] |
| IC50 (6-azauridine) | H460 (Human Lung Cancer) | ~10 µM (at 24h) | [3] |
| IC50 (6-azauridine) | H1299 (Human Lung Cancer) | >10 µM (at 24h) | [3] |
Note: IC50 values are highly dependent on cell type, culture conditions, and assay duration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Experimental Protocols
Protocol 1: Preparation of 6-Azauridine Stock Solution
Rationale: Proper preparation and storage of the 6-azauridine stock solution are crucial for consistent and reproducible experimental results. 6-Azauridine is soluble in water and dimethyl sulfoxide (DMSO).
Materials:
-
6-Azauridine powder
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount: Determine the desired stock concentration (e.g., 10 mM or 100 mM) and the final volume.
-
Weigh the powder: Accurately weigh the required amount of 6-azauridine powder in a sterile microcentrifuge tube.
-
Dissolve the powder:
-
For an aqueous stock: Add the appropriate volume of sterile, nuclease-free water to the tube. Vortex or gently heat (if necessary) to fully dissolve the powder.
-
For a DMSO stock: Add the appropriate volume of high-quality, anhydrous DMSO. Vortex to dissolve.
-
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for aqueous solutions to be used in cell culture.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.
Protocol 2: In Vitro OMP Decarboxylase Activity Assay
Rationale: This spectrophotometric assay directly measures the activity of ODCase by monitoring the decrease in absorbance as OMP is converted to UMP. This protocol can be used to determine the Ki of azaUMP.[6]
Materials:
-
Purified ODCase enzyme
-
Orotidine-5'-monophosphate (OMP) substrate
-
This compound (azaUMP) inhibitor
-
Assay Buffer: 30 mM Tris-HCl, pH 8.0 at 30°C[6]
-
75 mM MgCl₂ solution[6]
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and MgCl₂ solution.
-
Prepare a stock solution of OMP (e.g., 18 mM in deionized water). Prepare fresh.[6]
-
Prepare a range of concentrations of azaUMP for inhibition studies.
-
-
Assay Setup:
-
Equilibration: Mix the contents of the cuvette by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.
-
Initiate the Reaction:
-
Add 0.10 mL of a freshly prepared ODCase enzyme solution (30-60 units/mL) to the test cuvette.[6]
-
Immediately mix by inversion.
-
-
Measure Activity: Record the decrease in absorbance at 295 nm for approximately 5 minutes. The rate of decrease in absorbance is proportional to the ODCase activity.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA295/min) from the linear portion of the curve.
-
To determine the Ki of azaUMP, perform the assay with varying concentrations of both OMP and azaUMP and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Caption: Workflow for the in vitro OMP Decarboxylase activity assay.
Protocol 3: Cellular Proliferation Assay with Uridine Rescue
Rationale: This protocol assesses the cytostatic or cytotoxic effects of 6-azauridine on cultured cells and demonstrates the specificity of its action on the pyrimidine biosynthesis pathway through a uridine rescue experiment.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
6-Azauridine stock solution (from Protocol 1)
-
Uridine stock solution (e.g., 100 mM in sterile water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight.
-
Treatment:
-
Prepare serial dilutions of 6-azauridine in complete culture medium.
-
Prepare a set of 6-azauridine dilutions that are also supplemented with a final concentration of 100 µM uridine (for the rescue group).
-
Remove the old medium from the cells and add the medium containing the different treatments (vehicle control, 6-azauridine alone, 6-azauridine + uridine).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot the cell viability (%) against the concentration of 6-azauridine for both the treated and the rescue groups.
-
A rightward shift in the dose-response curve for the uridine rescue group confirms that the effect of 6-azauridine is due to the inhibition of pyrimidine biosynthesis.
-
Protocol 4: Extraction and Analysis of Intracellular Nucleotides by HPLC
Rationale: This protocol allows for the direct measurement of the impact of 6-azauridine treatment on the intracellular nucleotide pools, providing a quantitative readout of its metabolic effects.
Materials:
-
Cultured cells treated with 6-azauridine
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 0.5 M perchloric acid (PCA) or 6% trichloroacetic acid (TCA)[7]
-
Ice-cold 1 M K₂CO₃ for neutralization
-
Cell scraper
-
High-speed refrigerated centrifuge
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and UV detector
Procedure:
-
Cell Harvesting:
-
After 6-azauridine treatment, place the cell culture plates on ice.
-
Quickly wash the cells twice with ice-cold PBS.
-
-
Extraction:
-
Add a defined volume of ice-cold 0.5 M PCA or 6% TCA to the cells.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Precipitation and Neutralization:
-
Incubate the lysate on ice for 15-30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant (containing the nucleotides) to a new tube.
-
Neutralize the extract by adding 1 M K₂CO₃ dropwise until the pH is near neutral (check with pH paper).
-
Centrifuge again to pellet the KClO₄ precipitate.
-
-
HPLC Analysis:
-
Filter the neutralized supernatant through a 0.22 µm filter.
-
Inject a defined volume of the extract onto the HPLC system.
-
Separate the nucleotides using an appropriate gradient and buffer system (ion-pair reverse-phase chromatography is commonly used).
-
Detect the nucleotides by their UV absorbance at 254 nm or 260 nm.
-
-
Data Analysis:
-
Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of known standards.
-
Normalize the nucleotide amounts to the cell number or total protein content of the original sample.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No effect of 6-azauridine on cell proliferation | Cell line is resistant or has a highly active pyrimidine salvage pathway. | Increase the concentration of 6-azauridine. Ensure the cells are in a logarithmic growth phase. Try a different cell line. |
| Inactive 6-azauridine stock solution. | Prepare a fresh stock solution. Verify the integrity of the powder. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a single-cell suspension and uniform seeding density. |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Uridine rescue is incomplete | Insufficient uridine concentration. | Increase the concentration of uridine in the rescue medium. |
| 6-azauridine has off-target effects at high concentrations. | Perform a dose-response curve to find the optimal concentration range where the effect is specific to pyrimidine synthesis. | |
| Poor separation of nucleotide peaks in HPLC | Inappropriate column or mobile phase. | Optimize the HPLC method, including the gradient, pH of the mobile phase, and the type of ion-pairing reagent. |
| Degraded nucleotide samples. | Keep samples on ice throughout the extraction process and analyze them promptly. |
Conclusion
6-Azauridine and its active form, azaUMP, are indispensable tools for the interrogation of de novo pyrimidine biosynthesis. The protocols and guidelines presented here provide a robust framework for utilizing these compounds to study nucleotide metabolism in a variety of research contexts. By carefully controlling experimental conditions and employing the appropriate analytical techniques, researchers can gain valuable insights into the critical role of pyrimidine metabolism in health and disease.
References
- Blin, N., & Stafford, D. W. (1976). A general method for isolation of high molecular weight DNA from eukaryotes. Nucleic Acids Research, 3(9), 2303–2308.
-
Wikipedia. (n.d.). Orotidine 5′-phosphate decarboxylase. Retrieved from [Link]
- Choi, Y. J., Kim, J. H., & Lee, S. J. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. International Journal of Molecular Sciences, 22(6), 2936.
-
Cold Spring Harbor Protocols. (n.d.). Isolation of DNA from Mammalian Cells: Protocol I. Retrieved from [Link]
- Giri, M. J., & Johnson, A. D. (1962). The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures. British Journal of Pharmacology and Chemotherapy, 19(1), 90–92.
- Appleby, T. C., Kinsland, C., & Ealick, S. E. (2000). The crystal structure and mechanism of orotidine 5′-monophosphate decarboxylase. Proceedings of the National Academy of Sciences, 97(5), 2005–2010.
-
ResearchGate. (n.d.). LC-MS analysis of intracellular nucleotides. Retrieved from [Link]
-
DNA Genotek. (2018). Laboratory protocol for manual purification of DNA from whole sample. Retrieved from [Link]
- Huang, D., Zhang, Y., & Chen, X. (2003). Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography.
-
Nacalai Tesque. (n.d.). Cell Cultivation Handbook. Retrieved from [Link]
- Goryanova, B., Goldman, L. M., Amyes, T. L., Gerlt, J. A., & Richard, J. P. (2020). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry, 59(20), 1935–1945.
- Miller, B. G., Smiley, J. A., Short, S. A., & Wolfenden, R. (1999). Activity of Yeast Orotidine-5'-phosphate Decarboxylase in the Absence of Metals. Journal of Biological Chemistry, 274(35), 24859–24861.
-
National Cancer Institute. (n.d.). DNA Preparation from Adherent Cells. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved from [Link]
-
Agilent. (n.d.). HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
- Amyes, T. L., Richard, J. P., & Gerlt, J. A. (2007). Mechanism of the Orotidine 5'-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization. Journal of the American Chemical Society, 129(25), 7942–7952.
- Porter, D. J. (2000). Yeast orotidine-5'-phosphate decarboxylase: steady-state and pre-steady-state analysis of the kinetic mechanism of substrate decarboxylation. Biochemistry, 39(38), 11788–11800.
-
NOVOCIB. (n.d.). Cellular Nucleotides Analysis. Retrieved from [Link]
- Balamurugan, K. (2014). A Simple Method of Genomic DNA Extraction from Human Samples for PCR-RFLP Analysis. Journal of Clinical and Diagnostic Research, 8(11), ZC10–ZC13.
- Krungkrai, J., Wisedpanichkij, R., & Pongsabut, S. (2008). Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum. Biological & Pharmaceutical Bulletin, 31(3), 381–387.
Sources
- 1. Orotidine 5′-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 2. The crystal structure and mechanism of orotidine 5′-monophosphate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating Antiviral Synergy of 6-Azauridine-5'-monophosphate in Combination Therapies
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro studies evaluating the synergistic antiviral potential of 6-Azauridine-5'-monophosphate (AZA-MP) when combined with other antiviral agents. 6-Azauridine, a prodrug that is intracellularly converted to the active AZA-MP, functions as a potent inhibitor of the de novo pyrimidine biosynthesis pathway. By depleting cellular nucleotide pools, it broadly inhibits the replication of various RNA and DNA viruses.[1][2][3] This unique host-targeted mechanism presents a compelling rationale for combination therapy, aiming to enhance efficacy, lower effective doses to reduce toxicity, and mitigate the development of viral resistance. This document details the underlying scientific principles, provides step-by-step experimental protocols for cytotoxicity and antiviral synergy (checkerboard) assays, and offers a guide to data analysis and interpretation.
Scientific Rationale and Mechanism of Action
AZA-MP: Targeting the Host Pyrimidine Biosynthesis Pathway
Viruses are obligate intracellular parasites that rely heavily on the host cell's metabolic machinery for their replication. A critical requirement for the synthesis of viral genomes and transcripts is a sufficient supply of nucleoside triphosphates (NTPs). 6-Azauridine is a synthetic pyrimidine nucleoside analog that, upon entering the cell, is phosphorylated by host kinases to its active form, this compound (AZA-MP).[3]
AZA-MP is a potent competitive inhibitor of orotidine 5'-monophosphate decarboxylase (OMPDC), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5][6] OMPDC catalyzes the final step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides (UTP, CTP, and TTP).[4][7] By blocking this enzyme, AZA-MP effectively depletes the intracellular pool of pyrimidines, thereby starving the virus of the essential building blocks required for nucleic acid synthesis.[3][8] This mechanism confers broad-spectrum antiviral activity against a range of viruses, including coronaviruses, flaviviruses, and influenza virus.[2][3][9]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption: Mechanism of this compound (AZA-MP).
The Rationale for Combination Therapy
The strategy of combining AZA-MP with other antivirals is rooted in attacking viral replication through multiple, independent mechanisms. While AZA-MP restricts the supply of essential building blocks, other antivirals can directly target viral enzymes. This dual-pronged approach can lead to a synergistic effect, where the combined inhibitory effect is greater than the sum of the individual effects.
Potential Combination Partners:
-
Viral Polymerase Inhibitors (e.g., Remdesivir, Favipiravir, Sofosbuvir): These nucleoside/nucleotide analogs act as chain terminators or mutagens after being incorporated by the viral RNA-dependent RNA polymerase (RdRp). Combining them with AZA-MP, which limits the pool of natural nucleotides, can enhance their competitive advantage for incorporation into the growing viral RNA chain.
-
Viral Protease Inhibitors (e.g., Paxlovid, Lopinavir/Ritonavir): These drugs block the post-translational processing of viral polyproteins, which is essential for producing mature, functional viral proteins. This mechanism is entirely independent of nucleotide metabolism, making it an excellent candidate for synergistic or additive effects.
-
Other Host-Targeting Agents: Drugs that modulate host pathways, such as innate immunity stimulators or other metabolic inhibitors, could also be explored.[10][11] For instance, combining two inhibitors of pyrimidine biosynthesis that act on different enzymes, like AZA-MP (OMPDC inhibitor) and Brequinar (DHODH inhibitor), could create a more profound blockade.[12]
Experimental Design for Synergy Assessment
The gold standard for in vitro synergy testing is the checkerboard assay .[13][14][15] This method systematically evaluates the effect of various concentration combinations of two drugs on viral replication, allowing for the quantitative assessment of their interaction.
dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9];
} caption: Workflow for antiviral synergy testing.
Detailed Experimental Protocols
Trustworthiness Note: Every protocol must include appropriate controls. These include: cells-only (no virus, no drug) for baseline viability, virus-only (no drug) for maximum viral effect, and single-drug controls at each concentration tested.
Protocol 3.1: Cell Culture and Virus Propagation
This protocol is foundational and should be optimized for the specific cell line and virus strain being investigated.
-
Cell Seeding: Culture an appropriate host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza) in a suitable medium. Seed cells into 96-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection.
-
Virus Stock Titration: Accurately determine the titer of your viral stock using a standard method like a Plaque Assay or a 50% Tissue Culture Infectious Dose (TCID50) assay. This is critical for infecting cells at a consistent Multiplicity of Infection (MOI).
Protocol 3.2: Cytotoxicity Assay (CC50 Determination)
Before assessing antiviral activity, the cytotoxicity of each compound and their combination must be determined to ensure that any observed reduction in viral signal is not simply due to cell death.
-
Plate Setup: Seed cells in a 96-well plate as described in 3.1.
-
Drug Dilution: Prepare a 2-fold serial dilution series for each drug (AZA-MP and Drug B) individually, and for a fixed-ratio combination of both. The concentration range should span from well above to well below the expected cytotoxic level.
-
Treatment: Add the drug dilutions to the cell monolayer. Include "cells-only" and "vehicle-only" controls.
-
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).
-
Viability Readout: Measure cell viability using a standard metabolic assay, such as MTS, XTT, or a resazurin-based assay (e.g., CellTiter-Blue®).
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the 50% cytotoxic concentration (CC50).
Protocol 3.3: Antiviral Checkerboard Assay
This is the core protocol for determining drug interaction.[15][16][17]
-
Plate Preparation: Seed host cells in 96-well plates and allow them to form a confluent monolayer.
-
Master Plate Creation: Prepare two master plates: one for AZA-MP (Drug A) and one for the combination partner (Drug B).
-
Drug A Plate: In a 96-well plate, prepare 2-fold serial dilutions of Drug A along the columns (e.g., from column 10 to 1), typically at 4x the final concentration. Leave columns 11 and 12 for controls.
-
Drug B Plate: In a second plate, prepare 2-fold serial dilutions of Drug B down the rows (e.g., from row G to A), also at 4x the final concentration.
-
-
Drug Combination Transfer:
-
Using a multichannel pipette, transfer a set volume (e.g., 50 µL) from the Drug B plate to a new, empty 96-well assay plate.
-
Next, transfer the same volume (50 µL) from the Drug A plate to the corresponding wells of the assay plate. This creates a matrix where each well has a unique combination of Drug A and Drug B at 2x the final concentration.
-
-
Virus Infection:
-
Prepare a virus inoculum diluted in an appropriate medium to achieve the desired MOI (e.g., 0.01-0.1).
-
Remove the culture medium from the cells in the assay plate.
-
Add 100 µL of the virus inoculum to each well (except for the "cells-only" controls). This dilutes the drugs to their final 1x concentration.
-
-
Incubation: Incubate the plates at the optimal temperature and CO2 conditions for viral replication for a predetermined period (e.g., 48 hours).
-
Quantification of Viral Effect: Measure the extent of viral replication. The method will depend on the virus:
-
Cytopathic Effect (CPE) Reduction: Visually score CPE or use a viability stain like crystal violet.
-
Reporter Virus: Measure the expression of a reporter gene (e.g., Luciferase, GFP).
-
Viral Yield Reduction: Harvest the supernatant and quantify viral titers via plaque assay or TCID50.
-
qRT-PCR: Harvest cell lysates or supernatant and quantify viral RNA levels.
-
Data Analysis and Interpretation
Calculating Efficacy and Synergy
-
Normalization: Convert the raw data from the assay readout (e.g., luminescence, fluorescence) into a percentage of inhibition relative to the controls.
-
% Inhibition = 100 * (Virus Control - Sample) / (Virus Control - Cell Control)
-
-
EC50 Determination: For the single-drug controls, calculate the 50% effective concentration (EC50) using non-linear regression.
-
Synergy Calculation: Analyze the data from the combination matrix using a synergy model. The Bliss Independence model is commonly used and conceptually straightforward.
-
Bliss Independence Principle: This model assumes that if two drugs act independently, their combined effect (E_AB) can be predicted from their individual effects (E_A and E_B).
-
Predicted Effect (E_predicted) = E_A + E_B - (E_A * E_B)
-
Synergy Score = E_observed - E_predicted
-
Synergy: A positive score (Observed > Predicted) indicates synergy.
-
Additivity: A score near zero indicates an additive effect.
-
Antagonism: A negative score (Observed < Predicted) indicates antagonism.
-
-
Data Presentation
Summarize the key quantitative data in a clear, structured table.
| Compound/Combination | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 6-Azauridine (AZA) | >100 | 5.2 | >19.2 |
| Antiviral B (Hypothetical) | >100 | 1.8 | >55.6 |
| AZA + Antiviral B (1:1 Ratio) | >100 | 0.9 | >111.1 |
Note: Data are hypothetical and for illustrative purposes only.
A synergy map (heat map) is an effective way to visualize the results from the checkerboard assay, with synergy scores plotted for each concentration pair.
Conclusion
The combination of this compound with other antiviral agents represents a promising strategy for developing more effective and robust therapeutic regimens. By targeting a fundamental host metabolic pathway, AZA-MP provides a high barrier to the development of resistance and a broad spectrum of activity. The protocols and analytical frameworks described herein provide a robust system for the preclinical evaluation of such combinations. Careful execution of cytotoxicity and checkerboard assays, coupled with rigorous data analysis using established synergy models, is essential for identifying promising drug partners and advancing the development of next-generation antiviral therapies.
References
-
Rada, B., & Písková, M. (1970). Antiviral action and selectivity of 6-azauridine. Acta virologica, 14(6), 435–446. [Link]
-
Creative Biolabs. (n.d.). 6-azauridine for the Treatment of SARS-CoV-2. Creative Biolabs. [Link]
-
Jena Bioscience. (n.d.). 6-Aza-UTP Product Information. Jena Bioscience. [Link]
-
Sidwell, R. W., Allen, L. B., Huffman, J. H., Revankar, G. R., Robins, R. K., & Tolman, R. L. (1975). Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections. The Journal of infectious diseases, 131, S81-S88. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]
-
Andrade-Wone, M., Thiltges, G., Tulasne, D., & Mleczko, J. (2019). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. Viruses, 11(10), 957. [Link]
-
Kotra, L. P., Meza-Avina, M. E., Wei, L., Buhendwa, M. G., Poduch, E., Bello, A. M., & Pai, E. F. (2008). Inhibition of orotidine 5'-monophosphate decarboxylase and its therapeutic potential. Current medicinal chemistry, 15(7), 641–653. [Link]
-
Levine, H. L., Brody, R. S., & Westheimer, F. H. (1980). Inhibition of orotidine-5'-phosphate decarboxylase by 1-(5'-phospho-beta-D-ribofuranosyl)barbituric acid, 6-azauridine 5'-phosphate, and uridine 5'-phosphate. Biochemistry, 19(22), 4993–4999. [Link]
-
De Clercq, E. (2009). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 106(19), 7937-7942. [Link]
-
White, R. L., Burgess, D. S., Manduru, M., & Bosso, J. A. (1996). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial agents and chemotherapy, 40(8), 1914–1918. [Link]
-
Assay Genie. (2024, September 15). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. Assay Genie. [Link]
-
Xiong, R., Zhang, L., Li, S., Sun, Y., Ding, M., Wang, Y., ... & Chen, Y. (2022). Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues synergistically inhibit SARS-CoV-2 replication in vitro and in vivo. Signal Transduction and Targeted Therapy, 7(1), 1-13. [Link]
-
Mata, M. A., Satterly, N., Versteeg, G. A., Frantz, D., Das, S., Chen, J., ... & García-Sastre, A. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of cell biology, 196(3), 341–353. [Link]
-
Amyes, T. L., & Richard, J. P. (2013). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Accounts of chemical research, 46(6), 1251–1260. [Link]
-
Lucas-Hourani, M., Dauzonne, D., Jorda, A., Cousin, G., Lupan, A., Helynck, O., ... & Vidalain, P. O. (2013). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PLoS pathogens, 9(9), e1003678. [Link]
-
Kotra, L. P., Meza-Avina, M. E., Wei, L., Buhendwa, M. G., Poduch, E., Bello, A. M., & Pai, E. F. (2008). Inhibition of Orotidine 5'-Monophosphate Decarboxylase and Its Therapeutic Potential. Mini reviews in medicinal chemistry, 8(3), 238–249. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Azauridine. PubChem Compound Database. [Link]
-
Miller, B. G., & Wolfenden, R. (2002). Anatomy of a proficient enzyme: the structure of orotidine 5′-monophosphate decarboxylase in the presence and absence of a potential transition state analog. Proceedings of the National Academy of Sciences, 99(17), 11045–11050. [Link]
-
Cokol-Cakmak, M., & Cokol, M. (2019). Antimicrobial Synergy Testing by the Inkjet Printer-assisted Automated Checkerboard Array and the Manual Time-kill Method. Journal of visualized experiments : JoVE, (154), 10.3791/60511. [Link]
-
Miljkovic, M., Petrovic, J., Cirkovic, I., & Maslak, V. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Antibiotics, 11(7), 909. [Link]
Sources
- 1. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-azauridine for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. Inhibition of orotidine 5'-monophosphate decarboxylase and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of Orotidine 5'-Monophosphate Decarboxylase and Its Th...: Ingenta Connect [ingentaconnect.com]
- 7. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. Antimicrobial Synergy Testing by the Inkjet Printer-assisted Automated Checkerboard Array and the Manual Time-kill Method. [research.bidmc.org]
- 17. mdpi.com [mdpi.com]
Unveiling Drug Resistance Mechanisms: An Application Guide to 6-Azauridine-5'-monophosphate
Introduction: The Imperative of Understanding Drug Resistance
The emergence of drug resistance is a formidable challenge in modern medicine, undermining the efficacy of therapeutic interventions across a spectrum of diseases, from infectious agents to cancers. To develop next-generation therapies and preserve the utility of existing drugs, a profound understanding of the molecular underpinnings of resistance is paramount. 6-Azauridine-5'-monophosphate (6-aza-UMP), and its cell-permeable precursor 6-azauridine (6-aza-U), serve as powerful chemical probes to dissect the intricate cellular pathways that lead to drug resistance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 6-aza-UMP to investigate and characterize drug resistance mechanisms. We will delve into the core biochemical principles, provide detailed experimental protocols, and offer insights into data interpretation and troubleshooting, empowering you to design and execute robust studies in this critical area of research.
Section 1: The Molecular Logic of 6-Aza-UMP Action and Resistance
At the heart of 6-aza-UMP's utility lies its specific inhibition of a crucial enzyme in the de novo pyrimidine biosynthesis pathway: orotidine-5'-phosphate decarboxylase (ODCase). This enzyme catalyzes the final step in the synthesis of uridine monophosphate (UMP), an essential precursor for all pyrimidine nucleotides required for DNA and RNA synthesis.
Mechanism of Action: A Targeted Disruption of Nucleotide Metabolism
6-azauridine is a prodrug that is readily taken up by cells and converted to its active form, 6-aza-UMP, by uridine kinase.[1] 6-aza-UMP is a potent competitive inhibitor of ODCase, binding to the enzyme's active site and preventing the decarboxylation of orotidine-5'-monophosphate (OMP) to UMP.[2] This blockade of the de novo pathway leads to a depletion of the intracellular pool of pyrimidine nucleotides, ultimately halting DNA and RNA synthesis and arresting cell proliferation.[3]
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of 6-aza-UMP.
The Emergence of Resistance: Cellular Strategies for Survival
Cells can develop resistance to 6-aza-UMP through several adaptive mechanisms, providing a rich landscape for investigation:
-
Target Modification: Mutations in the gene encoding ODCase (often denoted as URA3 in yeast) can alter the enzyme's structure, reducing the binding affinity of 6-aza-UMP without completely abolishing its catalytic activity. This allows the cell to maintain a sufficient supply of UMP even in the presence of the inhibitor.
-
Reduced Drug Activation: Mutations in the uridine kinase gene can lead to decreased conversion of 6-azauridine to the active 6-aza-UMP, effectively reducing the intracellular concentration of the inhibitor.[4]
-
Increased Target Expression: Overexpression of ODCase can titrate out the inhibitor, requiring higher concentrations of 6-aza-UMP to achieve a significant level of inhibition.
-
Drug Efflux: Increased expression of multidrug resistance transporters can actively pump 6-azauridine out of the cell, preventing it from reaching its target.
-
Metabolic Bypass: While less common for this specific pathway, cells can sometimes upregulate alternative salvage pathways for pyrimidine synthesis, though this is often not sufficient to fully overcome the block in the de novo pathway.[5]
Section 2: Experimental Workflows for Studying 6-Aza-UMP Resistance
A systematic approach is crucial for identifying and characterizing 6-aza-UMP resistance. The following workflow provides a roadmap for your investigations.
Caption: A generalized experimental workflow for studying 6-aza-UMP resistance.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism. It is the foundational assay for quantifying sensitivity and resistance.
Principle: A serial dilution of 6-azauridine is prepared in a liquid growth medium, and a standardized inoculum of the cells of interest is added. After an appropriate incubation period, the wells are assessed for growth.
Materials:
-
6-Azauridine (stock solution prepared in a suitable solvent, e.g., DMSO or water, and filter-sterilized)
-
Sterile 96-well microtiter plates
-
Appropriate sterile growth medium (e.g., YPD for yeast, LB for bacteria, RPMI-1640 for cancer cell lines)
-
Cell suspension of the organism of interest, standardized to a specific density (e.g., McFarland standard for bacteria, hemocytometer for yeast and mammalian cells)
-
Microplate reader (optional, for quantitative growth measurement)
Step-by-Step Methodology:
-
Prepare 6-Azauridine Dilutions:
-
In a 96-well plate, add 100 µL of growth medium to wells in columns 2-12.
-
Add 200 µL of the highest concentration of 6-azauridine to be tested to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 should contain medium with the cell inoculum but no drug (growth control).
-
Column 12 should contain medium only (sterility control).
-
-
Inoculum Preparation:
-
Bacteria: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[6]
-
Yeast: Grow a culture to mid-log phase. Count the cells using a hemocytometer and dilute to a final concentration of approximately 1-5 x 10³ cells/mL in the wells.
-
Cancer Cell Lines: Trypsinize and resuspend cells. Count using a hemocytometer and seed the wells at a density of 5,000-10,000 cells per well.
-
-
Inoculation and Incubation:
-
Add the standardized cell suspension to each well (except the sterility control) to a final volume of 200 µL.
-
Incubate the plate under appropriate conditions (e.g., 30°C for yeast, 37°C for bacteria and mammalian cells) for a specified period (e.g., 24-48 hours for microbes, 48-72 hours for mammalian cells).
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (for microbes) or cell growth (for mammalian cells, may require microscopy or a viability dye like resazurin).
-
The MIC is the lowest concentration of 6-azauridine at which there is no visible growth.
-
Data Presentation:
| Strain/Cell Line | 6-Azauridine MIC (µg/mL) | Interpretation |
| Wild-Type | 50 | Sensitive |
| Resistant Mutant 1 | 800 | Resistant |
| Resistant Mutant 2 | >1600 | Highly Resistant |
Protocol 2: Selection of 6-Azauridine Resistant Mutants
This protocol describes the process of generating resistant cell populations through continuous exposure to the drug.
Principle: By culturing cells in the presence of increasing concentrations of 6-azauridine, a selective pressure is applied that favors the survival and proliferation of spontaneously arising resistant mutants.
Methodology for Cancer Cell Lines:
-
Initial Exposure: Begin by treating the parental cell line with a concentration of 6-azauridine equivalent to its IC₂₀ (the concentration that inhibits 20% of cell growth), as determined from a dose-response curve.[7]
-
Stepwise Increase in Concentration: Once the cells have adapted and are growing steadily at the initial concentration, increase the 6-azauridine concentration by 1.5 to 2-fold.[7]
-
Monitoring and Passaging: Continuously monitor the cells for growth. When they reach 70-80% confluency, passage them into a new flask with the same concentration of the drug.
-
Iterative Selection: Repeat steps 2 and 3, gradually increasing the drug concentration over several weeks to months.
-
Isolation of Clones: Once a population resistant to a significantly higher concentration of 6-azauridine is established, isolate single-cell clones by limiting dilution or single-cell sorting to ensure a homogenous resistant population for further characterization.
Methodology for Microorganisms:
-
Plating on Selective Media: Plate a high density of wild-type cells (e.g., 10⁷-10⁸ cells) onto solid agar medium containing a concentration of 6-azauridine that is 2-4 times the MIC of the wild-type strain.
-
Incubation: Incubate the plates under appropriate conditions until colonies appear. These colonies represent potential resistant mutants.
-
Purification: Streak out individual colonies onto fresh selective plates to isolate pure clones.
Protocol 3: Characterization of Resistant Mutants
Once resistant mutants are isolated, it is essential to characterize the underlying mechanisms of resistance.
1. Confirmation of Resistance Phenotype:
-
Perform an MIC assay on the isolated mutants to quantify the fold-increase in resistance compared to the wild-type strain. A significant increase (typically >4-fold) confirms the resistant phenotype.
2. Molecular Analysis:
-
Gene Sequencing: The primary suspect for resistance is the ODCase gene (URA3 in S. cerevisiae).[8]
-
Design primers to amplify the coding region and flanking promoter/terminator regions of the ODCase gene from both wild-type and resistant mutants.
-
Sequence the PCR products and align the sequences to identify any mutations.
-
-
Gene Expression Analysis:
-
Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the ODCase gene and uridine kinase to investigate potential overexpression of the target or reduced expression of the activating enzyme.
-
3. Biochemical Characterization of Mutant ODCase:
-
If a non-synonymous mutation is identified in the ODCase gene, it is crucial to determine its functional consequence.
-
Cloning and Expression: Clone the wild-type and mutant ODCase coding sequences into an expression vector.
-
Protein Purification: Express and purify the recombinant enzymes.
-
Enzyme Kinetics: Perform enzyme kinetic assays to determine the Michaelis-Menten constant (Km) for the substrate (OMP) and the inhibition constant (Ki) for 6-aza-UMP for both the wild-type and mutant enzymes.[9] A significant increase in the Ki for the mutant enzyme would confirm that the mutation reduces the inhibitor's binding affinity.
-
Section 3: Data Interpretation and Troubleshooting
Interpreting MIC Shifts: A significant increase in the MIC value for a mutant strain compared to the wild-type is a clear indication of resistance.[10] The magnitude of the shift can provide clues about the resistance mechanism. For instance, a moderate increase might suggest a point mutation in the target enzyme, while a very high level of resistance could be due to a loss-of-function mutation in an activating enzyme or the action of a potent efflux pump.
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No growth in control wells | Inoculum too dilute; non-viable cells; contamination. | Verify inoculum density; use fresh cultures; check for contamination. |
| Growth in sterility control wells | Contamination of media or plates. | Use fresh, sterile reagents and aseptic techniques. |
| Inconsistent MIC results | Inaccurate pipetting; variable inoculum density. | Calibrate pipettes; ensure consistent inoculum preparation. |
| No resistant mutants obtained | Insufficient number of cells plated; drug concentration too high. | Increase the number of cells plated; use a lower, more selective drug concentration. |
Conclusion: A Powerful Tool for Discovery
This compound and its precursor provide a robust and versatile system for dissecting the mechanisms of drug resistance. By employing the systematic workflows and detailed protocols outlined in this guide, researchers can effectively select, isolate, and characterize resistant mutants. The insights gained from these studies are invaluable for understanding the fundamental biology of drug action and resistance, and for the rational design of novel therapeutic strategies to combat this ever-present challenge in medicine.
References
-
Concurrent development of resistance to 6-azauridine and adenosine in a mouse cell line. PubMed. Available at: [Link]
-
6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. National Institutes of Health. Available at: [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. National Institutes of Health. Available at: [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Available at: [Link]
-
Design of inhibitors of ODCase. PubMed. Available at: [Link]
-
MIC test results for compounds 6, and 7 and the standard antibiotic, azithromycin. ResearchGate. Available at: [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. National Institutes of Health. Available at: [Link]
-
URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae. National Institutes of Health. Available at: [Link]
-
Biochemical Characterization of Disease-Associated Variants of Human Ornithine Transcarbamylase. ResearchGate. Available at: [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. Available at: [Link]
-
Antiviral action and selectivity of 6-azauridine. PubMed. Available at: [Link]
-
The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures. National Institutes of Health. Available at: [Link]
-
URA3 | SGD. Saccharomyces Genome Database. Available at: [Link]
-
6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. National Institutes of Health. Available at: [Link]
-
Biochemical Characterization of Ornithine Decarboxylases from Solanaceae Plants Producing Tropane Alkaloids. MDPI. Available at: [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. Available at: [Link]
-
How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Dr.Oracle. Available at: [Link]
-
Biochemical Characterization of Disease-Associated Variants of Human Ornithine Transcarbamylase. PubMed. Available at: [Link]
-
Minimum inhibitory concentration (MIC) of fraction 1-6 for... ResearchGate. Available at: [Link]
-
MIC for different azo compounds against E. coli and S. aureus. N.D.,... ResearchGate. Available at: [Link]
-
The most susceptible cancer cell lines towards the impact of target... ResearchGate. Available at: [Link]
-
Modified protocol for URA3 counter-selection at highly expressed regions of Saccharomyces cerevisiae. protocols.io. Available at: [Link]
-
Disruption of URA3 Gene in Thermotolerant Natural Yeast by CRISPR/Cas9 Technology. The 2nd BMB conference. Available at: [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. National Institutes of Health. Available at: [Link]
-
Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group. PubMed. Available at: [Link]
-
Further Insights on the Datura innoxia Hyoscyamine 6 β -Hydroxylase (DiH6H) Based on Biochemical Characterization and Molecular Modeling. ResearchGate. Available at: [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. National Institutes of Health. Available at: [Link]
-
Practical Guide to Interpretation of Antimicrobial Susceptibility Test. WSAVA 2017 Congress. Available at: [Link]
-
Aminoglycoside and quinolone MICs determined for the E. coli CFT073... ResearchGate. Available at: [Link]
-
A summary of MIC ranges and MIC50 and MIC90 values for the investigated... ResearchGate. Available at: [Link]
-
Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines. National Institutes of Health. Available at: [Link]
-
Susceptibility Testing. MSD Manual Professional Edition. Available at: [Link]
-
Saccharomyces cerevisiae infections and antifungal susceptibility studies by colorimetric and broth macrodilution methods. PubMed. Available at: [Link]
Sources
- 1. Design of inhibitors of ODCase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. URA3 | SGD [yeastgenome.org]
- 5. idexx.com [idexx.com]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dickwhitereferrals.com [dickwhitereferrals.com]
Application Note & Protocol: Enhancing Metabolic RNA Labeling with 6-Azauridine
Intended Audience: Researchers, scientists, and drug development professionals engaged in transcriptome analysis, RNA dynamics, and drug discovery.
Abstract
Metabolic labeling with nucleoside analogs like 4-thiouridine (4sU) or 5-ethynyluridine (EU) is a cornerstone technique for studying the dynamics of RNA synthesis and decay.[1][2][3] A significant challenge in these experiments is the large endogenous pool of natural uridine triphosphate (UTP), which competes with the analog for incorporation into nascent RNA, thereby limiting labeling efficiency and signal intensity. This guide details the mechanism and practical application of 6-Azauridine, a potent inhibitor of de novo pyrimidine synthesis, to deplete intracellular UTP pools. By forcing cells to rely on the pyrimidine salvage pathway, pre-treatment with 6-Azauridine markedly enhances the incorporation of exogenous uridine analogs, leading to more robust and sensitive detection of newly transcribed RNA. We provide field-proven protocols for optimizing 6-Azauridine concentration and for performing enhanced metabolic labeling of nascent RNA in cultured mammalian cells.
Part I: The Scientific Principle — Mechanism of Action
To appreciate the utility of 6-Azauridine, one must first understand the dual pathways for pyrimidine synthesis within a cell: the de novo pathway and the salvage pathway.
-
De Novo Synthesis: Cells can build pyrimidines from simpler precursor molecules. A key step in this process is the conversion of Orotidine-5'-monophosphate (OMP) to Uridine-5'-monophosphate (UMP) by the enzyme OMP decarboxylase (ODC).[4][5][6] UMP is then further phosphorylated to generate the UTP required for transcription.
-
Salvage Pathway: Cells can also recycle pre-existing pyrimidines and their nucleosides (like uridine) from the cellular environment. Exogenously supplied uridine analogs, such as 4sU and EU, enter the UTP pool exclusively through this pathway.[1]
6-Azauridine is a cell-permeable prodrug. Once inside the cell, it is phosphorylated by uridine kinase to its active form, 6-Azauridine-5'-monophosphate (6-aza-UMP) .[7][8] This molecule is a structural analog of OMP and acts as a potent competitive inhibitor of OMP decarboxylase.[4][8] By blocking ODC, 6-aza-UMP effectively shuts down the de novo synthesis of UMP, leading to the depletion of the endogenous UTP pool.[8][9] This forces the cell to become dependent on the salvage pathway to produce the UTP necessary for transcription, creating an ideal window for the efficient incorporation of externally supplied uridine analogs.
Caption: General experimental workflow.
Part III: Validated Protocols & Methodologies
A. Critical First Step: Optimizing 6-Azauridine Concentration
6-Azauridine can exhibit cytotoxicity, which is cell-type dependent. [10]It is essential to determine the optimal, non-toxic concentration for your specific cell line before proceeding with labeling experiments. The goal is to find the highest concentration that effectively inhibits UTP synthesis without significantly impacting cell viability or inducing stress responses that could alter transcription.
Protocol 1: 6-Azauridine Dose-Response Cytotoxicity Assay
-
Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 50-60% confluent) at the time of treatment.
-
Prepare Drug Dilutions: Prepare a 2X stock solution series of 6-Azauridine in complete culture medium. A typical starting range is 0, 10, 50, 100, 250, 500, 1000, and 2000 µM (final concentrations will be half). [11]3. Treatment: Remove the old medium from the cells and add an equal volume of the 2X 6-Azauridine dilutions to the corresponding wells.
-
Incubation: Incubate the plate for a duration that matches your planned pre-treatment plus labeling time (e.g., 4-8 hours).
-
Viability Assessment: After incubation, measure cell viability using a standard method such as an MTT, XTT, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Analysis: Normalize the results to the untreated control (0 µM) wells. Plot cell viability (%) versus 6-Azauridine concentration. Select the highest concentration that results in ≥90% cell viability for your labeling experiments.
Table 1: Example Dose-Response Data for HCT116 Cells
| 6-Azauridine (µM) | Average Cell Viability (%) | Standard Deviation | Recommendation |
| 0 | 100 | 4.5 | Control |
| 10 | 99.1 | 5.1 | Safe |
| 50 | 98.5 | 4.8 | Safe |
| 100 | 95.3 | 6.2 | Optimal Start |
| 250 | 90.8 | 7.1 | Max Recommended |
| 500 | 78.2 | 8.5 | Mild Toxicity |
| 1000 | 55.6 | 9.3 | Toxic |
| 2000 | 21.4 | 6.8 | Toxic |
B. Core Protocol: Enhanced Metabolic Labeling of Nascent RNA
This protocol assumes the use of 5-ethynyluridine (EU) for labeling, but it can be adapted for 4-thiouridine (4sU) by substituting the nucleoside and adjusting concentrations as needed. [12] Materials:
-
Mammalian cells in culture
-
Complete culture medium
-
6-Azauridine (stock solution in DMSO or PBS)
-
5-Ethynyluridine (EU) (stock solution in DMSO)
-
TRIzol™ or other lysis reagent
-
Standard RNA isolation kit
Protocol 2: Enhanced EU Labeling
-
Cell Culture: Plate cells in the desired format (e.g., 6-well plates) and grow to ~70-80% confluency. Ensure healthy, logarithmically growing cells for consistent results.
-
Pre-treatment:
-
Aspirate the culture medium.
-
Add fresh, pre-warmed complete medium containing the optimized concentration of 6-Azauridine (determined in Protocol 1, e.g., 100-250 µM).
-
Incubate for 2 to 4 hours under standard culture conditions (37°C, 5% CO₂). This duration is a good starting point for significant UTP pool depletion.
-
-
Metabolic Labeling:
-
Directly add EU to the medium to a final concentration of 0.5-1 mM. There is no need to change the medium.
-
Gently swirl the plate to mix.
-
Incubate for the desired labeling period (e.g., 15 minutes for nascent transcripts, 1-2 hours for general turnover studies).
-
-
Cell Harvesting:
-
Promptly place the plate on ice to halt metabolic activity.
-
Aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add 1 mL of TRIzol™ or a similar lysis buffer directly to the well.
-
Pipette up and down to ensure complete lysis.
-
-
RNA Isolation:
-
Proceed immediately with RNA isolation according to the manufacturer's protocol for your chosen reagent/kit.
-
Snap-freeze the lysate in liquid nitrogen for storage at -80°C if not proceeding immediately. [13] Table 2: Recommended Starting Conditions
-
| Parameter | Recommended Range | Notes |
| 6-Azauridine Conc. | 50 - 250 µM | Must be optimized per cell line (Protocol 1). |
| Pre-treatment Time | 2 - 6 hours | Longer times may increase UTP depletion but also risk cytotoxicity. |
| Uridine Analog Conc. | 200 - 800 µM (4sU) [12] 0.5 - 1 mM (EU) | Higher concentrations can be toxic. |
| Labeling Time | 5 min - 4 hours | Dependent on the biological question. Short pulses for synthesis rates, longer pulses for turnover. |
Part IV: Downstream Processing & Expected Outcomes
Following RNA isolation, the incorporated analog is detected.
-
For EU-labeled RNA: A copper(I)-catalyzed "click" reaction is used to attach a fluorescent azide or a biotin-azide for visualization or enrichment, respectively. [14][15]* For 4sU-labeled RNA: The thiol group is reacted with a biotin-HPDP molecule, allowing for enrichment on streptavidin beads. [1] Expected Result: When comparing samples prepared with and without 6-Azauridine pre-treatment, a successful experiment will show a significant increase in the signal from the labeled RNA fraction. In sequencing experiments, this translates to a higher number of reads from the nascent RNA population, providing greater depth and sensitivity for downstream analysis of RNA kinetics.
Part V: Troubleshooting and Expert Insights
-
Problem: High Cell Death/Stress: The 6-Azauridine concentration is too high. Re-run the cytotoxicity assay (Protocol 1) and choose a more conservative concentration. Ensure the DMSO concentration from stock solutions remains below 0.1% in the final culture medium.
-
Problem: No Enhancement of Labeling Signal: The pre-treatment time may be too short, or the concentration of 6-Azauridine is too low to effectively deplete the UTP pool. Try increasing the pre-treatment duration (e.g., from 2 to 4 hours) or using a slightly higher, non-toxic concentration of the inhibitor.
-
Expert Insight: The efficiency of the pyrimidine salvage pathway can vary between cell types. In cells with a highly active salvage pathway, the enhancing effect of 6-Azauridine will be more pronounced. Always include a "+/- 6-Azauridine" control in your pilot experiments to quantify the enhancement for your specific system.
References
-
6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. (2021). National Center for Biotechnology Information. [Link]
-
Rada, B., & Dragún, M. (1977). Antiviral action and selectivity of 6-azauridine. Annals of the New York Academy of Sciences. [Link]
-
The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. (2025). PubMed. [Link]
-
Smiley, J. A., & Wolfenden, R. (2011). Mechanism of the Orotidine 5'-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization. Biochemistry. [Link]
-
Tat-Haur, O., et al. (2021). Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data. bioRxiv. [Link]
-
6-AZAURIDINE 5'-MONOPHOSPHATE. Global Substance Registration System. [Link]
-
Weissman, S. M., et al. (1963). The Effect of 6-Azauridine Administration on De Novo Pyrimidine Production in Chronic Myelogenous Leukemia. Journal of Clinical Investigation. [Link]
-
User Manual RNA Labeling Kit. Carl ROTH. [Link]
-
The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. (2021). bioRxiv. [Link]
-
Enhancement of intracellular 5-phosphoribosyl 1-pyrophosphate levels as a major factor in the 6-azauridine-induced stimulation of carbamoyl phosphate synthesis in mouse spleen slices. (1981). PubMed. [Link]
-
Wolfenden, R. (2018). Orotidine 5′-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis. Accounts of Chemical Research. [Link]
-
Double metabolic labeling using 6sG and 4sU enables mRNA-lifetime... ResearchGate. [Link]
-
5-Ethynyl Uridine nascent RNA labelling in HEK293 ARMC5 knockout cells. (2022). Mendeley Data. [Link]
-
RNA Labeling Protocol. E. coli Genome Project. [Link]
-
Dose optimization for cell culture. (2021). ResearchGate. [Link]
-
Mechanism of the Orotidine 5 '-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization. (2011). ResearchGate. [Link]
-
Windhager, L., et al. (2012). Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution. Genome Research. [Link]
-
6-Aza-UTP, Antiviral Nucleotides. Jena Bioscience. [Link]
-
Salic, A., & Mitchison, T. J. (2008). Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome. The Plant Cell. [Link]
-
Su, Y., et al. (2018). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Biochemistry. [Link]
-
5-ethynyl uridine labeling of nascent mitochondrial genome transcription v1. (2022). protocols.io. [Link]
-
Native purification and labeling of RNA for single molecule fluorescence studies. (2016). Methods. [Link]
-
Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. (2020). Biochemistry. [Link]
-
Duffy, E. E., & Simon, M. D. (2016). Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine. Journal of Visualized Experiments. [Link]
-
De La Guardia, C., et al. (2021). Purine but Not Pyrimidine De Novo Nucleotide Biosynthesis Inhibitors Strongly Enhance the Antiviral Effect of Corresponding Nucleobases Against Dengue Virus. Viruses. [Link]
-
Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. ACS Publications. [Link]
-
Nascent RNA 4sU labelling and enrichment. (2020). ResearchGate. [Link]
Sources
- 1. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. The Effect of 6-Azauridine Administration on De Novo Pyrimidine Production in Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. 5-Ethynyl Uridine nascent RNA labelling in HEK293 ARMC5 knockout cells - Mendeley Data [data.mendeley.com]
Troubleshooting & Optimization
how to dissolve 6-Azauridine-5'-monophosphate for experiments
Welcome to the technical support resource for 6-Azauridine-5'-monophosphate (6-azaUMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound in your experiments. Here, we address common challenges, particularly focusing on solubilization and stability, to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (6-azaUMP) is the biologically active form of the prodrug 6-Azauridine.[1] It is a potent antimetabolite and functions as a competitive inhibitor of orotidine-5'-phosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] By blocking this enzyme, 6-azaUMP depletes the intracellular pool of uridine monophosphate (UMP), which is essential for the synthesis of RNA and other vital cellular components. This disruption of pyrimidine metabolism underlies its utility as an antiviral and antineoplastic agent.[1][2]
Q2: What are the downstream cellular effects of treatment with 6-Azauridine?
Beyond its primary role in pyrimidine synthesis inhibition, the parent compound 6-Azauridine has been shown to induce autophagy-mediated cell death. This process is dependent on the activation of the AMP-activated protein kinase (AMPK) and p53 signaling pathways.[3] Treatment with 6-Azauridine can activate autophagic flux and, in some cancer cell lines, lead to apoptosis.[3]
Experimental Protocols & Methodologies
Recommended Protocol for Dissolving this compound
The phosphate moiety on 6-azaUMP imparts a negative charge, which generally increases aqueous solubility compared to its parent nucleoside, 6-Azauridine. However, issues with precipitation can still arise, often due to pH, buffer composition, or high concentrations. The following protocol outlines a robust, self-validating method for preparing a stock solution.
Objective: To prepare a clear, sterile, and stable stock solution of this compound.
Materials:
-
This compound powder (purity ≥95%)[4]
-
Nuclease-free water
-
1 M Tris-HCl buffer, pH 8.0
-
Sterile 0.22 µm syringe filter (low protein binding)
-
Sterile microcentrifuge tubes
Step-by-Step Methodology:
-
Initial Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. It is crucial to perform this in a clean environment to avoid contamination.
-
Initial Solubilization: Add a small volume of nuclease-free water to the powder. For example, to prepare a 10 mM stock solution from 1 mg of powder (MW: 325.17 g/mol ), you would add approximately 307 µL of water.
-
pH Adjustment (Critical Step): Gently vortex the solution. You may observe that the compound is not fully dissolved. Add 1 M Tris-HCl, pH 8.0, dropwise while vortexing until the solution clears. The slightly alkaline pH helps to deprotonate the phosphate group, enhancing its solubility. Most nucleotides exhibit improved stability at a slightly alkaline pH.
-
Final Volume Adjustment: Once the solution is clear, add nuclease-free water to reach the final desired concentration.
-
Sterile Filtration: To ensure the solution is sterile for cell culture or other sensitive applications, pass it through a 0.22 µm syringe filter into a new sterile tube. This is a critical step to prevent microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide
Issue: My this compound has precipitated out of solution.
Precipitation is a common issue when working with nucleotides. Here’s a logical approach to troubleshooting this problem.
-
Visual Inspection: Is the precipitate crystalline or amorphous? Crystalline precipitate may suggest that the concentration has exceeded its solubility limit in the current conditions. An amorphous or cloudy appearance could indicate a pH-related issue or interaction with buffer components.
-
Check the pH: Measure the pH of your solution. For nucleotide monophosphates, a pH below neutral can lead to protonation of the phosphate group, reducing solubility.
-
Adjust the pH: If your solution is neutral or acidic, try adding a small amount of a dilute base (e.g., 0.1 M NaOH or 1 M Tris base) dropwise while vortexing to see if the precipitate redissolves. A target pH of 7.5-8.0 is often effective.
-
Gentle Warming: Warm the solution to 37°C for a short period (5-10 minutes). This can sometimes help to redissolve the precipitate. However, avoid prolonged heating, as it may degrade the compound.
-
Dilution: If the concentration of your stock solution is very high, it may have exceeded its solubility limit. Try diluting a small portion of your solution with the same buffer to see if the precipitate dissolves.
-
Change of Buffer: If you are using a buffer with a high concentration of divalent cations (e.g., Ca²⁺, Mg²⁺), these can sometimes form insoluble salts with the phosphate group. Consider preparing your stock solution in a buffer with low or no divalent cations, such as a simple Tris buffer.
Data Presentation & Visualization
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₃O₉P | [5] |
| Molecular Weight | 325.17 g/mol | [5] |
| Appearance | White to off-white powder | N/A |
| Storage (Solid) | 2-8°C | [6] |
| Storage (Solution) | -20°C to -80°C | General Recommendation |
Signaling Pathway Diagrams
Caption: Inhibition of Pyrimidine Biosynthesis by 6-azaUMP.
Caption: 6-Azauridine Induced Autophagy and Cell Death Pathway.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150959, this compound. Retrieved from [Link]
- Auricchio, F., & Racker, E. (1980). Formation of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 608(2), 237-242.
-
Scripps Laboratories. (n.d.). Tris Buffer Formulations. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 6-AZAURIDINE 5'-MONOPHOSPHATE. Retrieved from [Link]
- Cha, Y. E., Park, R., Jang, M., Park, Y. I., Yamamoto, A., Oh, W. K., Lee, E. J., & Park, J. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. International journal of molecular sciences, 22(6), 2933.
-
Innovative Cell Technologies, Inc. (n.d.). Reconstitution Instructions | 100 ml AccutaseLZ. Retrieved from [Link]
- Cowling, G. J. (1964). The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures. British journal of pharmacology and chemotherapy, 23(1), 90–92.
- Wu, W., Bergstrom, D. E., & Jo Davisson, V. (2003). Chemoenzymatic Preparation of Nucleoside Triphosphates. Current Protocols in Nucleic Acid Chemistry.
- Rada, B., & Dragún, M. (1977). Antiviral action and selectivity of 6-azauridine. Acta virologica, 21(5), 415–418.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5901, 6-Azauridine. Retrieved from [Link]
Sources
- 1. scientificlabs.com [scientificlabs.com]
- 2. This compound | C8H12N3O9P | CID 150959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. biosynth.com [biosynth.com]
Technical Support Center: 6-Azauridine-5'-Monophosphate
Welcome to the technical support guide for 6-Azauridine-5'-monophosphate (6-aza-UMP) and its precursor, 6-Azauridine (6-AZA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent antimetabolite. Beyond its well-defined primary mechanism, 6-Azauridine frequently produces off-target effects that can complicate experimental interpretation. This guide provides troubleshooting strategies and in-depth explanations to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected results encountered during experiments with 6-Azauridine.
Q1: I'm new to this compound. What is the primary "on-target" mechanism of 6-Azauridine?
Answer: 6-Azauridine (6-AZA) itself is a prodrug. To become active, it must be converted inside the cell to its monophosphate form, this compound (6-aza-UMP), by the enzyme uridine kinase.[1][2]
The primary, or "on-target," effect of 6-aza-UMP is the potent competitive inhibition of the enzyme Orotidine-5'-phosphate (OMP) decarboxylase .[3][4] This enzyme catalyzes the final step in the de novo pyrimidine biosynthesis pathway, which is the conversion of OMP into Uridine Monophosphate (UMP).[5] By blocking this step, 6-aza-UMP effectively starves the cell of newly synthesized pyrimidines (uridine, cytidine, and thymidine), which are essential for the synthesis of RNA and DNA.[2][3] This depletion of nucleotide pools is the basis for its anti-proliferative, antiviral, and antitumor activities.[3][6]
Caption: The De Novo Pyrimidine Biosynthesis Pathway and the Site of 6-aza-UMP Inhibition.
Q2: My cell viability is much lower than expected, and it doesn't seem to be a simple case of proliferation arrest. Are there other cytotoxic mechanisms?
Answer: Yes, this is a critical observation. While pyrimidine starvation is the primary anti-proliferative mechanism, 6-Azauridine can induce distinct cell death and stress pathways, and the specific response is often dependent on the genetic background of the cell line used.[6]
Key Off-Target Cytotoxic Mechanisms:
-
Induction of Apoptosis or Cell Cycle Arrest: In some cell lines, such as H460 human lung cancer cells, 6-AZA treatment leads to apoptosis, characterized by an increase in the sub-G1 cell population and cleavage of PARP.[6][7] In other cell lines like H1299, it may instead cause a dramatic cell cycle arrest, particularly in the S phase, without inducing apoptosis.[6]
-
Autophagy-Mediated Cell Death: A significant off-target effect is the induction of autophagy.[6][7] This process can either be a survival mechanism or can lead to cell death, depending on the cellular context. 6-AZA-induced autophagy has been shown to be regulated by AMP-activated protein kinase (AMPK). Furthermore, the resulting cell death can be p53-dependent.[6][7] This means that the p53 status of your cells (wild-type, mutant, or null) can dramatically influence their sensitivity to 6-AZA.[6]
Troubleshooting Steps:
-
Characterize the Cell Death Phenotype: Do not assume simple cytostasis. Use assays to distinguish between apoptosis, necrosis, and cell cycle arrest.
-
Assess Autophagy: Monitor the conversion of LC3-I to LC3-II by Western blot and the degradation of p62. An increase in autophagic flux confirms this pathway is activated.[6]
-
Consider Genetic Context: Be aware of the p53 and AMPK status of your cell lines, as this can explain differential sensitivity.[6][7]
Caption: Off-Target Signaling: 6-Azauridine-Induced Autophagy and Cell Death Pathway.
Q3: I performed a rescue experiment by adding exogenous uridine, but it didn't fully restore cell viability. What other off-target effects should I consider?
Answer: The uridine rescue experiment is the gold standard for confirming that an observed phenotype is due to the on-target inhibition of OMP decarboxylase. If this rescue is incomplete, it strongly suggests one or more off-target mechanisms are at play.
Potential Off-Target Mechanisms Not Rescued by Uridine:
-
Incorporation into RNA: 6-Azauridine can be metabolized further to 6-Azauridine-5'-triphosphate (6-aza-UTP). This analog can be incorporated into newly synthesized RNA in place of UTP.[2] This incorporation can disrupt RNA processing, stability, and function, leading to cellular toxicity that is independent of pyrimidine pool depletion.[8] This effect is particularly noted in non-mammalian cells but can occur in mammalian systems as well.[6]
-
Inhibition of Orotic Acid Transport: Studies have shown that 6-Azauridine can partially inhibit the transport of orotic acid into the cell.[1] While this also relates to the pyrimidine pathway, it's a distinct mechanism from OMP decarboxylase inhibition and may contribute to overall metabolic disruption.
-
Perturbation of Other Nucleotide-Metabolizing Enzymes: While less characterized, high concentrations of 6-aza-nucleotide analogs could potentially interfere with other enzymes that use uridine or guanine nucleotides as substrates or regulators, such as those involved in purine biosynthesis.[9][10] For instance, some studies have shown that azathioprine and 6-mercaptopurine can up-regulate inosine monophosphate dehydrogenase (IMPDH), a key enzyme in guanine nucleotide synthesis, suggesting complex cross-talk between nucleotide pathways that could be perturbed.[11]
Troubleshooting Steps:
-
Confirm Rescue Conditions: Ensure you are using an adequate concentration of uridine and for a sufficient duration.
-
Assess RNA Integrity: If RNA incorporation is suspected, analyze total RNA integrity using methods like gel electrophoresis or a Bioanalyzer. Look for signs of degradation or altered mobility.
-
Measure Nucleotide Pools: Directly measure the intracellular pools of pyrimidine and purine nucleotides via LC-MS/MS to get a complete picture of the metabolic disruption. An imbalance in purine pools, even with uridine rescue, points to a significant off-target effect.
| Effect Type | Mechanism | Key Consequence | Uridine Rescue? |
| On-Target | Inhibition of OMP Decarboxylase | Depletion of UMP, CTP, TTP pools | Yes , restores pyrimidine supply |
| Off-Target | Incorporation of 6-aza-UTP into RNA | Disruption of RNA synthesis & function | No |
| Off-Target | Induction of Autophagy/Apoptosis | p53/AMPK-dependent cell death | No |
| Off-Target | Inhibition of Orotic Acid Transport | Reduced uptake of pyrimidine precursor | Partial , bypasses need for uptake |
| Off-Target | Imbalance of Purine Pools | Disruption of GTP/ATP synthesis | No |
Table 1: Summary of On-Target vs. Known Off-Target Effects of 6-Azauridine.
Q4: The IC50 of 6-Azauridine in my cell line seems to have increased over time. How do cells develop resistance?
Answer: Acquired resistance to 6-Azauridine is a well-documented phenomenon and typically involves alterations in the metabolic activation pathway.
Primary Mechanisms of Resistance:
-
Reduced Uridine Kinase Activity: The most common mechanism of resistance is the downregulation or mutation of uridine kinase.[1] This is the enzyme responsible for the first phosphorylation step that converts the 6-AZA prodrug into the active inhibitor, 6-aza-UMP. If the cell cannot efficiently perform this conversion, the drug remains inert, and the cell becomes resistant.
-
Alterations in the De Novo Pyrimidine Pathway: While less common, mutations or upregulation of the target enzyme (OMP decarboxylase) could theoretically confer resistance. Additionally, complex heritable changes in the pyrimidine biosynthetic pathway have been observed that can lead to concurrent resistance to both 6-Azauridine and adenosine.[12]
Troubleshooting Steps:
-
Measure Uridine Kinase Activity: Perform an enzymatic assay on lysates from your sensitive and resistant cell populations to directly measure the rate of uridine (or 6-AZA) phosphorylation.
-
Use a Pre-activated Analog: If available, treat resistant cells with 6-aza-UMP directly (if cell permeability can be achieved) or a related compound that does not require initial phosphorylation. If the cells are sensitive to this analog, it strongly implicates deficient uridine kinase activity as the resistance mechanism.
-
Sequence Analysis: Sequence the gene for uridine kinase in your resistant cell line to identify potential mutations responsible for the loss of function.
Key Experimental Protocols
Protocol 1: Validating On-Target Effect - The Uridine Rescue Experiment
This protocol determines if the cytotoxic/cytostatic effect of 6-Azauridine is due to its intended inhibition of pyrimidine synthesis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
6-Azauridine (stock solution in DMSO or media)
-
Uridine (stock solution in water or media, filter-sterilized)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Reagents: Prepare serial dilutions of 6-Azauridine in complete media. Prepare solutions of 6-Azauridine + Uridine. A typical starting concentration for uridine is 100 µM, but this should be optimized.
-
Treatment:
-
Control Wells: Add media only (no drug, no uridine).
-
Uridine Control Wells: Add media containing only uridine.
-
Drug-Only Wells: Add media containing serial dilutions of 6-Azauridine.
-
Rescue Wells: Add media containing the same serial dilutions of 6-Azauridine plus a constant concentration of uridine.
-
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate as required.
-
Data Analysis: Read the plate on a spectrophotometer or fluorometer. Normalize the data to the "media only" control wells. Plot the dose-response curves for "Drug-Only" and "Rescue" conditions. A significant rightward shift in the IC50 for the rescue curve indicates a successful on-target rescue.
Caption: Experimental Workflow for the Uridine Rescue Assay.
Protocol 2: Measuring OMP Decarboxylase Activity
This spectrophotometric assay directly measures the activity of the target enzyme in cell or tissue lysates. The assay follows the decrease in absorbance at 279-295 nm as OMP is decarboxylated to UMP.[13]
Materials:
-
Cell lysate (prepared in a non-denaturing buffer, e.g., Tris-HCl with protease inhibitors)
-
Spectrophotometer with UV capabilities and temperature control
-
Quartz cuvettes
-
Assay Buffer: 30-50 mM MOPS or Tris-HCl, pH 7.1
-
OMP substrate stock solution (in Assay Buffer)
Procedure:
-
Lysate Preparation: Prepare cell lysates on ice. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Spectrophotometer Setup: Set the spectrophotometer to 25°C and the appropriate wavelength. The optimal wavelength depends on the OMP concentration to maintain absorbance in the linear range (e.g., 295 nm for OMP > 0.5 mM, 290 nm for 0.1-0.5 mM, 279 nm for < 0.1 mM).[13]
-
Reaction Setup:
-
In a quartz cuvette, add Assay Buffer and the cell lysate (e.g., 50-100 µg total protein).
-
Allow the mixture to equilibrate to 25°C for 5 minutes.
-
-
Initiate Reaction: Add a known concentration of OMP to the cuvette to start the reaction. Mix quickly by gentle inversion.
-
Data Acquisition: Immediately begin recording the absorbance over time for 5-10 minutes. The rate of OMP decarboxylation is the initial, linear slope of the absorbance vs. time plot.
-
Calculation: Calculate the enzyme activity using the Beer-Lambert law (A = εcl) and the appropriate extinction coefficient (Δε) for the wavelength used.[13] For example, at 295 nm, Δε is approximately 840 M⁻¹cm⁻¹.
| Issue Encountered | Potential Cause (Off-Target Effect) | Recommended Action |
| High cytotoxicity, not rescued by uridine | Induction of apoptosis or autophagy-mediated cell death. | Perform Annexin V/PI staining for apoptosis; Western blot for LC3-II/p62 for autophagy. |
| Variable sensitivity between cell lines | Different p53 or AMPK status. | Check the genetic background of your cells. Correlate sensitivity with p53/AMPK expression or activity. |
| Unexpected changes in gene expression | Incorporation of 6-aza-UTP into RNA, disrupting transcription/translation. | Analyze RNA integrity. Measure nucleotide pools by LC-MS/MS to assess global metabolic changes. |
| Gradual loss of drug efficacy | Acquired resistance via reduced uridine kinase activity. | Perform a uridine kinase activity assay on cell lysates. Sequence the uridine kinase gene. |
Table 2: Troubleshooting Unexpected Experimental Outcomes with 6-Azauridine.
References
-
Cha, Y. E., Park, R., Jang, M., Park, Y. I., Yamamoto, A., Oh, W. K., Lee, E. J., & Park, J. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. International Journal of Molecular Sciences. [Link]
-
Rada, B., & Dragún, M. (1977). Antiviral action and selectivity of 6-azauridine. Annals of the New York Academy of Sciences. [Link]
-
Sigma-Aldrich. (n.d.). 6-Azauridine. SLS. [Link]
-
Sidwell, R. W., Allen, L. B., Huffman, J. H., Revankar, G. R., Robins, R. K., & Tolman, R. L. (1975). Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections. Antimicrobial Agents and Chemotherapy. [Link]
-
Cha, Y. E., Park, R., Jang, M., Park, Y. I., Yamamoto, A., Oh, W. K., Lee, E. J., & Park, J. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. MDPI. [Link]
-
Weissman, S. M., Karon, M., & Berlin, N. I. (1964). The Effect of 6-Azauridine Administration on De Novo Pyrimidine Production in Chronic Myelogenous. Journal of Clinical Investigation. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Azauridine. PubChem. [Link]
-
Wu, N., & Pai, E. F. (1996). Activity of Yeast Orotidine-5'-phosphate Decarboxylase in the Absence of Metals. Journal of Biological Chemistry. [Link]
-
Goryanova, B., Goldman, L. M., Amyes, T. L., Gerlt, J. A., & Richard, J. P. (2013). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry. [Link]
-
May, M. K., & Lerman, M. I. (1978). Concurrent development of resistance to 6-azauridine and adenosine in a mouse cell line. Journal of Cellular Physiology. [Link]
-
Keppler, D. O., & Holstege, A. (1982). Stimulation by 6-azauridine of carbamoyl phosphate synthesis for pyrimidine biosynthesis in mouse spleen slices. Biochemical Journal. [Link]
-
Nasjleti, C. E., & Spencer, H. H. (1966). The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures. British Journal of Pharmacology and Chemotherapy. [Link]
-
Weissman, S. M., Karon, M., & Berlin, N. I. (1964). The Effect of 6-Azauridine Administration on De Novo Pyrimidine Production in Chronic Myelogenous Leukemia. The Journal of Clinical Investigation. [Link]
-
Cardoso, S. S., Calabresi, P., & Handschumacher, R. E. (1961). Alterations in Human Pyrimidine Metabolism as a Result of Therapy with 6-Azauridine. Cancer Research. [Link]
-
Miller, B. G., & Wolfenden, R. (2002). Orotidine 5′-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis. Accounts of Chemical Research. [Link]
-
Wikipedia. (n.d.). Orotidine 5′-phosphate decarboxylase. [Link]
-
Nelson, R. H., & Sartorelli, A. C. (1968). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research. [Link]
-
Feng, W. Y., Amyes, T. L., & Richard, J. P. (2006). Mechanism of the Orotidine 5′-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization. Biochemistry. [Link]
-
Larrue, C., Le Corre, S., Garlenc, J., Fardel, O., & Le Seyec, J. (2012). Differential toxic effects of azathioprine, 6-mercaptopurine and 6-thioguanine on human hepatocytes. Toxicology in Vitro. [Link]
-
West, T. P. (2018). Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. International Journal of Microbiology. [Link]
-
Traut, T. W. (1994). Inhibition of Inosinate Dehydrogenase by 6-azauridine. Biochemical Pharmacology. [Link]
-
Pang, E., Bian, S., & Gu, J. (2022). Substrate cooperativity shapes competitive inhibitor responses in mycobacterial inosine 5′-monophosphate dehydrogenase. Journal of Biological Chemistry. [Link]
Sources
- 1. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 3. scientificlabs.com [scientificlabs.com]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Orotidine 5′-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 6. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate cooperativity shapes competitive inhibitor responses in mycobacterial inosine 5′-monophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of inosinate dehydrogenase by 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential toxic effects of azathioprine, 6-mercaptopurine and 6-thioguanine on human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concurrent development of resistance to 6-azauridine and adenosine in a mouse cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Azauridine-5'-Monophosphate Incubation Time
Welcome to the technical support center for optimizing experiments involving 6-Azauridine-5'-monophosphate (6-aza-UMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of this potent inhibitor of pyrimidine biosynthesis.
Introduction: Understanding the Mechanism of this compound
This compound (6-aza-UMP) is the active metabolite of the prodrug 6-Azauridine (6-AZA). Following cellular uptake, 6-Azauridine is phosphorylated to 6-aza-UMP. The primary mechanism of action of 6-aza-UMP is the potent and specific inhibition of Orotidine-5'-phosphate decarboxylase (ODCase), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This enzyme catalyzes the conversion of orotidine-5'-monophosphate (OMP) to uridine-5'-monophosphate (UMP), a precursor for all pyrimidine nucleotides required for RNA and DNA synthesis. By blocking this step, 6-aza-UMP leads to the depletion of intracellular uridine and cytidine nucleotide pools, ultimately inhibiting cell proliferation and inducing cell cycle arrest or apoptosis in susceptible cells.[3][4]
The following diagram illustrates the point of inhibition in the pyrimidine biosynthesis pathway:
Caption: Inhibition of ODCase by 6-aza-UMP.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for my cells with 6-aza-UMP?
There is no single optimal incubation time; it is highly dependent on the cell line's metabolic rate, doubling time, and sensitivity to pyrimidine depletion.[3] Generally, incubation times can range from a few hours to several days. For rapidly dividing cells, effects might be observable within 24 hours.[4] For slower-growing lines, 48 to 72 hours or longer may be necessary.[5] It is crucial to perform a time-course experiment to determine the optimal duration for your specific experimental goals.
Q2: How do I determine the effective concentration of 6-aza-UMP to use?
Similar to incubation time, the effective concentration is cell-line specific. A dose-response experiment is essential. We recommend starting with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the IC50 (the concentration that inhibits 50% of cell growth). A typical starting range for 6-Azauridine (the prodrug) is 1-100 µM.
Q3: My cells are not responding to 6-aza-UMP treatment. What could be the reason?
Several factors could contribute to a lack of response:
-
Cell Line Resistance: Some cell lines may have inherent resistance, potentially due to an upregulated pyrimidine salvage pathway or mutations in the target enzyme.[6]
-
Compound Instability: 6-aza-UMP or its prodrug may be unstable in your culture medium over long incubation periods.
-
Incorrect Concentration: The concentration used may be too low to elicit a response in your specific cell line.
-
High Cell Density: High cell confluence can reduce the effective drug concentration per cell and alter cellular responses.[5][7]
Q4: How can I confirm that the observed cellular effects are specifically due to the inhibition of pyrimidine biosynthesis?
A uridine rescue experiment is the gold standard for validating the on-target effect of 6-aza-UMP.[8] By co-incubating the cells with 6-aza-UMP and an excess of uridine, you replenish the depleted nucleotide pool via the pyrimidine salvage pathway. If the cytotoxic or cytostatic effects of 6-aza-UMP are reversed by the addition of uridine, it strongly indicates that the observed phenotype is a direct result of pyrimidine biosynthesis inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding, edge effects in the microplate, or temperature gradients.[9] | Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. Avoid using the outer wells of the plate if edge effects are significant. |
| No observable effect at expected concentrations. | Cell line is resistant or has a very active salvage pathway. Compound has degraded. | Perform a dose-response curve with a wider concentration range. Conduct a uridine rescue experiment to confirm the mechanism. Assess the stability of your compound in the culture medium over the experimental duration. |
| Unexpected or off-target effects. | The compound may have secondary targets at high concentrations. | Lower the concentration of 6-aza-UMP. Confirm the on-target effect with a uridine rescue experiment. |
| Cell death is observed, but not reversed by uridine. | The observed toxicity may be due to an off-target effect, or the concentration of 6-aza-UMP is too high, causing irreversible damage. | Repeat the experiment with a lower concentration of 6-aza-UMP. Investigate other potential mechanisms of cell death. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time (Time-Course Experiment)
This protocol outlines a general procedure to identify the appropriate incubation duration for your specific cell line and experimental endpoint.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
6-Azauridine or 6-aza-UMP stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a kit for ATP measurement)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence at the final time point. It is critical to determine the optimal seeding density beforehand to ensure cells are in the exponential growth phase throughout the experiment.[3]
-
Treatment: After allowing the cells to adhere overnight, treat the cells with a predetermined concentration of 6-aza-UMP (typically the estimated IC50 or a concentration known to elicit a response). Include untreated control wells.
-
Incubation and Analysis: At various time points (e.g., 12, 24, 48, 72, and 96 hours), measure cell viability using your chosen assay.[5]
-
Data Analysis: Plot cell viability against time for both treated and untreated cells. The optimal incubation time is typically the point at which a significant and stable difference in viability is observed between the treated and control groups.
Caption: Workflow for a time-course experiment.
Protocol 2: Uridine Rescue Experiment
This protocol validates that the observed effects of 6-aza-UMP are due to the inhibition of de novo pyrimidine biosynthesis.
Materials:
-
As in Protocol 1
-
Uridine stock solution (sterile filtered)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle Control (medium only)
-
6-aza-UMP only
-
Uridine only
-
6-aza-UMP + Uridine (co-treatment)
-
-
Incubation: Incubate the cells for the predetermined optimal incubation time from Protocol 1.
-
Analysis: Measure cell viability.
-
Interpretation: If the cytotoxic/cytostatic effect of 6-aza-UMP is significantly reduced or completely abolished in the presence of uridine, this confirms the on-target mechanism of action.[8]
Protocol 3: Assessing 6-aza-UMP Stability in Culture Medium
This protocol provides a basic framework for evaluating the stability of your compound in your specific cell culture medium using HPLC.
Materials:
-
Complete cell culture medium (with and without serum)
-
6-aza-UMP stock solution
-
Incubator at 37°C
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[10]
-
Sterile microcentrifuge tubes
Procedure:
-
Sample Preparation: Spike your complete cell culture medium with a known concentration of 6-aza-UMP. Prepare a control sample in a stable solvent (e.g., water or DMSO).
-
Incubation: Aliquot the spiked medium into sterile tubes and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove an aliquot and store it at -80°C until analysis.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of 6-aza-UMP.[11][12]
-
Data Analysis: Plot the concentration of 6-aza-UMP against time to determine its stability profile in the culture medium.
Data Presentation
Table 1: Example of a Dose-Response Experiment Setup
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 |
| 0 (Control) | Cell Viability | Cell Viability | Cell Viability |
| 0.1 | Cell Viability | Cell Viability | Cell Viability |
| 1 | Cell Viability | Cell Viability | Cell Viability |
| 10 | Cell Viability | Cell Viability | Cell Viability |
| 50 | Cell Viability | Cell Viability | Cell Viability |
| 100 | Cell Viability | Cell Viability | Cell Viability |
References
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P.K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current Protocols in Chemical Biology, 9, 55–74. [Link]
-
Koopman, W. J., Verkaart, S., Visch, H. J., Smeitink, J. A., & Willems, P. H. (2007). Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction in human fibroblasts. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1772(5), 551-559. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(6s), 10-19. [Link]
-
CLYTE Technologies. (2026, January 23). CCK-8 Assay Incubation Time Optimization: A Simple Guide. [Link]
-
Wang, Y., Chen, Y., Li, Y., Chen, H., & He, Z. (2022). Proteomics reveals that cell density could affect the efficacy of drug treatment. Frontiers in Pharmacology, 13, 1039803. [Link]
-
Rada, B., & Dragún, M. (1977). Antiviral action and selectivity of 6-azauridine. Annals of the New York Academy of Sciences, 284, 410–417. [Link]
-
Ghosh, C., Shinde, S., Shanker, N., & S, J. (2019). A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium. SN Applied Sciences, 1(7), 738. [Link]
-
Sorm, F., & Skoda, J. (1964). The mechanism of action of 6-azauridine. Acta Unio Internationalis Contra Cancrum, 20, 21-23. [Link]
-
Cha, Y. E., Park, R., Jang, M., Park, Y. I., Yamamoto, A., Oh, W. K., ... & Park, J. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53-and AMPK-Dependent Pathway. International Journal of Molecular Sciences, 22(6), 2933. [Link]
-
ResearchGate. (n.d.). The effect of cell density was determined by comparing cells at high.... [Link]
-
Nakajima, H., Tsuruta, S., Tanimura, A., Kanehira, Y., Ishikawa, Y., Asou, N., & Takatsuki, K. (2024). Reprogramming of pyrimidine nucleotide metabolism supports vigorous cell proliferation of normal and malignant T cells. Blood Advances, 8(5), 1184–1198. [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Pasternak, C. A., & Handschumacher, R. E. (1959). The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures. British journal of pharmacology and chemotherapy, 14(1), 90–92. [Link]
-
Teleptean, V. L., & Todoran, N. (2018). HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Farmacia, 66(5), 833-838. [Link]
-
Lee, S. Y., Chen, Y. T., & Tsai, Y. C. (2025). Efficacy of Different Concentrations of Autologous Serum Eye Drops in the Treatment of Ocular Surface Diseases: A Systematic Review and Meta-Analysis. Journal of current ophthalmology, 37(1), 100-110. [Link]
-
ResearchGate. (n.d.). How to know the stability of drugs and reagents in the cell culture media?[Link]
-
Hooi, J. S., Lelyveld, V. S., & Novoa, E. M. (2020). An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA. bioRxiv. [Link]
-
ResearchGate. (n.d.). For fast acting drug what should be the incubation time of drug with cancer and immune cell for performing phagocytosis assay?[Link]
-
van der Valk, J., Binter, A., & van der Meer, A. (2018). Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay. Analyst, 143(1), 133-140. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
Grant, W. B., Al Anouti, F., Boucher, B. J., Dursun, E., Gezen-Ak, D., Gökmen, V., ... & Yılmaz, R. (2022). Evidence That Increasing Serum 25 (OH) D Concentrations to 30 ng/mL in the Kingdom of Saudi Arabia and the United Arab Emirates Could Greatly Improve Health Outcomes. Nutrients, 14(15), 3169. [Link]
-
W, C., & P, K. (2015). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of analytical & bioanalytical techniques, 6(3), 1000244. [Link]
-
Thermo Fisher Scientific. (2016, April 14). Rapid engineering of cell models with CRISPR-Cas9 technology [Video]. YouTube. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance: Key Strategies. [Link]
-
ResearchGate. (n.d.). Effect of the cell density and DOX concentration on cytotoxicity. (A).... [Link]
Sources
- 1. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: 6-Azauridine-5'-monophosphate (6-aza-UMP)
Welcome to the technical support center for 6-Azauridine-5'-monophosphate (6-aza-UMP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of 6-aza-UMP in cell culture media and to offer troubleshooting for common experimental challenges. As Senior Application Scientists, we have compiled this guide based on established principles of chemical biology and our experience in the field to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-aza-UMP) and what is its primary mechanism of action?
This compound is the active metabolite of the prodrug 6-azauridine.[1] Its primary mechanism of action is the competitive inhibition of the enzyme orotidine-5'-phosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthetic pathway.[2] By inhibiting ODCase, 6-aza-UMP depletes the intracellular pool of uridine monophosphate (UMP), which is essential for the synthesis of RNA and DNA. This inhibition of nucleotide metabolism leads to cytostatic and cytotoxic effects in rapidly proliferating cells, making it a compound of interest in cancer and virology research.
Q2: What are the general recommendations for storing 6-aza-UMP stock solutions?
For optimal stability, 6-aza-UMP stock solutions should be prepared in a suitable buffer (e.g., sterile PBS or cell culture medium without serum) at a neutral pH, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or below. While short-term storage at 4°C may be acceptable for a few days, long-term storage at low temperatures is crucial to minimize degradation.
Q3: What factors can influence the stability of 6-aza-UMP in my cell culture experiments?
The stability of 6-aza-UMP in your culture media can be influenced by several factors:
-
pH: The pH of the culture medium can significantly affect the rate of hydrolysis of the phosphate and glycosidic bonds.
-
Temperature: As with most chemical reactions, the rate of degradation of 6-aza-UMP will increase with temperature. Maintaining a constant and appropriate temperature (typically 37°C for mammalian cell culture) is important, but be aware that degradation is more rapid at this temperature compared to storage temperatures.
-
Enzymatic Degradation: Cell culture media supplemented with serum (e.g., fetal bovine serum) contain various enzymes, such as phosphatases and nucleosidases, which can enzymatically degrade 6-aza-UMP.
-
Media Components: Certain components in the culture medium could potentially react with 6-aza-UMP, although this is generally less of a concern with standard media formulations.
Troubleshooting Guide: Investigating 6-aza-UMP Instability in Your Experiments
A common issue encountered by researchers is the loss of 6-aza-UMP activity over the course of an experiment, leading to inconsistent or unexpected results. This is often due to the degradation of the compound in the culture medium. This guide will walk you through the process of assessing the stability of 6-aza-UMP in your specific experimental setup.
Problem: I'm observing a decrease in the expected biological effect of 6-aza-UMP over time.
This could be due to several factors, but a primary suspect is the degradation of 6-aza-UMP in your culture medium at 37°C.
Solution: Perform a stability study of 6-aza-UMP in your specific cell culture medium.
This will allow you to determine the half-life of 6-aza-UMP under your experimental conditions and adjust your protocol accordingly (e.g., by replenishing the medium with fresh compound at appropriate intervals).
Experimental Protocol: Assessing the Stability of 6-aza-UMP in Culture Medium
This protocol provides a framework for determining the stability of 6-aza-UMP in your chosen cell culture medium.
I. Materials
-
This compound (high purity)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine, antibiotics)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator set to your experimental temperature (e.g., 37°C) with appropriate CO2 levels
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase reagents (e.g., phosphate buffer, methanol, or acetonitrile)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
II. Experimental Workflow
Caption: Experimental workflow for assessing 6-aza-UMP stability.
III. Step-by-Step Methodology
-
Prepare Complete Culture Medium: Prepare a fresh batch of your cell culture medium, including all supplements (e.g., 10% FBS), as you would for your experiments.
-
Prepare 6-aza-UMP Stock Solution: Prepare a concentrated stock solution of 6-aza-UMP in a suitable solvent (e.g., sterile water or PBS).
-
Spike the Medium: Add the 6-aza-UMP stock solution to the complete culture medium to achieve the final concentration you use in your experiments. Prepare a sufficient volume to collect all time-point samples.
-
Incubation and Sampling:
-
Place the tube of spiked medium in your cell culture incubator (37°C, 5% CO2).
-
Immediately collect the first sample (T=0). This will serve as your baseline concentration.
-
Collect subsequent samples at predetermined time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
For each time point, aliquot a small volume (e.g., 200 µL) into a fresh microcentrifuge tube.
-
Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.
-
-
Sample Analysis by HPLC:
-
Thaw the samples on ice.
-
Develop an HPLC method to separate and quantify 6-aza-UMP. A reversed-phase C18 column is a good starting point. The mobile phase could consist of a phosphate buffer and an organic modifier like methanol or acetonitrile.[3]
-
Detection is typically performed using a UV detector at a wavelength where 6-aza-UMP has a strong absorbance (around 260 nm).
-
Create a standard curve using known concentrations of 6-aza-UMP to accurately quantify the amount in your samples.
-
Inject your samples and determine the concentration of 6-aza-UMP at each time point.
-
-
Data Analysis:
IV. Interpreting the Results
-
Short Half-Life (e.g., < 24 hours): If you find that 6-aza-UMP degrades rapidly in your medium, you will need to replenish it during your experiment to maintain a consistent concentration. For example, if the half-life is 12 hours, you may need to perform a half-media change with fresh 6-aza-UMP every 12 hours.
-
Long Half-Life (e.g., > 48 hours): If 6-aza-UMP is relatively stable over the course of your experiment, you can be more confident that the observed biological effects are due to a consistent concentration of the compound.
Understanding Potential Degradation Pathways
While specific degradation pathways for 6-aza-UMP in culture media are not extensively documented, we can infer potential routes based on the chemistry of similar molecules.
Caption: Potential enzymatic degradation pathway of 6-aza-UMP.
The primary routes of degradation in serum-containing media are likely enzymatic:
-
Dephosphorylation: Phosphatases present in the serum can cleave the 5'-monophosphate group, converting 6-aza-UMP to 6-azauridine.
-
Glycosidic Bond Cleavage: Nucleosidases can then cleave the glycosidic bond of 6-azauridine, releasing the ribose sugar and the base, 6-azauracil.
Both 6-azauridine and 6-azauracil have reduced or altered biological activity compared to 6-aza-UMP, which is the direct inhibitor of ODCase.
Data Summary: Factors Influencing Stability
| Factor | Potential Impact on 6-aza-UMP Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at -20°C or below. Be aware of faster degradation at 37°C during experiments. |
| pH | Deviations from neutral pH can increase hydrolysis. | Maintain a stable pH in your culture medium, typically between 7.2 and 7.4. |
| Serum | Contains enzymes that can degrade 6-aza-UMP. | If you suspect enzymatic degradation, consider using serum-free medium or heat-inactivated serum to reduce enzyme activity. |
| Repeated Freeze-Thaw | Can lead to degradation of the compound. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
References
- Handschumacher, R. E. (1960). Orotidylic acid decarboxylase: inhibition studies with azauridine 5'-phosphate. Journal of Biological Chemistry, 235(10), 2917-2919.
-
PubChem. (n.d.). 6-Azauridine. National Center for Biotechnology Information. Retrieved from [Link]
- Beisler, J. A. (1978). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. Journal of Pharmaceutical Sciences, 67(6), 782-786.
- Hahn, G. M., & Shiu, E. C. (1983). Effect of pH and elevated temperatures on the cytotoxicity of some chemotherapeutic agents on Chinese hamster cells in vitro. Cancer Research, 43(12 Pt 1), 5789–5791.
- Gholami, M., et al. (2016). Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods. Iranian Journal of Pharmaceutical Research, 15(4), 693–707.
- López-Cervantes, J., et al. (2020). Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. Molecules, 25(21), 5021.
- ATSDR. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry.
- Desire, C., et al. (2020).
- Harpel, Z., et al. (2023). Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism. PLOS ONE, 18(9), e0284309.
- Hamilton, J. M. T. (1970). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 22(1), 8-14.
- Lee, Y., et al. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. International Journal of Molecular Sciences, 22(6), 2975.
- Bester, A. C., et al. (2011). Nucleosides Rescue Replication-Mediated Genome Instability of Human Pluripotent Stem Cells. Cell, 145(5), 775-785.
- Bester, A. C., et al. (2018). Nucleosides Rescue Replication-Mediated Genome Instability of Human Pluripotent Stem Cells. Cell Stem Cell, 22(4), 457-463.
- Analytical Methods Committee. (2024). Analytical methods for the determination of chlorpyrifos and its metabolites are shown in Tab. Royal Society of Chemistry.
- Harpel, Z., et al. (2023). Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism. bioRxiv.
- Lee, Y., et al. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. Molecules and Cells, 44(3), 146-157.
- Rada, B., & Dragún, M. (1977). Antiviral action and selectivity of 6-azauridine. Annals of the New York Academy of Sciences, 284, 410–417.
Sources
- 1. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 6-Azauridine-5'-Monophosphate (6-aza-UMP)
Welcome to the dedicated support resource for researchers utilizing 6-Azauridine and its active metabolite, 6-Azauridine-5'-monophosphate (6-aza-UMP). This guide provides in-depth technical information, troubleshooting protocols, and practical insights to help you navigate the challenges of using this potent inhibitor of pyrimidine biosynthesis, with a specific focus on strategies to minimize its toxicity to normal, non-cancerous cells.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of 6-aza-UMP and its precursor, 6-Azauridine.
Q1: What is the primary mechanism of action for 6-aza-UMP?
A: 6-Azauridine is a prodrug that is converted intracellularly to 6-aza-UMP. The primary mechanism of 6-aza-UMP is the potent, non-competitive inhibition of orotidine-5'-phosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of uridine and cytidine nucleotides, which are essential for DNA and RNA synthesis.
Q2: Why does 6-aza-UMP show selectivity for cancer cells over normal cells?
A: While not completely selective, many cancer cell lines exhibit a higher dependence on the de novo pyrimidine synthesis pathway compared to normal cells, which can often utilize salvage pathways more effectively. This increased reliance makes cancer cells more susceptible to inhibitors like 6-aza-UMP. However, significant toxicity to normal cells, especially rapidly dividing ones, remains a major challenge.
Q3: What are the most common signs of 6-aza-UMP-induced toxicity in my cell cultures?
A: Common indicators include a sharp decrease in cell proliferation and viability, morphological changes such as cell rounding and detachment, and cell cycle arrest, typically at the G1 phase. You may also observe signs of apoptosis, such as membrane blebbing and caspase activation.
Q4: Can I rescue my normal cells from 6-aza-UMP toxicity? If so, how?
A: Yes, co-administration of uridine can often rescue normal cells from 6-aza-UMP-induced toxicity. Uridine bypasses the enzymatic block by feeding into the pyrimidine salvage pathway, allowing for the synthesis of necessary nucleotides. The optimal concentration of uridine for rescue will need to be empirically determined for your specific cell type.
Q5: What is the recommended starting concentration for 6-Azauridine in cell culture experiments?
A: The effective concentration of 6-Azauridine can vary widely depending on the cell line (from nanomolar to micromolar ranges). It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line of interest. As a general starting point for sensitive cell lines, a range of 1-10 µM is often used.
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to common experimental problems encountered when working with 6-aza-UMP.
Guide 2.1: Issue - High Toxicity in Normal/Control Cell Lines
Problem: You are observing excessive cell death or growth inhibition in your non-cancerous control cell lines, making it difficult to assess the selective effect of 6-aza-UMP on your target cancer cells.
Root Cause Analysis and Solutions:
-
Inappropriate Concentration: The concentration of 6-Azauridine may be too high for the specific metabolic state of your normal cells.
-
Solution: Perform a comprehensive dose-response analysis on both your normal and cancer cell lines to identify a therapeutic window where the effect on cancer cells is maximized and the effect on normal cells is minimized.
-
-
Uridine Depletion in Media: Standard cell culture media may not contain sufficient uridine to support the salvage pathway, especially under conditions of metabolic stress.
-
Solution: Supplement your culture medium with exogenous uridine. The optimal concentration typically ranges from 10 to 100 µM, but should be titrated for your specific cell line.
-
-
High Proliferative Rate of Normal Cells: Rapidly dividing normal cells (e.g., fibroblasts, activated lymphocytes) have a high demand for nucleotides and can be particularly sensitive to inhibitors of de novo synthesis.
-
Solution: Consider using a lower-passage, quiescent, or contact-inhibited normal cell line as a control, if experimentally appropriate. Alternatively, a uridine rescue strategy is highly recommended.
-
Experimental Workflow: Determining the Therapeutic Window and Uridine Rescue
Caption: Workflow for optimizing 6-aza-UMP dosage and uridine rescue.
Guide 2.2: Issue - Inconsistent or Lack of Efficacy in Cancer Cells
Problem: You are not observing the expected level of growth inhibition in your target cancer cell line, even at high concentrations of 6-Azauridine.
Root Cause Analysis and Solutions:
-
Active Salvage Pathway: The cancer cell line may possess a highly active uridine salvage pathway, rendering it resistant to the inhibition of de novo synthesis.
-
Solution: Measure the activity of the salvage pathway enzymes, such as uridine kinase. Alternatively, consider combination therapies. For example, co-treatment with an inhibitor of the salvage pathway may sensitize the cells to 6-aza-UMP.
-
-
Drug Inactivation or Efflux: The cells may be metabolizing 6-Azauridine to an inactive form or actively pumping it out via multidrug resistance (MDR) transporters.
-
Solution: Use LC-MS/MS to measure the intracellular concentration of 6-aza-UMP over time. If efflux is suspected, test for the expression of common MDR proteins like P-glycoprotein (ABCB1).
-
-
Mutation in the Target Enzyme: While rare, mutations in ODCase could potentially confer resistance.
-
Solution: Sequence the ODCase gene in your resistant cell line to check for mutations in the drug-binding site.
-
Metabolic Pathway of 6-Azauridine and Uridine Rescue
Caption: 6-aza-UMP inhibits ODCase, while uridine bypasses this block.
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for core experiments discussed in this guide.
Protocol 3.1: Cell Viability Assay using Resazurin (AlamarBlue)
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of 6-Azauridine in complete culture medium.
-
For rescue experiments, prepare media containing a fixed concentration of 6-Azauridine with varying concentrations of uridine.
-
Remove the old medium from the wells and add 100 µL of the treatment media. Include appropriate controls (vehicle only, uridine only).
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental question (typically 48-72 hours).
-
-
Viability Assessment:
-
Add 10 µL of Resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50.
-
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment:
-
Culture cells in 6-well plates and treat with the desired concentrations of 6-aza-UMP and/or uridine for the desired time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure all populations are analyzed.
-
Wash the cells with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution (G1, S, G2/M phases).
-
Section 4: Data Summary
The following table provides a hypothetical example of data you might generate when determining the therapeutic window and uridine rescue effect.
| Cell Line | Treatment | IC50 of 6-Azauridine (µM) |
| Cancer (e.g., HCT116) | 6-Azauridine only | 5.2 |
| Normal (e.g., HFF-1) | 6-Azauridine only | 15.8 |
| Normal (e.g., HFF-1) | 6-Azauridine + 50 µM Uridine | > 100 |
This data illustrates a therapeutic window where a concentration between 5.2 µM and 15.8 µM could selectively target the cancer cell line. The addition of uridine effectively rescues the normal cells, significantly increasing the IC50.
References
-
Title: The Role of UMP Synthase in De Novo Pyrimidine Biosynthesis Source: Journal of Biological Chemistry URL: [Link]
-
Title: 6-Azauridine - Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: A review on the pharmacology of 6-azauridine and its clinical applications Source: Cancer Chemotherapy and Pharmacology URL: [Link]
Technical Support Center: Optimizing In Vitro Efficacy of 6-Azauridine-5'-monophosphate
Welcome to the technical support center for 6-Azauridine-5'-monophosphate (6-aza-UMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for in vitro experiments involving this potent inhibitor of pyrimidine biosynthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity.
Introduction to this compound
6-Azauridine, a pyrimidine nucleoside analog, serves as a prodrug that is converted intracellularly to its active form, this compound (6-aza-UMP).[1] The primary mechanism of action of 6-aza-UMP is the inhibition of UMP synthase (uridine monophosphate synthase), a bifunctional enzyme that catalyzes the final two steps of de novo pyrimidine biosynthesis.[1][2] By blocking this pathway, 6-aza-UMP depletes the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA, thereby impeding cell proliferation and viral replication.[1] This makes it a valuable tool for research in oncology and virology.
The efficacy of 6-azauridine and its phosphorylated form can be influenced by a multitude of factors, from the metabolic state of the cell to the specifics of your experimental setup. This guide will help you navigate these complexities to achieve robust and reproducible results.
Core Concepts: Mechanism of Action and Cellular Processing
Understanding the cellular journey of 6-azauridine to 6-aza-UMP is critical for troubleshooting your experiments.
-
Cellular Uptake: 6-Azauridine enters the cell via nucleoside transporters.
-
Activation: Inside the cell, 6-azauridine is phosphorylated to 6-aza-UMP by uridine-cytidine kinase 2 (UCK2). This is a rate-limiting step, and the level of UCK2 expression can significantly impact the efficacy of the prodrug.[3]
-
Inhibition of UMP Synthase: 6-aza-UMP acts as a potent competitive inhibitor of the orotidine-5'-phosphate decarboxylase (ODCase) activity of UMP synthase, blocking the conversion of orotidine-5'-monophosphate (OMP) to uridine monophosphate (UMP).[1]
-
Consequences: The inhibition of UMP synthase leads to a depletion of UTP and CTP pools, which are necessary for nucleic acid synthesis. This can induce cell cycle arrest, apoptosis, or autophagy-mediated cell death, depending on the cellular context.[4]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro experiments with 6-azauridine and 6-aza-UMP in a question-and-answer format.
I. Compound Preparation and Handling
Question: My 6-aza-UMP solution appears to have lost activity. How should I properly prepare and store my stock solutions?
Answer: The stability of 6-aza-UMP in solution is critical for reproducible results. While detailed stability data for 6-aza-UMP is not extensively published, general guidelines for nucleotide analogs suggest that proper storage is key.
-
Stock Solution Preparation:
-
Dissolve powdered 6-aza-UMP (or 6-azauridine) in a suitable solvent. For 6-azauridine, DMSO is a common choice, while the monophosphate form is often soluble in aqueous buffers.[5] For 6-aza-UMP, you can prepare a stock solution (e.g., 10-20 mM) in sterile, nuclease-free water or a buffer like Tris-HCl at a neutral to slightly alkaline pH (pH 7.5-8.0).[6]
-
Ensure complete dissolution. Gentle warming or sonication may be necessary for higher concentrations.[7]
-
-
Storage:
-
For long-term storage, it is recommended to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C.[6][7][8] This prevents repeated freeze-thaw cycles which can lead to degradation.
-
Stock solutions stored at -20°C are typically stable for at least one month, while storage at -80°C can extend stability to six months or more.[8]
-
For short-term storage (up to a week), 2-8°C is acceptable for many nucleotide solutions.[9]
-
-
Working Solutions: Prepare fresh working solutions from your frozen stock for each experiment to ensure consistent potency.
II. Inconsistent or No Effect Observed
Question: I am not observing the expected inhibitory effect of 6-azauridine on my cells. What are the possible reasons?
Answer: A lack of efficacy with the prodrug 6-azauridine often points to issues with its activation. Here’s a checklist of potential causes and solutions:
-
Low UCK2 Expression: The conversion of 6-azauridine to the active 6-aza-UMP is dependent on the enzyme Uridine-Cytidine Kinase 2 (UCK2).[3] Different cell lines have varying levels of UCK2 expression.
-
Troubleshooting:
-
Cell Line Selection: If possible, choose cell lines known to have high UCK2 expression. You can check literature or databases for expression data.
-
Directly Use 6-aza-UMP: To bypass the need for activation, use this compound directly in your experiments. This will help you determine if the lack of efficacy is due to poor conversion of the prodrug.
-
Assess UCK2 Activity: You can perform a UCK2 activity assay on your cell lysates to quantify the enzyme's activity (see Experimental Protocols section).
-
-
-
High Levels of Endogenous Uridine: The presence of high concentrations of uridine in the cell culture medium can compete with 6-azauridine for uptake and phosphorylation by UCK2, thereby reducing its efficacy.
-
Troubleshooting:
-
Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains nucleosides. Using dialyzed FBS can reduce the concentration of competing uridine.
-
Uridine-Free Medium: If possible, use a custom medium formulation that is devoid of uridine.
-
-
-
Rapid Cell Proliferation: Highly proliferative cells may have a greater capacity for de novo pyrimidine synthesis, potentially requiring higher concentrations or longer incubation times with 6-aza-UMP to see an effect.
-
Incorrect Dosing or Incubation Time: The effective concentration and duration of treatment are critical.
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of 6-aza-UMP in your specific cell line. A typical starting range for in vitro studies can be from low micromolar to millimolar concentrations.
-
Time-Course Experiment: The effects of antimetabolites are often cell cycle-dependent and may require longer incubation times (e.g., 24, 48, 72 hours) to become apparent.[10][11]
-
-
III. Differentiating Cytotoxicity from Specific Effects
Question: How can I be sure that the observed cell death is due to the specific inhibition of pyrimidine synthesis and not just general cytotoxicity?
Answer: This is a crucial control for any experiment with a targeted inhibitor. The "rescue" experiment is the gold standard for demonstrating on-target activity.
-
Uridine Rescue Experiment: Since 6-aza-UMP specifically targets the de novo pyrimidine synthesis pathway, its effects can be reversed by providing cells with an external source of pyrimidines through the salvage pathway.
-
Protocol: Co-incubate your cells with 6-aza-UMP and varying concentrations of uridine. If the cytotoxic effects of 6-aza-UMP are diminished or completely abolished in the presence of uridine, it strongly suggests that the observed effect is due to the inhibition of pyrimidine synthesis.
-
Rationale: Uridine can be salvaged by the cell and converted to UMP, bypassing the block in the de novo pathway and replenishing the pyrimidine pool.
-
IV. Optimizing Experimental Conditions
Question: What are the key parameters to optimize for my in vitro assay with 6-aza-UMP?
Answer: Optimizing your assay conditions is essential for obtaining reliable and reproducible data.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Optimize for logarithmic growth phase during the treatment period. | Over-confluent or sparse cultures can respond differently to treatment. |
| Incubation Time | Test multiple time points (e.g., 24, 48, 72 hours).[10][11] | The effects of antimetabolites are often time-dependent and may require at least one full cell cycle to manifest. |
| Concentration Range | Perform a broad dose-response curve (e.g., from nanomolar to millimolar) to determine the IC50. | The effective concentration is highly cell-line dependent. |
| Serum | Consider using dialyzed FBS to reduce competing nucleosides. | High levels of uridine in standard FBS can antagonize the effect of 6-azauridine. |
| Controls | Include untreated, vehicle-treated, and positive controls. For 6-aza-UMP, a uridine rescue group is a critical on-target control. | Essential for data interpretation and validation. |
Enhancing Efficacy: Synergistic Combinations
The efficacy of 6-aza-UMP can be significantly enhanced by combining it with other therapeutic agents. The principle behind synergistic combinations is to target multiple nodes in a pathway or to exploit vulnerabilities created by the primary drug.
Rationale for Synergy with 6-aza-UMP:
-
Targeting the Salvage Pathway: Since cells can escape the effects of 6-aza-UMP by utilizing the pyrimidine salvage pathway, combining it with an inhibitor of this pathway can lead to a more potent effect. For example, inhibitors of uridine-cytidine kinase (UCK2) or other enzymes in the salvage pathway could be synergistic.
-
Combination with other Nucleoside Analogs: Combining 6-aza-UMP with other nucleoside analogs that target different aspects of nucleic acid synthesis can be effective.[12]
-
Inducing Synthetic Lethality: In some cancer cells, the inhibition of de novo pyrimidine synthesis by 6-aza-UMP may create a dependency on other metabolic pathways. Targeting these pathways simultaneously can lead to synthetic lethality.
Potential Synergistic Partners:
| Drug Class | Mechanism | Rationale for Synergy with 6-aza-UMP |
| DHODH Inhibitors (e.g., Brequinar, Leflunomide) | Inhibit an earlier step in de novo pyrimidine synthesis. | Dual blockade of the same pathway at different points can lead to a more profound and sustained depletion of pyrimidines. |
| Nucleoside Analog Antivirals (e.g., Remdesivir, Molnupiravir) | Inhibit viral RNA-dependent RNA polymerase. | Depleting the host cell's nucleotide pool with 6-aza-UMP can enhance the activity of viral polymerase inhibitors.[12] |
| Inhibitors of Purine Synthesis (e.g., Methotrexate, Mycophenolic Acid) | Block the de novo synthesis of purines. | Simultaneous blockade of both purine and pyrimidine synthesis can halt all nucleic acid production. |
Experimental Protocols & Visualizations
Visualizing the Pyrimidine Synthesis Pathway and 6-aza-UMP's Site of Action
Caption: Pyrimidine synthesis pathways and the inhibitory action of 6-aza-UMP.
Workflow for Troubleshooting Low Efficacy of 6-Azauridine
Caption: A logical workflow for troubleshooting experiments with 6-azauridine.
Protocol: Uridine Rescue Assay
This protocol is designed to verify the on-target effect of 6-aza-UMP.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (6-aza-UMP) stock solution
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well plates
-
Cell viability reagent (e.g., Resazurin, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Treatment Solutions:
-
Prepare a solution of 6-aza-UMP at 2x the final desired concentration (e.g., 2x IC50) in complete medium.
-
Prepare solutions of uridine at various concentrations (e.g., 0, 10, 50, 100, 500 µM) in complete medium containing 2x the final concentration of 6-aza-UMP.
-
Prepare a control solution with uridine alone at the highest concentration to test for any intrinsic effects.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the treatment solutions to the appropriate wells.
-
Include wells with untreated cells and cells treated with 6-aza-UMP alone.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Assess Viability: At the end of the incubation period, measure cell viability using your chosen method.
-
Data Analysis: Plot cell viability against the concentration of uridine. A dose-dependent increase in cell viability in the presence of uridine indicates a successful rescue and confirms the on-target activity of 6-aza-UMP.
Protocol: UMP Synthase Activity Assay (Spectrophotometric Principle)
While HPLC-based methods are highly sensitive for measuring UMP synthase activity, a spectrophotometric assay based on the change in absorbance upon conversion of orotate or OMP can be adapted for a microplate reader.[2][4]
Principle: The conversion of orotate to OMP by the OPRTase domain of UMP synthase, or the conversion of OMP to UMP by the ODCase domain, results in a change in the UV absorbance spectrum. The rate of this change is proportional to the enzyme's activity.
Materials:
-
Cell lysate containing UMP synthase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2 and DTT)
-
Substrate: Orotate or Orotidine-5'-monophosphate (OMP)
-
Phosphoribosyl pyrophosphate (PRPP) (if assaying OPRTase activity)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading UV wavelengths (e.g., 295 nm for OMP decarboxylation)
Procedure:
-
Prepare Cell Lysate: Lyse cells in a non-denaturing buffer and determine the total protein concentration.
-
Set up Reaction: In a UV-transparent 96-well plate, add the assay buffer and cell lysate.
-
Initiate Reaction: Start the reaction by adding the substrate (and PRPP if necessary).
-
Measure Absorbance: Immediately begin reading the absorbance at the appropriate wavelength (e.g., decrease at 295 nm for OMP consumption) in kinetic mode at a controlled temperature (e.g., 37°C).
-
Calculate Activity: Determine the initial reaction rate from the linear portion of the absorbance vs. time curve. Enzyme activity can be expressed as nmol of substrate consumed per minute per mg of protein.
Note: This is a generalized protocol. The optimal buffer conditions, substrate concentrations, and wavelength will need to be determined empirically for your specific experimental setup.
References
-
Krungkrai, J., Wutipraditkul, N., Prapunwattana, P., Krungkrai, S. R., & Rochanakij, S. (2001). A nonradioactive high-performance liquid chromatographic microassay for uridine 5'-monophosphate synthase, orotate phosphoribosyltransferase, and orotidine 5'-monophosphate decarboxylase. Analytical Biochemistry, 299(2), 162–168. [Link]
-
Wolfenden, R., and Snider, M.J. (2001). Proton Transfer from C-6 of Uridine 5′-Monophosphate Catalyzed by Orotidine 5′-Phosphate Decarboxylase. Biochemistry, 40(24), 7202-7208. [Link]
-
Galabov, A. S., & Velcheva, M. P. (1995). Synergistic drug combinations against the in vitro replication of Coxsackie B1 virus. Acta virologica, 39(2), 79–83. [Link]
-
Lee, A. J., & Tannock, I. F. (2010). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 1(1), 5–9. [Link]
-
Iyer, G. S., S-R, P. V., & Balaram, H. (2020). Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates. Journal of Biological Chemistry, 295(45), 15281–15296. [Link]
-
Kiss, R. (2016). Can incubation time influence in cell assays? ResearchGate. Retrieved from [Link]
-
ChemRxiv. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. [Link]
-
Ghallab, A., Cellière, G., Henkel, S., Dries, M., Hofmann, U., Duda, J., ... & Hengstler, J. G. (2018). Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes. Archives of toxicology, 92(11), 3363–3377. [Link]
-
Groh, K. J., Schüürmann, G., & Stadnicka-Michalak, J. (2017). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental science & technology, 51(13), 7493–7503. [Link]
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(2), e21. [Link]
-
Lee, J. Y., Kim, Y., & Cho, Y. (2025). Rapid method for evaluation of CK2 enzymatic activity and CK2α/CK2β-interaction in Escherichia coli cell lysates. Protein expression and purification, 226, 106518. [Link]
-
Bojkova, D., Bechtel, M., McLaughlin, K. M., McGreig, J. E., Klann, K., Ciesek, S., & Cinatl, J. (2022). Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. Nature, 602(7895), 142–147. [Link]
-
Shanks, R. D., & Robinson, J. L. (1983). Consequences of UMP synthase deficiency in cattle. Journal of dairy science, 66(7), 1509–1515. [Link]
-
Baykov, A. A., Malinen, A. M., & Luoto, H. H. (2020). Good-Practice Non-Radioactive Assays of Inorganic Pyrophosphatase Activities. Molecules (Basel, Switzerland), 25(21), 5025. [Link]
-
ResearchGate. (n.d.). Figure 2: Controlling the UCK2 level is important for pyrimidine synthesis via... ResearchGate. Retrieved from [Link]
-
AnaSpec. (n.d.). SensoLyte® MG Phosphate Assay Kit Colorimetric. AnaSpec Product Page. Retrieved from [Link]
-
Haryanto, S., Utsumi, T., Yam, M. L., Athoillah, M., Lestari, K., & Yohan, B. (2021). An in vitro study of dual drug combinations of anti-viral agents, antibiotics, and/or hydroxychloroquine against the SARS-CoV-2 virus isolated from hospitalized patients in Surabaya, Indonesia. PloS one, 16(6), e0252302. [Link]
-
Healthline. (2021). Antimetabolites. Healthline. [Link]
-
Gorsline, J., & P'an, S. Y. (1975). Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections. The Journal of infectious diseases, 131 Suppl, S23–S27. [Link]
-
Saiers, J. (2012). Microplate Enzyme Assay Using Fluorescence. Nature. [Link]
-
Wikipedia. (n.d.). Uridine monophosphate synthase. Wikipedia. Retrieved from [Link]
-
Chen, C. H., Zhang, A. J., & Wang, Q. (2020). Discovery of Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 In Vitro. Viruses, 12(7), 735. [Link]
-
Jena Bioscience. (n.d.). 6-Aza-UTP, Antiviral Nucleotides. Jena Bioscience Product Page. Retrieved from [Link]
-
Cleveland Clinic. (2023). What Are Antimetabolites?. Cleveland Clinic. [Link]
-
protocols.io. (2023). In vitro GCase activity assay (total cell lysate). protocols.io. [Link]
-
Rada, B., & Dragúň, M. (1977). Antiviral action and selectivity of 6-azauridine. Annals of the New York Academy of Sciences, 284, 410–417. [Link]
-
Allen, K. L., & Shokat, K. M. (2015). Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors. Current protocols in chemical biology, 7(4), 213–229. [Link]
-
RSC Publishing. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 13(45), 31699-31713. [Link]
-
ResearchGate. (n.d.). Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity. ResearchGate. Retrieved from [Link]
-
Loo, J. H., & Lee, W. H. (2017). Molecular features that predict the response to antimetabolite chemotherapies. Oncotarget, 8(52), 90378–90391. [Link]
Sources
- 1. Synergistic drug combinations against the in vitro replication of Coxsackie B1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A nonradioactive high-performance liquid chromatographic microassay for uridine 5'-monophosphate synthase, orotate phosphoribosyltransferase, and orotidine 5'-monophosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Azauridine | Apoptosis | TargetMol [targetmol.com]
- 6. Proton Transfer from C-6 of Uridine 5′-Monophosphate Catalyzed by Orotidine 5′-Monophosphate Decarboxylase: Formation and Stability of a Vinyl Carbanion Intermediate and the Effect of a 5-Fluoro Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biosynth.com [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Azauridine-5'-monophosphate (6-aza-UMP) Experiments
Welcome to the technical support center for 6-Azauridine-5'-monophosphate (6-aza-UMP) experimental workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common pitfalls and troubleshooting strategies associated with the use of this potent antimetabolite. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your results are both accurate and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of 6-aza-UMP and its precursor, 6-Azauridine.
Q1: What is the primary mechanism of action for 6-aza-UMP?
A1: this compound is a potent competitive inhibitor of orotidine-5'-phosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthetic pathway.[1] This pathway is crucial for the synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides required for RNA and DNA synthesis. By blocking ODCase, 6-aza-UMP depletes the cellular pool of UMP, thereby inhibiting nucleic acid synthesis and arresting cell proliferation.[2]
Q2: Should I use 6-Azauridine or 6-aza-UMP for my cell-based assays?
A2: The choice depends on your experimental system. 6-Azauridine is a prodrug that is readily taken up by most cells and is then converted intracellularly to the active inhibitor, 6-aza-UMP, by uridine kinase.[3][4] Therefore, for most cell-based assays, 6-Azauridine is the preferred compound due to its better membrane permeability. 6-aza-UMP, being a phosphorylated nucleotide, is generally cell-impermeable and is best suited for in vitro enzyme assays with purified ODCase or in cell-free systems.[5]
Q3: What are the typical working concentrations for 6-Azauridine in cell culture?
A3: The effective concentration of 6-Azauridine can vary significantly depending on the cell line, its metabolic rate, and the duration of the experiment. A good starting point for many cancer cell lines is in the range of 1-10 µM. However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store 6-Azauridine and 6-aza-UMP solutions?
A4: Proper preparation and storage are critical for reproducible results. Refer to the table below for guidance.
| Compound | Solvent | Recommended Stock Concentration | Storage of Stock Solution |
| 6-Azauridine | Water or DMSO | 10-50 mM | -20°C for up to 6 months |
| 6-aza-UMP | Aqueous buffers (e.g., Tris, HEPES) | 1-10 mM | -20°C for up to 1 month; -80°C for long-term storage |
Note: For 6-Azauridine, solubility in water is reported to be 50 mg/mL.[3] Always ensure the compound is fully dissolved before use. For 6-aza-UMP, avoid repeated freeze-thaw cycles, which can lead to degradation.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental setups, focusing on the underlying scientific principles.
Guide 1: Troubleshooting Inconsistent Results in Cell-Based Assays
Inconsistent results in cell-based assays using 6-Azauridine are a common frustration. The following guide will help you diagnose and resolve these issues.
Symptom: High Variability Between Replicate Wells
-
Potential Cause 1: Uneven Cell Plating. Inaccurate cell seeding is a primary source of variability.
-
Solution: Ensure a single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to distribute cells evenly. Avoid swirling, which can cause cells to accumulate at the well edges.[6]
-
-
Potential Cause 2: Edge Effects. Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration.
-
Solution: To minimize evaporation, fill the outer wells with sterile water or PBS. For long-term incubations, consider using a hydration chamber.[6]
-
-
Potential Cause 3: Inconsistent Drug Concentration. Errors in serial dilutions or improper mixing can lead to variable drug exposure.
-
Solution: Prepare a master mix of the final drug concentration in the media and then dispense it into the wells. This ensures a more uniform concentration across all treated wells.
-
Symptom: Lower Than Expected Potency (High IC50 Value)
-
Potential Cause 1: Rapid Cell Proliferation. Highly proliferative cell lines may overcome the inhibitory effects of 6-Azauridine, especially at lower concentrations.
-
Solution: Optimize cell seeding density. A lower initial cell number may increase the sensitivity of the assay. Also, consider increasing the incubation time to allow the depletion of nucleotide pools to take full effect.
-
-
Potential Cause 2: Media Composition. The presence of exogenous uridine or other pyrimidine sources in the media can rescue cells from the effects of 6-Azauridine by bypassing the de novo synthesis pathway.
-
Solution: Use a uridine-free medium for your experiments. If this is not possible, be aware that the apparent potency of 6-Azauridine will be reduced.
-
-
Potential Cause 3: Drug Inactivation. 6-Azauridine can be metabolized to inactive forms over time.
-
Solution: For long-term experiments (greater than 72 hours), consider a partial media change with fresh 6-Azauridine to maintain a consistent drug concentration.
-
Workflow for Optimizing a Cell-Based Assay
Caption: Workflow for optimizing a 6-Azauridine cell-based assay.
Guide 2: Pitfalls in ODCase Enzyme Kinetics Assays
Performing accurate enzyme kinetics with 6-aza-UMP requires careful attention to detail.
Symptom: Non-Linear Reaction Progress Curves
-
Potential Cause 1: Substrate Depletion. If the concentration of the substrate, orotidine-5'-monophosphate (OMP), is too low, it will be rapidly consumed, leading to a decrease in the reaction rate over time.
-
Solution: Ensure that the initial OMP concentration is well above the Michaelis constant (Km) of the enzyme. A common rule of thumb is to use a substrate concentration of at least 5-10 times the Km.
-
-
Potential Cause 2: Enzyme Instability. ODCase may lose activity over the course of the assay, particularly at non-optimal pH or temperature.[7]
-
Solution: Perform control experiments to assess the stability of the enzyme under your assay conditions. If instability is observed, shorten the reaction time or adjust the buffer conditions.
-
-
Potential Cause 3: Product Inhibition. The product of the reaction, UMP, can sometimes inhibit the enzyme at high concentrations.
-
Solution: Measure initial reaction velocities where the product concentration is still low (typically less than 10% of the initial substrate has been consumed).
-
Symptom: Inaccurate Determination of Ki for 6-aza-UMP
-
Potential Cause 1: Incorrect Assay Conditions. The inhibitory constant (Ki) is dependent on factors such as pH, temperature, and buffer composition.[8]
-
Solution: Standardize and report all assay conditions. A common assay condition for ODCase is pH 8.0 at 30°C.[9]
-
-
Potential Cause 2: Contaminating Nucleotidases. The presence of enzymes that can degrade 6-aza-UMP or the substrate OMP will lead to inaccurate kinetic parameters.
-
Solution: Use highly purified ODCase for your assays. If using cell lysates, be aware of the potential for contaminating enzyme activities.[7]
-
-
Potential Cause 3: Low Substrate Solubility. If the substrate is not fully soluble at the concentrations used, it can lead to errors in determining kinetic parameters.[10]
-
Solution: Ensure that all components are fully dissolved in the assay buffer.
-
Protocol: Spectrophotometric Assay for ODCase Activity
This protocol is based on the principle that the conversion of OMP to UMP results in a decrease in absorbance at 295 nm.[9]
-
Prepare Assay Buffer: 25 mM Tris-HCl, 7.5 mM MgCl2, pH 8.0.
-
Prepare Substrate Stock: Dissolve OMP in the assay buffer to a final concentration of 0.6 mM.
-
Prepare Inhibitor Stock: Prepare a stock solution of 6-aza-UMP in the assay buffer.
-
Set up the Reaction: In a quartz cuvette, combine the assay buffer, OMP substrate, and varying concentrations of 6-aza-UMP.
-
Initiate the Reaction: Add a known amount of purified ODCase (e.g., 3-6 units) to the cuvette and mix immediately.
-
Monitor the Reaction: Record the decrease in absorbance at 295 nm over time using a spectrophotometer.
-
Calculate Initial Velocity: Determine the initial linear rate of the reaction for each inhibitor concentration.
-
Data Analysis: Plot the initial velocities against the inhibitor concentrations to determine the Ki value.
Guide 3: Investigating and Mitigating Off-Target Effects
While 6-aza-UMP is a specific inhibitor of ODCase, the prodrug 6-Azauridine can have broader effects on cellular metabolism. Understanding these potential off-target effects is crucial for accurate data interpretation.[11][12]
Potential Off-Target Mechanisms
-
Perturbation of Nucleotide Pools: Beyond UMP depletion, the inhibition of pyrimidine synthesis can lead to imbalances in other nucleotide pools, which can have widespread effects on cellular processes.[3]
-
Incorporation into RNA: 6-Azauridine can be converted to 6-azauridine triphosphate and incorporated into RNA, potentially affecting RNA processing and function.[2]
-
Inhibition of Orotate Transport: At high concentrations, 6-Azauridine has been shown to inhibit the transport of orotic acid into cells.[4]
Strategies for Mitigating and Identifying Off-Target Effects
-
Rescue Experiments: A key experiment to confirm the on-target effect of 6-Azauridine is to add exogenous uridine to the culture medium. If the observed phenotype is rescued by uridine, it strongly suggests that the effect is due to the inhibition of de novo pyrimidine synthesis.
-
Use the Lowest Effective Concentration: To minimize the likelihood of off-target effects, use the lowest concentration of 6-Azauridine that produces the desired on-target effect.
-
Orthogonal Approaches: Use other methods to inhibit ODCase, such as siRNA or CRISPR-Cas9, to confirm that the observed phenotype is specifically due to the inhibition of this enzyme.[13]
-
Metabolomic Analysis: For a comprehensive understanding of the metabolic consequences of 6-Azauridine treatment, consider performing metabolomic profiling to assess changes in nucleotide pools and related metabolites.
Signaling Pathway of 6-Azauridine Action
Caption: Mechanism of action of 6-Azauridine.
By understanding these common pitfalls and implementing the recommended troubleshooting strategies, researchers can enhance the reliability and reproducibility of their experiments involving 6-Azauridine and 6-aza-UMP.
References
-
Mechanism of the Orotidine 5'-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization. National Institutes of Health. Available at: [Link]
-
Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections. PubMed. Available at: [Link]
-
Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. PubMed Central. Available at: [Link]
-
Antiviral action and selectivity of 6-azauridine. PubMed. Available at: [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]
-
Parameter Reliability and Understanding Enzyme Function. PubMed Central. Available at: [Link]
-
How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
-
Off Target Effect. Massive Bio. Available at: [Link]
-
UMP/CMPK Is Not the Critical Enzyme in the Metabolism of Pyrimidine Ribonucleotide and Activation of Deoxycytidine Analogs in Human RKO Cells. PLOS ONE. Available at: [Link]
-
Indiscriminate Binding by Orotidine 5'-Phosphate Decarboxylase of Uridine 5'-Phosphate Derivatives with Bulky Anionic C6 Substituents. ACS Publications. Available at: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. bioRxiv. Available at: [Link]
-
(PDF) Orotidine 5′-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis. ResearchGate. Available at: [Link]
-
Optimizing and integrating high-throughput cell-based assays to enable SAR studies of metarrestin to target cancer metastasis. ResearchGate. Available at: [Link]
-
Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. ACS Publications. Available at: [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
-
A cost-effective enzyme kinetics and inhibition model for biochemistry education and research. PubMed. Available at: [Link]
-
Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review. MDPI. Available at: [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. PubMed. Available at: [Link]
-
High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform. PubMed Central. Available at: [Link]
-
Optimizing the Cell Painting assay for image-based profiling. PubMed Central. Available at: [Link]
-
6-Azauridine | C8H11N3O6 | CID 5901. PubChem. Available at: [Link]
-
A Recurring Misconception Regarding the Fitting and Plotting of Enzyme Kinetics Data Leads to the Loss of Significant Reaction Parameters and Rate Constants. MDPI. Available at: [Link]
-
6-AZAURIDINE 5'-MONOPHOSPHATE. gsrs. Available at: [Link]
-
Effects of 5-fluorouracil and 6-azauridine on interferon action. PubMed Central. Available at: [Link]
Sources
- 1. Effects of 5-fluorouracil and 6-azauridine on interferon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 3. scientificlabs.com [scientificlabs.com]
- 4. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. Parameter Reliability and Understanding Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. massivebio.com [massivebio.com]
- 13. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Azauridine-5'-monophosphate (6-aza-UMP)
Welcome to the technical support center for 6-Azauridine-5'-monophosphate (6-aza-UMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this potent inhibitor of pyrimidine biosynthesis. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to ensure the stability and efficacy of 6-aza-UMP in your experimental setups.
Understanding this compound
This compound is a nucleotide analog that acts as a powerful inhibitor of orotidine-5'-phosphate decarboxylase (ODCase), also known as UMP synthase (UMPS). This enzyme catalyzes the final step in the de novo pyrimidine biosynthesis pathway, the conversion of orotidine-5'-monophosphate (OMP) to uridine-5'-monophosphate (UMP). By inhibiting this crucial step, 6-aza-UMP effectively halts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[1] Its prodrug, 6-azauridine, is converted intracellularly to the active 6-aza-UMP form.
Due to its mechanism of action, 6-aza-UMP and its prodrug have been investigated for their antineoplastic and antiviral properties.[2][3] However, the successful application of 6-aza-UMP in research relies on maintaining its structural integrity. Degradation of this compound can lead to a loss of inhibitory activity, resulting in inconsistent and unreliable experimental outcomes. This guide will address the primary causes of 6-aza-UMP degradation and provide strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 6-aza-UMP degradation in my experiments?
A1: The degradation of 6-aza-UMP can be attributed to two main factors:
-
Enzymatic Degradation: The most common cause of degradation in biological samples, such as cell lysates, is the action of endogenous enzymes. Phosphatases are a major concern, as they can hydrolyze the 5'-monophosphate group, converting 6-aza-UMP to its nucleoside form, 6-azauridine. This conversion significantly reduces its inhibitory effect on UMPS.
-
Chemical Instability: Like many nucleotides, 6-aza-UMP is susceptible to chemical degradation under suboptimal conditions. Factors such as pH, temperature, and the presence of certain metal ions can contribute to the hydrolysis of the phosphate group or the glycosidic bond.
Q2: How can I tell if my 6-aza-UMP has degraded?
A2: Degradation of 6-aza-UMP can manifest in your experiments as a decrease in its inhibitory potency. If you observe a reduced effect on your target, or if the results are inconsistent between experiments, degradation of the inhibitor should be considered. To confirm degradation, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify 6-aza-UMP and its potential degradation products, such as 6-azauridine.[4]
Q3: What are the optimal storage conditions for 6-aza-UMP?
A3: For long-term storage, 6-aza-UMP should be kept at -20°C. For short-term storage, 2-8°C is recommended. It is crucial to prevent multiple freeze-thaw cycles, which can accelerate degradation. For working solutions, it is advisable to prepare fresh batches for each experiment or to store small aliquots at -80°C to minimize freeze-thaw cycles.[5]
Q4: Can I use 6-aza-UMP in cell culture experiments?
A4: Yes, the prodrug 6-azauridine is often used in cell culture, as it can be transported into cells and then converted to the active 6-aza-UMP.[2] When using 6-aza-UMP directly with cell lysates or in enzyme assays, it is important to consider its stability in the chosen buffer and at the incubation temperature. The stability of drugs in cell culture media can be tested by incubating the compound in the media for the duration of the experiment and then analyzing for degradation products by methods like LC-MS/MS.[6]
Troubleshooting Guide
This section provides a more in-depth approach to common problems encountered when using 6-aza-UMP.
Problem 1: Inconsistent or reduced inhibitory effect of 6-aza-UMP.
-
Potential Cause 1: Enzymatic Degradation in Cell Lysates.
-
Explanation: Cell lysates contain a plethora of enzymes, including phosphatases, that can rapidly degrade 6-aza-UMP.
-
Solution:
-
Work at low temperatures: Perform all cell lysis and lysate handling steps on ice or at 4°C to reduce enzymatic activity.[1]
-
Use phosphatase inhibitors: Add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer immediately before use. This is a critical step to protect the phosphate group of 6-aza-UMP from cleavage.
-
Minimize time: Keep the time between lysate preparation and the start of your experiment to a minimum.
-
-
-
Potential Cause 2: Chemical Instability in Assay Buffer.
-
Explanation: The pH of your assay buffer can significantly impact the stability of 6-aza-UMP.
-
Solution:
-
Optimize buffer pH: While specific stability data for 6-aza-UMP is limited, related azanucleosides show maximum stability at a slightly acidic to neutral pH (around 6.5). It is advisable to test the stability of 6-aza-UMP in your specific assay buffer.
-
Avoid harsh conditions: Do not expose 6-aza-UMP solutions to high temperatures or extreme pH for extended periods.
-
-
-
Potential Cause 3: Incorrect Concentration of 6-aza-UMP.
-
Explanation: Errors in pipetting or dilution can lead to a lower than expected concentration of the inhibitor.
-
Solution:
-
Verify calculations: Double-check all calculations for dilutions.
-
Calibrate pipettes: Ensure that your pipettes are properly calibrated.
-
Prepare fresh dilutions: For critical experiments, prepare fresh dilutions of 6-aza-UMP from a stock solution.
-
-
Problem 2: Difficulty in obtaining reproducible results between experiments.
-
Potential Cause 1: Inconsistent Handling and Storage.
-
Explanation: Variations in storage conditions and the number of freeze-thaw cycles of the 6-aza-UMP stock solution can lead to batch-to-batch variability.
-
Solution:
-
Aliquot stock solutions: Upon receiving or preparing a stock solution of 6-aza-UMP, divide it into smaller, single-use aliquots and store them at -80°C.[5] This will minimize the number of times the main stock is thawed.
-
Protect from light: While not explicitly stated for 6-aza-UMP, many nucleotide analogs are light-sensitive. It is good practice to store solutions in amber tubes or protected from light.
-
-
-
Potential Cause 2: Variability in Experimental Conditions.
-
Explanation: Small variations in incubation times, temperatures, or buffer composition can affect both the stability of 6-aza-UMP and the activity of the target enzyme.
-
Solution:
-
Standardize protocols: Ensure that all experimental parameters are kept consistent between experiments.
-
Use master mixes: When setting up multiple reactions, prepare a master mix of the common reagents to minimize pipetting errors.[7]
-
-
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Experiments with 6-aza-UMP
This protocol is designed to minimize the degradation of 6-aza-UMP by endogenous enzymes.
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to the plate. A common starting point is 1 mL of lysis buffer per 10 cm dish.
-
Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
Use the lysate immediately for your experiment or store it in aliquots at -80°C.[5]
Protocol 2: Assessing the Stability of 6-aza-UMP in an Aqueous Buffer
This protocol provides a framework for determining the stability of 6-aza-UMP under your specific experimental conditions using HPLC.
Materials:
-
6-aza-UMP
-
Your experimental buffer
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., a gradient of methanol and a phosphate buffer, pH-adjusted)
-
6-azauridine (as a potential degradation product standard)
Procedure:
-
Prepare a solution of 6-aza-UMP in your experimental buffer at the desired concentration.
-
Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system to obtain an initial chromatogram and determine the peak area of 6-aza-UMP.
-
Incubate the remaining solution under the conditions you wish to test (e.g., room temperature, 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it onto the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of 6-aza-UMP and the appearance of new peaks.
-
If a 6-azauridine standard is available, compare the retention time of any new peaks to the standard to identify dephosphorylation.
-
Calculate the percentage of remaining 6-aza-UMP at each time point relative to the t=0 sample to determine its stability.
Visualizing the Degradation Pathway and Prevention Strategy
Caption: Potential degradation pathways of 6-aza-UMP and key prevention strategies.
This guide provides a comprehensive overview of the potential challenges associated with the use of 6-aza-UMP and offers practical solutions to mitigate them. By understanding the factors that contribute to its degradation and implementing the recommended preventative measures, researchers can ensure the reliability and reproducibility of their experimental results.
References
-
Cha, Y. E., Park, R., Jang, M., Park, Y. I., Yamamoto, A., Oh, W. K., Lee, E. J., & Park, J. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. International journal of molecular sciences, 22(6), 2999. Available from: [Link].
-
Rada, B., & Tyrrell, D. L. (2000). Antiviral action and selectivity of 6-azauridine. Antiviral research, 45(3), 155–166. Available from: [Link].
-
Gao, W., Li, Y., Meng, F., & Wang, Q. (2015). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. Bulletin of the Chemical Society of Ethiopia, 29(2), 237-244. Available from: [Link].
-
San Diego Mesa College. MDH Enzyme Kinetics Experiment Instructions. Available from: [Link].
-
Sleath, P. R., & Allen, L. B. (1987). Enzymatic hydrolysis of penicillin for 6-APA production in three-liquid-phase system. Applied biochemistry and biotechnology, 14(3), 205–215. Available from: [Link].
-
PubChem. 6-Azauridine. National Center for Biotechnology Information. Available from: [Link].
-
Shvadchak, V. V., & Klymchenko, A. S. (2014). Visibly emissive and responsive extended 6-aza-uridines. The Journal of organic chemistry, 79(16), 7729–7734. Available from: [Link].
-
ResearchGate. Can somebody help me in troubleshooting in analysis of Enzyme kinetics parameters?. Available from: [Link].
-
International Journal of Pharmaceutical Erudition. A general and very simple approach to developing HPLC methods for compound separation. Available from: [Link].
-
ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. Available from: [Link].
-
ResearchGate. Solution Crystallization Kinetics of 6-Aminopenicillanic Acid. Available from: [Link].
-
ResearchGate. Enzymatic hydrolysis of penicillin G to 6-aminopenicillanic acid in cloud point system with discrete countercurrent experiment. Available from: [Link].
-
Assay Guidance Manual. Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. Available from: [Link].
-
Biology LibreTexts. 5.4: Enzyme Kinetics. Available from: [Link].
-
Straathof, A. J., V. M. T. M. Schuurman, and J. J. Heijnen. "Equilibrium modeling of extractive enzymatic hydrolysis of penicillin G with concomitant 6-aminopenicillanic acid crystallization." Biotechnology and bioengineering 78.1 (2002): 91-101. Available from: [Link].
- Google Patents. Production of 6-aminopenicillanic acid.
-
National Center for Biotechnology Information. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. Available from: [Link].
Sources
- 1. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. ptglab.com [ptglab.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating OMP Decarboxylase Inhibition by 6-Azauridine-5'-monophosphate
For professionals in drug discovery and molecular biology, Orotidine 5'-monophosphate (OMP) decarboxylase (OMPDC) represents a target of significant interest. As the enzyme responsible for the final, essential step in the de novo biosynthesis of pyrimidine nucleotides, its inhibition has profound implications for the development of antimicrobial and antineoplastic agents.[1][2] OMPDC is renowned for its extraordinary catalytic proficiency, accelerating a reaction that would take millions of years in its absence to mere milliseconds.[1][3][4] This remarkable efficiency is achieved without the aid of cofactors or metal ions, relying instead on a precisely orchestrated active site.[1][5][6][7]
This guide provides an in-depth, experience-driven framework for validating the inhibition of OMPDC by 6-Azauridine-5'-monophosphate (6-aza-UMP), a well-characterized competitive inhibitor. We will move beyond simple procedural lists to explore the causality behind experimental design, establish self-validating protocols, and objectively compare 6-aza-UMP with alternative inhibitors, supported by robust experimental data.
Section 1: The Foundation of Inhibition: Understanding the OMPDC Catalytic Mechanism
To effectively validate an inhibitor, one must first appreciate the mechanism it disrupts. The catalytic power of OMPDC does not arise from a single chemical trick but from a combination of ground-state destabilization and transition-state stabilization. The consensus mechanism suggests that the enzyme's active site forces the negatively charged carboxylate of the OMP substrate into close proximity with an acidic residue, such as aspartate.[1][8] This charge-charge repulsion electrostatically destabilizes the substrate, priming it for decarboxylation.
Upon the loss of CO₂, a highly unstable vinyl carbanion intermediate is formed at the C6 position of the pyrimidine ring.[1][8][9] This intermediate is stabilized by a strategically positioned, positively charged lysine residue, which then donates a proton to quench the carbanion, completing the reaction to form Uridine 5'-monophosphate (UMP).[1][8] It is this intricate dance of destabilization and stabilization that inhibitors like 6-aza-UMP seek to interrupt.
Caption: Catalytic mechanism of OMP Decarboxylase.
Section 2: this compound: A Structural Mimic and Competitive Antagonist
6-aza-UMP serves as a classic competitive inhibitor. Its efficacy stems from its structural similarity to the native substrate, OMP, allowing it to bind to the enzyme's active site. However, the substitution of a nitrogen atom for the carbon at the 6-position of the pyrimidine ring renders it catalytically inert. The enzyme binds 6-aza-UMP, but cannot proceed with the decarboxylation step.
Structural studies reveal that 6-aza-UMP is stabilized within the active site through a network of hydrogen bonds and electrostatic interactions with key residues. These include interactions with the side chains of Gln215, Arg235, Ser154, and Asp37, as well as Thr100 from the adjacent subunit in the dimeric enzyme complex. By occupying the active site, 6-aza-UMP directly prevents the binding of OMP, thereby halting the production of UMP.
Caption: Competitive inhibition of OMPDC by 6-aza-UMP.
Section 3: The Experimental Workflow: A Self-Validating System
Trustworthy inhibition data can only be built upon a foundation of a highly characterized and robust enzyme assay. The following workflow ensures that each stage validates the next, minimizing ambiguity in the final inhibition measurements.
Sources
- 1. Orotidine 5′-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: A Comparative Analysis of 6-Azauridine-5'-monophosphate and 5-Fluorouracil
For researchers and drug development professionals in oncology, the strategic selection of antimetabolites is a critical decision point. These agents, designed to mimic endogenous molecules, serve as powerful tools to disrupt the hyper-proliferative state of cancer cells. This guide offers a deep, comparative analysis of two significant pyrimidine biosynthesis inhibitors: 6-Azauridine-5'-monophosphate (AzaUMP), the active form of 6-Azauridine, and the long-established chemotherapeutic, 5-Fluorouracil (5-FU). We will dissect their mechanisms, evaluate their cellular impact with supporting experimental frameworks, and provide the technical insights necessary for informed research and development.
Core Principle: Targeting the Pyrimidine Biosynthesis Engine
Cancer's hallmark of uncontrolled cell division places an immense demand on the synthesis of DNA and RNA. The de novo pyrimidine biosynthetic pathway, which produces the essential building blocks uridine, cytidine, and thymidine, is consequently a high-value therapeutic target. Both 6-Azauridine and 5-FU exploit this dependency, yet their strategic points of attack within this pathway are fundamentally different, leading to distinct biochemical consequences and cellular fates.
Mechanism of Action: A Divergence in Strategy
The primary distinction between these two compounds lies in their specific enzymatic targets. While both disrupt pyrimidine availability, they do so at different critical junctures.
This compound (AzaUMP): The Orotidylate Decarboxylase Blockade
6-Azauridine is a prodrug that, once inside the cell, is phosphorylated to its active form, this compound (AzaUMP). AzaUMP is a potent and highly specific competitive inhibitor of orotidine-5'-phosphate decarboxylase (ODCase).[1] This enzyme catalyzes the final, essential step in the de novo synthesis of uridine monophosphate (UMP), the precursor to all other pyrimidine nucleotides.
The Causality of Inhibition: By effectively blocking ODCase, AzaUMP creates a biochemical bottleneck. This prevents the conversion of orotidine-5'-monophosphate (OMP) to UMP, leading to a rapid and severe depletion of the cellular pools of UTP and CTP.[2][3] As UTP and CTP are requisite for RNA synthesis, this blockade has a profound and immediate cytostatic effect by halting transcription. The depletion of these pyrimidines also indirectly hampers DNA synthesis.
Caption: AzaUMP inhibits ODCase, blocking UMP synthesis and depleting UTP/CTP pools.
5-Fluorouracil (5-FU): A Multi-Pronged Assault
5-FU, an analogue of uracil, also functions as a prodrug but is converted intracellularly into a suite of active metabolites, each with a distinct cytotoxic function.[4][5][6] This multi-mechanistic approach is a key feature of its therapeutic profile.
-
Inhibition of Thymidylate Synthase (TS): The primary cytotoxic mechanism is attributed to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its folate cofactor, effectively inhibiting the enzyme.[5][6][7] TS is responsible for the sole de novo pathway for producing thymidylate (dTMP), a precursor required for DNA synthesis. This blockade leads to a depletion of dTTP, inducing "thymineless death."[6]
-
RNA Disruption: 5-FU can be converted to fluorouridine triphosphate (FUTP), which is then fraudulently incorporated into RNA in place of UTP.[4][5] This incorporation disrupts RNA processing, splicing, and overall function.
-
DNA Damage: To a lesser extent, fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and instability.[8]
Caption: 5-FU's active metabolites inhibit TS and are incorporated into RNA and DNA.
Comparative Performance: A Data-Centric Overview
The distinct mechanisms of AzaUMP and 5-FU translate into different efficacy profiles, resistance mechanisms, and toxicities. The following table summarizes these key performance indicators based on established research.
| Parameter | This compound (AzaUMP) | 5-Fluorouracil (5-FU) |
| Primary Target | Orotidine-5'-phosphate decarboxylase (ODCase)[1] | Thymidylate Synthase (TS)[6][7] |
| Primary Effect | Depletion of UTP and CTP pools, potent RNA synthesis inhibition[2][9] | Depletion of dTTP pool, potent DNA synthesis inhibition ("thymineless death")[6] |
| Secondary Effects | Indirect inhibition of DNA synthesis | RNA dysfunction and DNA damage via fraudulent incorporation[4][5] |
| Mode of Action | Primarily cytostatic (halts cell proliferation) | Primarily cytotoxic (induces cell death)[5] |
| Common Resistance | Upregulation of ODCase, impaired drug transport | Upregulation of TS, mutations in TS, decreased drug activation, increased catabolism by DPD[10] |
| Key Toxicities | Myelosuppression, gastrointestinal toxicity | Myelosuppression, mucositis, diarrhea, hand-foot syndrome[10] |
Experimental Validation: Protocols for Comparative Analysis
To empirically dissect the differences between these agents in a laboratory setting, a logical, multi-step experimental workflow is required. Each step is designed to validate a specific aspect of the drugs' claimed mechanisms.
Workflow Diagram: Comparative Drug Evaluation
Caption: A logical workflow for the comparative experimental analysis of AzaUMP and 5-FU.
Protocol 1: Cell Viability Assay for IC50 Determination
Causality: This initial step is crucial for establishing the dose-response relationship and determining the concentration of each drug that inhibits 50% of cell growth (IC50). This provides a quantitative measure of overall potency and standardizes concentrations for subsequent mechanistic assays. The MTT assay is a reliable, colorimetric method based on the metabolic activity of viable cells.[11][12]
Methodology:
-
Cell Seeding: Plate cells (e.g., HCT-116 colorectal cancer cells) in 96-well plates at a density of 5x10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare a 2X serial dilution series of 6-Azauridine and 5-FU in culture medium, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 nM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions (including a vehicle-only control).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value for each drug.
Protocol 2: HPLC Analysis of Intracellular Nucleotide Pools
Causality: This experiment directly validates the core mechanistic claims. If AzaUMP is working as hypothesized, we expect to see a significant drop in UTP and CTP levels. Conversely, 5-FU should cause a marked decrease in the dTTP pool. This provides unequivocal evidence of their distinct biochemical impacts.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with 6-Azauridine or 5-FU at their respective IC50 concentrations for 24 hours.
-
Metabolite Extraction: Aspirate the medium and wash cells twice with ice-cold PBS. Add 500 µL of ice-cold 0.5 M perchloric acid to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Neutralization: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize with a potassium carbonate solution.
-
HPLC Analysis:
-
Inject the neutralized extract onto a strong anion-exchange (SAX) HPLC column.
-
Use a gradient elution with phosphate buffers of varying ionic strength and pH to separate the different nucleotide species.
-
Monitor the column eluent using a UV detector at 254 nm.
-
-
Quantification: Identify and quantify the peaks corresponding to UTP, CTP, and dTTP by comparing their retention times and peak areas to those of known standards.
Conclusion and Future Directions
This compound and 5-Fluorouracil, while both targeting pyrimidine metabolism, are distinct tools with unique properties. AzaUMP acts as a specific and potent inhibitor of ODCase, leading to a rapid cytostatic effect driven by the starvation of RNA precursors. 5-FU employs a broader, cytotoxic strategy by crippling DNA synthesis via TS inhibition while simultaneously corrupting RNA and DNA integrity.
For the researcher, the choice is dictated by the experimental goal. AzaUMP offers a "cleaner" system for studying the specific effects of UTP/CTP depletion. 5-FU provides a clinically relevant benchmark with a complex, multi-faceted mechanism of cell killing. Understanding their divergent pathways, as validated by the outlined experimental protocols, is paramount for designing rational combination therapies, overcoming resistance, and developing the next generation of antimetabolites.
References
-
Lee, J. H., et al. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. MDPI. [Link]
-
Zhang, N., et al. (2020). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Journal of Cancer. [Link]
-
MIT News. (2024). Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]
-
Au, J. L., et al. (1998). Comparison of 5-fluorouracil pharmacokinetics in patients receiving continuous 5-fluorouracil infusion and oral uracil plus N1-(2'-tetrahydrofuryl). PubMed. [Link]
-
Ghafouri-Fard, S., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology. [Link]
-
Rada, B., & Prince, G. A. (1971). Antiviral action and selectivity of 6-azauridine. PubMed. [Link]
-
Wikipedia. (n.d.). Fluorouracil. Wikipedia. [Link]
-
MD Anderson Cancer Center. (2025). 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug. MD Anderson Cancer Center. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
-
Varghese, S., et al. (2022). In Vitro Assessment of the Synergistic Effect of Aspirin and 5-Fluorouracil in Colorectal Adenocarcinoma Cells. PubMed Central. [Link]
-
Asati, V., et al. (2016). Bioassays for anticancer activities. PubMed. [Link]
-
Diasio, R. B. (1998). Biochemical and clinical pharmacology of 5-fluorouracil. CancerNetwork. [Link]
-
de Kloet, S. R. (1968). Effects of 5-fluorouracil and 6-azauracil on the synthesis of ribonucleic acid and protein in Saccharomyces carlsbergensis. PubMed. [Link]
-
Rodaway, A. R., & Trewavas, A. J. (1980). triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes. PubMed. [Link]
-
Sasaki, T., et al. (2016). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. MDPI. [Link]
-
Diasio, R. B. (1998). Biochemical and Clinical Pharmacology of 5-Fluorouracil. CancerNetwork. [Link]
-
Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evaluations. (2022). MDPI. [Link]
-
Anti-Cancer Effects of Zotarolimus Combined with 5-Fluorouracil Treatment in HCT-116 Colorectal Cancer-Bearing BALB/c Nude Mice. (2021). MDPI. [Link]
-
ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Malet-Martino, M., & Martino, R. (2002). Catabolic pathway of 5-fluorouracil (5-FU). ResearchGate. [Link]
-
Yamamoto, T., et al. (2007). Anticancer nucleobase analogues 6-mercaptopurine and 6-thioguanine are novel substrates for equilibrative nucleoside transporter 2. PubMed. [Link]
-
Li, L., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. (2021). MDPI. [Link]
-
ScienceDirect. (n.d.). Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs. ScienceDirect. [Link]
-
de Gramont, A., et al. (2012). Systems pharmacology assessment of the 5-fluorouracil pathway. Pharmacogenomics. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). MDPI. [Link]
-
The Anti-Cancer Effects of a Zotarolimus and 5-Fluorouracil Combination Treatment on A549 Cell-Derived Tumors in BALB/c Nude Mice. (2021). MDPI. [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). NIH. [Link]
-
Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. PubMed. [Link]
-
Riss, T. L., et al. (2013). Cell Viability and Proliferation Assays. Assay Guidance Manual. [Link]
-
Ishii, K., & Green, H. (1973). Enhancement of intracellular 5-phosphoribosyl 1-pyrophosphate levels as a major factor in the 6-azauridine-induced stimulation of carbamoyl phosphate synthesis in mouse spleen slices. PubMed. [Link]
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (n.d.). MDPI. [Link]
-
Gmeiner, W. H., et al. (2001). Enhanced DNA-directed effects of FdUMP[13] compared to 5FU. PubMed. [Link]
-
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (n.d.). ResearchGate. [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). PubMed. [Link]
Sources
- 1. scientificlabs.com [scientificlabs.com]
- 2. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 6. Fluorouracil - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. ClinPGx [clinpgx.org]
- 9. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In Vitro Assessment of the Synergistic Effect of Aspirin and 5-Fluorouracil in Colorectal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Researchers: 6-Azauridine-5'-monophosphate vs. Brequinar in Pyrimidine Synthesis Inhibition
An In-Depth Technical Guide for Scientists and Drug Development Professionals
In the intricate world of cellular metabolism, the de novo synthesis of pyrimidines stands as a cornerstone for nucleotide production, essential for DNA and RNA synthesis, cell signaling, and glycoprotein synthesis. The enzymes governing this pathway have consequently emerged as critical targets for therapeutic intervention in cancer, autoimmune diseases, and viral infections. Among the arsenal of inhibitors, 6-Azauridine-5'-monophosphate (6-aza-UMP) and Brequinar have been subjects of extensive research. This guide provides a comprehensive comparison of these two inhibitors, delving into their mechanisms, experimental validation, and strategic applications in research.
The Landscape: The De Novo Pyrimidine Biosynthesis Pathway
The synthesis of pyrimidine nucleotides is a highly regulated multi-step enzymatic process. Understanding the specific points of intervention for 6-aza-UMP and Brequinar is crucial for appreciating their distinct biological consequences. The pathway begins with the formation of carbamoyl phosphate and culminates in the production of uridine triphosphate (UTP), which can then be converted to other pyrimidine nucleotides.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the points of inhibition for Brequinar and this compound (6-aza-UMP).
At the Crossroads of Inhibition: Mechanism of Action
While both compounds effectively halt pyrimidine synthesis, they do so by targeting different enzymatic checkpoints, leading to distinct cellular consequences.
This compound (6-aza-UMP): A Competitive Inhibitor of OMP Decarboxylase
6-Azauridine is a prodrug that, upon cellular uptake, is phosphorylated to its active form, 6-aza-UMP. This molecule acts as a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, the enzyme responsible for the final step in the de novo synthesis of uridine monophosphate (UMP).[1][2] By binding tightly to the active site of OMP decarboxylase, 6-aza-UMP prevents the conversion of OMP to UMP, leading to an accumulation of OMP and a depletion of downstream pyrimidine nucleotides.[3]
It is noteworthy that 6-azauridine can be further metabolized to 6-azauridine 5'-triphosphate (6-aza-UTP) and incorporated into RNA, which may contribute to its cytotoxic effects.[4] This alternative mechanism of action adds a layer of complexity to its biological profile. Some studies also suggest that 6-azauridine can influence other cellular processes, such as stimulating carbamoyl phosphate production in certain cell types.[5]
Brequinar: A Potent and Selective Inhibitor of Dihydroorotate Dehydrogenase (DHODH)
Brequinar is a highly potent and selective non-competitive inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme that catalyzes the fourth step in pyrimidine biosynthesis—the oxidation of dihydroorotate to orotate.[6][7][8] Brequinar binds to a site on the enzyme distinct from the substrate-binding site, inducing a conformational change that inhibits its catalytic activity.[9] This leads to a depletion of orotate and all subsequent pyrimidine nucleotides.
The inhibition of DHODH by Brequinar has been shown to be a promising strategy in various therapeutic areas, including cancer, autoimmune diseases, and viral infections.[10][11] Its mechanism is considered highly specific for the pyrimidine biosynthesis pathway, and its effects can be reversed by the addition of exogenous uridine.[12]
Head-to-Head Comparison: 6-Aza-UMP vs. Brequinar
| Feature | This compound (6-aza-UMP) | Brequinar |
| Target Enzyme | Orotidine-5'-phosphate (OMP) decarboxylase[1] | Dihydroorotate dehydrogenase (DHODH)[6] |
| Mechanism of Action | Competitive inhibition[2] | Non-competitive inhibition[9] |
| Cellular Location of Target | Cytosol | Mitochondrial inner membrane |
| Metabolic Precursor | 6-Azauridine[13] | Not applicable |
| Potency (IC50) | Varies by cell line and assay conditions. | Potent inhibitor with IC50 values in the nanomolar range for human DHODH.[14][15] |
| Specificity | Primarily targets OMP decarboxylase, but can be incorporated into RNA.[4][16] | Highly selective for DHODH.[6][9] |
| Reversibility | Effects can be reversed by uridine supplementation.[13] | Effects can be reversed by uridine supplementation.[12][17] |
| Therapeutic Window | Investigated for antitumor and antiviral activities, but its clinical utility has been limited.[13] | Investigated as an immunosuppressant and anticancer agent, with a narrow therapeutic window.[6] |
Experimental Protocols: Evaluating Inhibitor Efficacy
To rigorously assess and compare the inhibitory effects of 6-aza-UMP and Brequinar, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of 6-azauridine or Brequinar in culture medium. Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
DHODH Enzyme Activity Assay
This assay directly measures the enzymatic activity of DHODH, the target of Brequinar. A common method involves monitoring the reduction of a dye coupled to the oxidation of dihydroorotate.[18]
Workflow:
Caption: A general workflow for measuring DHODH enzyme activity.
Step-by-Step Protocol:
-
Reaction Buffer: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, Coenzyme Q10 (CoQ10), and 2,6-dichloroindophenol (DCIP).
-
Inhibitor Addition: Add varying concentrations of Brequinar or a vehicle control to the wells.
-
Enzyme Addition: Add purified recombinant DHODH enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotate (DHO).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for Brequinar.
OMP Decarboxylase Enzyme Activity Assay
This assay measures the activity of OMP decarboxylase, the target of 6-aza-UMP, by monitoring the conversion of OMP to UMP. This can be achieved by spectrophotometrically tracking the decrease in absorbance at 295 nm, as OMP has a higher molar extinction coefficient at this wavelength than UMP.
Step-by-Step Protocol:
-
Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer and purified OMP decarboxylase enzyme.
-
Inhibitor Addition: Add varying concentrations of 6-aza-UMP or a vehicle control and incubate briefly.
-
Reaction Initiation: Initiate the reaction by adding the substrate, OMP.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 295 nm over time.
-
Data Analysis: Calculate the initial reaction velocities and determine the Ki or IC50 value for 6-aza-UMP.
Concluding Remarks for the Discerning Researcher
The choice between this compound and Brequinar as research tools hinges on the specific scientific question being addressed.
This compound offers a classic approach to inhibiting the final step of de novo pyrimidine synthesis. Its utility in the laboratory is well-established for creating a state of pyrimidine starvation. However, researchers must remain cognizant of its potential for incorporation into RNA, which could introduce confounding variables in studies focused solely on the effects of nucleotide depletion.
Brequinar , on the other hand, provides a highly potent and selective tool for targeting DHODH. Its specificity makes it an excellent choice for dissecting the roles of this particular enzyme in various cellular processes. The well-defined mechanism of action and the ability to rescue its effects with uridine make it a valuable reagent for target validation studies. However, its narrow therapeutic index observed in clinical settings underscores the importance of careful dose-response studies in any experimental model.
Ultimately, a thorough understanding of the distinct mechanisms and experimental considerations for both 6-aza-UMP and Brequinar will empower researchers to design more precise and insightful experiments to unravel the complexities of pyrimidine metabolism and its role in health and disease.
References
-
Brequinar - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
- Shaaban, M., et al. (2018). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.
- Kim, J., et al. (2021).
- Rosell, R., et al. (2023). Pyrimidine synthesis – Knowledge and References. Taylor & Francis.
- Li, S., et al. (2020). Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines. Antiviral Research.
- Shaaban, M., et al. (2022).
- Harris, P., et al. (2010). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry.
-
USMLE QA. (2023, February 7). Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format [Video]. YouTube. [Link]
- Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Wang, Y., et al. (2022). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses.
- Lewis, C. A., & Wolfenden, R. (2007). Indiscriminate Binding by Orotidine 5'-Phosphate Decarboxylase of Uridine 5'-Phosphate Derivatives with Bulky Anionic C6 Substituents. Biochemistry, 46(46), 13331–13343.
- Rada, B., & Dragún, M. (1977). Antiviral action and selectivity of 6-azauridine. Annals of the New York Academy of Sciences, 284, 410–417.
- Christopherson, R. I., & Jones, M. E. (1982). Stimulation by 6-azauridine of carbamoyl phosphate synthesis for pyrimidine biosynthesis in mouse spleen slices. Biochemical Journal, 208(1), 183–189.
- Kyani, A., et al. (2021). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.
- Wolfenden, R., et al. (2009).
- Kyani, A., et al. (2021). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.
- Hertel, O., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem.
- Mattu, A. T., et al. (2023).
- Kyani, A., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.
- Al-Zoubi, R. M., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Rodaway, S., & Marcus, A. (1980). In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes. The Journal of Biological Chemistry, 255(18), 8402–8404.
- Chen, S. F., et al. (1992). Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium. Cancer Research, 52(13), 3521–3527.
-
ResearchGate. (n.d.). Table 2: IC50 values for synthesized compounds against cancer cell lines. Retrieved January 25, 2026, from [Link]
- Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules.
- Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity.
- Wu, N., et al. (2000). Electrostatic stress in catalysis: structure and mechanism of the enzyme orotidine monophosphate decarboxylase.
- Levine, H. L., et al. (1977). Inhibition of orotidine-5'-phosphate decarboxylase by 1-(5'-phospho-beta-D-ribofuranosyl)barbituric acid, 6-azauridine 5'-phosphate, and uridine 5'-phosphate. Journal of Biological Chemistry, 252(18), 6451–6455.
- Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure.
- Knecht, W., et al. (1998). Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 587–594.
- Davis, S., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology, 196(3), 305–318.
- Basmadjian, C., et al. (2022). Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. Pharmaceuticals.
- Lo, C. H., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS ONE, 16(1), e0245355.
- El-Gazzar, M. G., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47008–47023.
- El-Gazzar, M. G., et al. (2022). Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2735–2750.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation by 6-azauridine of carbamoyl phosphate synthesis for pyrimidine biosynthesis in mouse spleen slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brequinar - Wikipedia [en.wikipedia.org]
- 7. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
A Researcher's Guide to 6-Azauridine and 6-Azauridine-5'-monophosphate: A Comparative Efficacy Analysis
For researchers in virology, oncology, and drug development, the pyrimidine biosynthesis pathway represents a critical target for therapeutic intervention. The nucleoside analog 6-Azauridine and its phosphorylated counterpart, 6-Azauridine-5'-monophosphate, are two key compounds utilized to probe and inhibit this pathway. This guide provides an in-depth comparison of their efficacy, grounded in biochemical principles and experimental considerations, to aid researchers in making informed decisions for their studies.
The Central Role of Pyrimidine Biosynthesis in Cellular Proliferation
Rapidly dividing cells, including cancer cells and virus-infected cells, have a high demand for nucleotides to synthesize DNA and RNA. The de novo pyrimidine biosynthesis pathway is a crucial metabolic route for the production of uridine monophosphate (UMP), a precursor for all other pyrimidines. A key enzyme in this pathway is Orotidine-5'-Phosphate Decarboxylase (ODCase), which catalyzes the final step in the synthesis of UMP from orotidine 5'-monophosphate (OMP).[1] Inhibition of ODCase leads to a depletion of the pyrimidine nucleotide pool, thereby halting nucleic acid synthesis and arresting cell proliferation.
Mechanism of Action: A Tale of a Prodrug and its Active Metabolite
6-Azauridine is a synthetic analog of the nucleoside uridine.[2] It functions as a prodrug, meaning it is inactive in its initial form and requires metabolic activation within the cell to exert its biological effect.[2] Upon entering the cell, 6-Azauridine is phosphorylated by the enzyme uridine kinase to its active form, this compound (6-AzaUMP).[2]
It is 6-AzaUMP, not 6-Azauridine, that is the direct inhibitor of ODCase.[2] By mimicking the natural substrate OMP, 6-AzaUMP binds to the active site of ODCase and competitively inhibits its enzymatic activity. This blockade of the pyrimidine biosynthesis pathway is the primary mechanism behind the broad-spectrum antiviral and anticancer properties of 6-Azauridine.[2][3][4]
Figure 1: Cellular uptake and mechanism of action of 6-Azauridine and this compound.
Efficacy Comparison: The Decisive Role of Cellular Uptake
When comparing the efficacy of 6-Azauridine and this compound in cell-based assays, the fundamental difference lies in their ability to cross the cell membrane.
-
6-Azauridine: As a nucleoside, 6-Azauridine is readily transported into cells via specialized nucleoside transporter proteins (CNTs and ENTs) embedded in the cell membrane.[3][5] This efficient uptake mechanism allows 6-Azauridine to accumulate intracellularly, where it can be converted to its active form.
-
This compound: In contrast, nucleotides such as 6-AzaUMP are generally considered to be cell-impermeable. The negatively charged phosphate group prevents passive diffusion across the lipid bilayer and they are not substrates for nucleoside transporters. While some cells may possess specific nucleotide transport mechanisms, these are not as ubiquitous or efficient as nucleoside transporters.
Furthermore, the extracellular environment of cultured cells often contains ectonucleotidases, enzymes that can dephosphorylate nucleotides.[4][6] This means that even if 6-AzaUMP is added to the cell culture medium, it is likely to be converted back to 6-Azauridine before it has a chance to be taken up by the cells.
Therefore, for most in vitro applications, 6-Azauridine is the more effective choice for achieving intracellular inhibition of the pyrimidine biosynthesis pathway. The direct application of this compound is likely to result in lower intracellular concentrations of the active inhibitor, leading to reduced efficacy.
| Feature | 6-Azauridine | This compound | Rationale |
| Form | Prodrug (Nucleoside) | Active Inhibitor (Nucleotide) | 6-Azauridine requires intracellular phosphorylation. |
| Cellular Uptake | High | Very Low | Nucleosides are actively transported into cells; nucleotides are generally cell-impermeable due to the charged phosphate group.[1] |
| Intracellular Concentration of Active Form | High (dependent on uridine kinase activity) | Low | Efficient uptake of 6-Azauridine leads to higher intracellular levels of 6-AzaUMP. |
| Extracellular Stability | Generally Stable | Susceptible to dephosphorylation by ectonucleotidases.[4][6] | Extracellular enzymes can convert 6-AzaUMP back to 6-Azauridine. |
| Recommended for Cell-Based Assays | Yes | No (generally) | Superior cell permeability of 6-Azauridine ensures effective delivery of the active compound into the cell. |
Experimental Protocols
To empirically determine and compare the efficacy of these compounds, the following experimental workflows are recommended.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of an inhibitor suggests a cytotoxic or cytostatic effect.
Figure 2: Workflow for a typical MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed your target cancer cell line in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare serial dilutions of 6-Azauridine and this compound in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[7][8] Live cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Viral Plaque Reduction Assay
This assay is the gold standard for determining the antiviral activity of a compound. It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Step-by-Step Protocol:
-
Cell Seeding: Seed a monolayer of a virus-susceptible cell line in 6-well plates and grow to confluency.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units) in the presence of various concentrations of 6-Azauridine or this compound. Include a no-drug control.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the respective drug concentrations. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[9]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control and determine the EC50 value (the concentration that reduces plaque formation by 50%).
Overcoming the Permeability Barrier: The Case for Prodrugs
To enhance the bioavailability of nucleosides and overcome issues of poor absorption or rapid metabolism, more lipophilic prodrugs can be designed. For instance, 6-Azauridine triacetate (Azaribine) is a more lipophilic derivative of 6-Azauridine that exhibits enhanced oral bioavailability.[10][11][12][13][14] Once absorbed, it is rapidly deacetylated by esterases to release 6-Azauridine into the circulation. This strategy underscores the importance of cell permeability in drug design and efficacy.
Conclusion and Recommendations
While this compound is the active molecular entity that inhibits ODCase, its utility in cell-based experiments is severely limited by its poor cell permeability. In contrast, 6-Azauridine is efficiently transported into cells and subsequently converted to the active inhibitor.
References
-
Yu, J., et al. (2021). Toward a Molecular Basis of Cellular Nucleoside Transport in Humans. Function, 2(4), zqab030. Available from: [Link]
-
Miras-Portugal, M. T., et al. (1998). Presence of ectonucleotidases in cultured chromaffin cells: hydrolysis of extracellular adenine nucleotides. The Journal of Neurochemistry, 70(1), 283-291. Available from: [Link]
-
Zimmermann, H. (1996). Extracellular metabolism of nucleotides in the nervous system. Naunyn-Schmiedeberg's Archives of Pharmacology, 353(5), 457-466. Available from: [Link]
-
van Kuilenburg, A. B. P., et al. (2019). Enhanced uridine bioavailability following administration of a triacetyluridine-rich nutritional supplement. PLoS One, 14(2), e0211833. Available from: [Link]
-
King, K. M., & Paterson, A. R. (2012). The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 423-436. Available from: [Link]
-
Dahling, D. R., & Wright, B. A. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), e52379. Available from: [Link]
-
Rada, B., & Dragún, M. (1977). Antiviral action and selectivity of 6-azauridine. Annals of the New York Academy of Sciences, 284, 410-417. Available from: [Link]
-
Kim, J., et al. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. International Journal of Molecular Sciences, 22(6), 2885. Available from: [Link]
-
Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. Available from: [Link]
-
TheBumblingBiochemist. (2023). NucleoTides vs nucleoSides. YouTube. Available from: [Link]
-
Abramova, T. V., et al. (1991). [The effect of modifying terminal oligonucleotide linkages on their stability in cell cultures]. Molekuliarnaia biologiia, 25(3), 624-632. Available from: [Link]
-
Venhoff, N., et al. (2011). Enhanced uridine bioavailability following administration of a triacetyluridine-rich nutritional supplement. PLoS One, 6(2), e14709. Available from: [Link]
-
Juliano, R. L. (2013). Cellular Uptake and Intracellular Trafficking of Oligonucleotides: Implications for Oligonucleotide Pharmacology. Current Opinion in Chemical Biology, 17(6), 990-996. Available from: [Link]
-
BioSpectra. (2024). URIDINE TESTING METHODS. Available from: [Link]
-
Hinks, T. S. C., et al. (2021). Viral Plaque Assay. protocols.io. Available from: [Link]
-
Wikipedia. Orotidine 5′-phosphate decarboxylase. Available from: [Link]
-
Berg, J. M., et al. (2015). Nucleotide Metabolism. In Biochemistry. 8th edition. W. H. Freeman. Available from: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Available from: [Link]
-
Deleavey, G. F., & Damha, M. J. (2012). Cellular Uptake and Intracellular Trafficking of Antisense and siRNA Oligonucleotides. Bioconjugate Chemistry, 23(9), 1735-1750. Available from: [Link]
-
van der Heijden, J. W., et al. (2017). Cell sensitivity assays: the MTT assay. In Cancer cell culture: methods and protocols. Humana Press. Available from: [Link]
-
The Formulary Monograph Service. (2016). Uridine Triacetate. Hospital Pharmacy, 51(6), 479-485. Available from: [Link]
-
American Society for Microbiology. (2006). Plaque Assay Protocols. Available from: [Link]
-
Wang, L., et al. (2025). Uridine cytidine kinases dictate the therapeutic response of molnupiravir via its bioactivation. bioRxiv. Available from: [Link]
-
Robson, S. C., et al. (2006). The E-NTPDase Family of Ectonucleotidases: Structure Function Relationships and Pathophysiological Significance. Purinergic Signalling, 2(2), 409-430. Available from: [Link]
-
Wikipedia. Hi-C (genomic analysis technique). Available from: [Link]
-
Saif, M. W. (2016). Emergency use of uridine triacetate for the prevention and treatment of life-threatening 5-fluorouracil and capecitabine toxicity. Cancer, 122(18), 2827-2835. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]
-
Gorska, M. M., et al. (2023). Uridine–cytidine kinase 2 potentiates the mutagenic influence of the antiviral β-d-N4-hydroxycytidine. Nucleic Acids Research, 51(20), 10834-10846. Available from: [Link]
-
Virapur. (n.d.). Virus Plaque Assay Protocol. ResearchGate. Available from: [Link]
-
Taylor & Francis. Ectonucleotidase – Knowledge and References. Available from: [Link]
-
Learning Simply. (2016). Nucleotides and Nucleosides. YouTube. Available from: [Link]
-
Li, T., et al. (2022). Emerging roles of nucleotide metabolism in cancer development: progress and prospect. Molecular Cancer, 21(1), 1-17. Available from: [Link]
-
Saif, M. W., et al. (2017). Prompt treatment with uridine triacetate improves survival and reduces toxicity due to fluorouracil and capecitabine overdose or dihydropyrimidine dehydrogenase deficiency. Journal of the National Comprehensive Cancer Network, 15(1), 29-36. Available from: [Link]
-
Robson, S. C., et al. (2023). Ectonucleotidases in Inflammation, Immunity, and Cancer. Annual Review of Immunology, 41, 555-580. Available from: [Link]
-
Wikipedia. Metabolism. Available from: [Link]
-
Sévigny, J., et al. (n.d.). antibodies to ectonucleotidase (NTPDase and CD73). ectonucleotidases-ab.com. Available from: [Link]
-
Saif, M. W., et al. (2017). Emergency use of uridine triacetate for the prevention and treatment of life-threatening 5-fluorouracil and capecitabine toxicity. Cancer, 123(2), 345-356. Available from: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presence of ectonucleotidases in cultured chromaffin cells: hydrolysis of extracellular adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular metabolism of nucleotides in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced uridine bioavailability following administration of a triacetyluridine-rich nutritional supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uridine Triacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emergency use of uridine triacetate for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prompt treatment with uridine triacetate improves survival and reduces toxicity due to fluorouracil and capecitabine overdose or dihydropyrimidine dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emergency use of uridine triacetate for the prevention and treatment of life-threatening 5-fluorouracil and capecitabine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Resistance Studies Involving 6-Azauridine-5'-monophosphate
Welcome to this in-depth technical guide on designing and executing cross-resistance studies centered on 6-Azauridine-5'-monophosphate (6-aza-UMP). In the landscape of drug development, understanding the nuances of resistance is not just an academic exercise; it is a critical step in predicting a compound's long-term viability and in strategizing second-line therapies. This guide is structured to provide you, a fellow researcher, with both the conceptual framework and the practical methodologies to explore the complex interplay of resistance mechanisms. We will move beyond simple protocols to dissect the causality behind our experimental choices, ensuring that the data you generate is both robust and insightful.
The Central Role of 6-Azauridine and the Pyrimidine Pathway
6-Azauridine is a synthetic pyrimidine nucleoside analog that exerts its biological effects after intracellular phosphorylation to its active form, this compound (6-aza-UMP).[1] The primary target of 6-aza-UMP is Orotidine-5'-phosphate decarboxylase (ODCase), a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[2][3] ODCase catalyzes the final step in the synthesis of Uridine Monophosphate (UMP), a fundamental building block for all pyrimidine nucleotides required for RNA and DNA synthesis.[4] By competitively inhibiting ODCase, 6-aza-UMP effectively starves the cell of essential pyrimidines, leading to cell cycle arrest and, ultimately, cell death.[1][5] This targeted mechanism makes 6-aza-UMP a valuable tool for both cancer and antiviral research.[1][6]
The very specificity of this mechanism, however, provides a clear path for resistance. Cells can adapt to the pressure of an ODCase inhibitor by altering the pyrimidine synthesis network. Understanding these adaptations is the cornerstone of a cross-resistance study. Do cells that become resistant to 6-aza-UMP also gain resistance to other pyrimidine synthesis inhibitors? Do they, perhaps, develop unexpected sensitivities to drugs with entirely different mechanisms? This phenomenon, known as collateral sensitivity, represents a potential therapeutic strategy to exploit the "Achilles' heel" of resistant cells.[7][8]
Part 3: Interpreting the Data
Quantitative data is best summarized in a table for clear comparison. The results guide the next steps in understanding the underlying resistance mechanisms. For instance, a study on a mouse cell line made resistant to 6-azauridine (at 5 x 10⁻⁴ M) found it was concurrently resistant to adenosine (at 10⁻³ M), suggesting a potential link in their resistance pathways. C[9]onversely, the resistant cells remained sensitive to 5-fluorouridine, indicating that the pyrimidine salvage pathway was intact.
[9]#### Representative Data Table
The following table illustrates how to present cross-resistance data, using hypothetical but plausible values based on published studies of similar compounds.
[10]| Compound | Drug Class / Mechanism | Parental IC50 (µM) | 6-AZA-R IC50 (µM) | Resistance Index (RI) | Interpretation | | :--- | :--- | :---: | :---: | :---: | :--- | | 6-Azauridine | Pyrimidine Synthesis Inhibitor | 0.5 | 15.0 | 30.0 | Resistance Confirmed | | 5-Fluorouracil | Pyrimidine Analog | 1.2 | 1.5 | 1.25 | No significant change | | Teriflunomide | DHODH Inhibitor | 25.0 | 70.0 | 2.8 | Cross-Resistance | | Adenosine | Purine Nucleoside | 200 | >1000 | >5.0 | Cross-Resistance |[9] | Gemcitabine | Deoxycytidine Analog | 0.02 | 0.025 | 1.25 | No significant change | | Doxorubicin | Topoisomerase II Inhibitor | 0.1 | 0.11 | 1.1 | No MDR phenotype | | Compound X | Kinase Inhibitor | 2.0 | 0.4 | 0.2 | Collateral Sensitivity |
Mechanistic Insights from Results
-
Cross-resistance to Teriflunomide: This suggests the resistance mechanism may involve a global upregulation of the de novo pyrimidine synthesis pathway to overcome inhibition at multiple points. *[10] Cross-resistance to Adenosine: This is an interesting finding that points towards unexpected alterations in nucleoside metabolism or transport, as observed in a mouse cell line. *[9] No change with 5-Fluorouracil/Gemcitabine: This implies the resistance mechanism is specific to the ODCase step or its upstream regulation and does not involve the pathways that activate these other analogs. *[9] Collateral Sensitivity to Compound X: This is a highly valuable result. The adaptations that confer resistance to 6-aza-UMP have created a new vulnerability. Further studies would be warranted to understand this synthetic lethal interaction.
This guide provides a comprehensive framework for conducting cross-resistance studies with 6-aza-UMP. By employing a systematic approach to developing resistant cell lines and profiling them against a logically selected compound panel, researchers can uncover critical information about resistance mechanisms. These findings are not only crucial for the preclinical evaluation of 6-Azauridine but can also reveal novel therapeutic strategies, such as exploiting collateral sensitivities to treat resistant cell populations. Robust, well-designed experiments are the key to translating these in vitro findings into clinically relevant insights.
References
-
Škarková, J., et al. (2023). Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol. Cancers (Basel). Available at: [Link]
-
May, S. R., & Elliot, R. W. (1981). Concurrent development of resistance to 6-azauridine and adenosine in a mouse cell line. Journal of Cellular Physiology. Available at: [Link]
-
Fultzl, N., et al. (2020). Resistance to decitabine and 5-azacytidine emerges from adaptive responses of the pyrimidine metabolism network. ResearchGate. Available at: [Link]
-
Lee, S., et al. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. Biomolecules & Therapeutics. Available at: [Link]
-
Aimiuwu, J., et al. (2014). Mechanisms of resistance to azacitidine in human leukemia cell lines. Experimental Hematology. Available at: [Link]
-
Levine, H. L., et al. (1978). Inhibition of orotidine-5'-phosphate decarboxylase by 1-(5'-phospho-.beta.-D-ribofuranosyl)barbituric acid, 6-azauridine 5'-phosphate, and uridine 5'-phosphate. Biochemistry. Available at: [Link]
-
Miyamoto, S., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. Available at: [Link]
-
Chan, J. (2013). Ways to generate drug-resistant cancer cell lines?. ResearchGate. Available at: [Link]
-
Meza-Avina, M. E., et al. (2008). Inhibition of orotidine 5'-monophosphate decarboxylase and its therapeutic potential. Mini Reviews in Medicinal Chemistry. Available at: [Link]
-
Pulingam, T., et al. (2022). Collateral sensitivity and cross-resistance in six species of bacteria exposed to six classes of antibiotics. mSphere. Available at: [Link]
-
Rada, B., & Zidek, Z. (1974). Antiviral action and selectivity of 6-azauridine. Acta Virologica. Available at: [Link]
-
Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. Available at: [Link]
-
Kussell, E., & Kishony, R. (2018). Pharmacodynamic considerations of collateral sensitivity in design of antibiotic treatment protocols. Drug Design, Development and Therapy. Available at: [Link]
-
Zabolotnaya, A. A., et al. (2019). Novel 5-substituted derivatives of 2'-deoxy-6-azauridine with antibacterial activity. Journal of Antibiotics (Tokyo). Available at: [Link]
-
Wikipedia. (n.d.). Orotidine 5′-phosphate decarboxylase. Wikipedia. Available at: [Link]
-
Li, Y., et al. (2023). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]
-
Hernando-Amado, S., et al. (2020). Rapid and robust evolution of collateral sensitivity in Pseudomonas aeruginosa antibiotic-resistant mutants. ResearchGate. Available at: [Link]
-
Harris, T. K., & Richard, J. P. (2014). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry. Available at: [Link]
-
Wistrand, M., & Norrby, S. R. (2023). In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. Antibiotics (Basel). Available at: [Link]
-
Hall, M. D., et al. (2014). Collateral sensitivity as a strategy against cancer multidrug resistance. Drug Resistance Updates. Available at: [Link]
-
UniProt. (n.d.). Orotidine 5'-phosphate decarboxylase - Homo sapiens (Human). UniProt. Available at: [Link]
-
Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Horizon Discovery. Available at: [Link]
-
Maltas, J., & Wood, K. B. (2020). Evolution of antibiotic cross-resistance and collateral sensitivity in Staphylococcus epidermidis using the mutant prevention concentration and the mutant selection window. eLife. Available at: [Link]
-
Stepanenko, I., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules. Available at: [Link]
-
Ahmed, W., et al. (2023). Navigating collateral sensitivity: insights into the mechanisms and applications of antibiotic resistance trade-offs. Frontiers in Microbiology. Available at: [Link]
-
Twentyman, P. R., & Workman, P. (1983). The in vitro effects and cross-resistance patterns of some novel anthracyclines. British Journal of Cancer. Available at: [Link]
-
Sedić, M., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link]
Sources
- 1. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of orotidine 5'-monophosphate decarboxylase and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Orotidine 5′-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 5. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Navigating collateral sensitivity: insights into the mechanisms and applications of antibiotic resistance trade-offs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 9. Concurrent development of resistance to 6-azauridine and adenosine in a mouse cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Control Experiments for 6-Azauridine-5'-monophosphate Studies
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of pyrimidine biosynthesis, 6-Azauridine-5'-monophosphate (6-aza-UMP) serves as a potent and widely utilized chemical probe. As the active metabolite of the prodrug 6-azauridine, it effectively stalls the de novo pyrimidine synthesis pathway by inhibiting orotidine-5'-phosphate decarboxylase (ODCase), the enzyme responsible for the final step in the synthesis of uridine monophosphate (UMP)[1][2]. However, the reliability and interpretability of data derived from studies employing 6-aza-UMP are fundamentally dependent on the rigor of the experimental design, particularly the implementation of appropriate and robust controls.
This guide provides an in-depth technical comparison of control experiments essential for 6-aza-UMP studies. Moving beyond a simple list of protocols, we will delve into the causal logic behind each experimental choice, empowering researchers to design self-validating systems that ensure scientific integrity and generate high-confidence data.
The Central Role of Orotidine-5'-Phosphate Decarboxylase (ODCase)
The de novo synthesis of pyrimidines is a fundamental metabolic pathway, providing the necessary building blocks for DNA and RNA. OMP decarboxylase (ODCase) catalyzes the conversion of orotidine-5'-monophosphate (OMP) to uridine-5'-monophosphate (UMP), a critical step in this process[1][3]. 6-Azauridine enters the cell and is phosphorylated to 6-aza-UMP, which acts as a competitive inhibitor of ODCase[1]. This inhibition leads to a depletion of the pyrimidine nucleotide pool, which can trigger a range of cellular responses, including cell cycle arrest and apoptosis[4].
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Foundational Control Experiments for In Vitro ODCase Inhibition Studies
To unequivocally demonstrate that 6-aza-UMP directly inhibits ODCase in a controlled, cell-free environment, a series of foundational experiments are necessary.
Negative Controls: Ruling Out Non-Specific Effects
A crucial aspect of any enzyme inhibition study is to ensure that the observed effect is due to the specific interaction of the inhibitor with the target enzyme and not a result of artifacts.
-
No-Inhibitor Control: The most fundamental control is to measure the activity of ODCase in the absence of any inhibitor. This provides the baseline maximal enzyme velocity (Vmax) against which the effects of inhibitors are compared.
-
Vehicle Control: If 6-aza-UMP is dissolved in a solvent such as DMSO, a control reaction containing the same concentration of the solvent must be performed to account for any potential effects of the vehicle on enzyme activity.
-
Inactive Analog Control: The ideal negative control is a structurally similar analog of 6-azauridine that does not inhibit ODCase. While a perfectly inert analog is not always available, researchers can use compounds that are known to not be phosphorylated to the active monophosphate form or have significantly lower affinity for the ODCase active site. For instance, 3-deaza-6-azauridine has been shown to have cytotoxic effects that can be rescued by uridine, suggesting it enters the pyrimidine pathway, but its direct inhibitory effect on ODCase is significantly less potent than 6-azauridine, making it a potential candidate for a comparative control[5].
Positive Controls: Validating the Assay System
Positive controls are essential to confirm that the assay is working as expected and is capable of detecting inhibition.
-
Known ODCase Inhibitors: Employing a well-characterized, potent inhibitor of ODCase validates the assay's sensitivity. Barbituric acid riboside 5'-monophosphate (BMP) is an excellent choice for a positive control. It is a potent competitive inhibitor of ODCase and its mechanism of inhibition is well-documented, with crystal structures of the enzyme-inhibitor complex available (PDB: 1DQX)[3]. Another potent inhibitor that can be used as a positive control is Pyrazofurin 5'-monophosphate .
Comparative Analysis of ODCase Inhibitors
To provide context for the potency of 6-aza-UMP, it is valuable to compare its inhibitory activity with other known ODCase inhibitors. The inhibition constant (Ki) is a critical parameter for this comparison, representing the concentration of inhibitor required to produce half-maximum inhibition.
| Inhibitor | Target Organism | Ki or Kd (nM) | Inhibition Type | Reference |
| This compound (6-aza-UMP) | Plasmodium falciparum | 12 ± 3 | Competitive | [1] |
| Human | ~57 (Kd) | Competitive | [6] | |
| Pyrazofurin 5'-monophosphate | Plasmodium falciparum | 3.6 ± 0.7 | Competitive | [1] |
| Human | ~17 (Ki, slow-tight binding) | Competitive | [7] | |
| Xanthosine 5'-monophosphate (XMP) | Plasmodium falciparum | 4.4 ± 0.7 | Competitive | [1] |
| Human | - | Competitive | ||
| Barbituric acid riboside 5'-monophosphate (BMP) | Yeast | 0.0088 | Competitive | [6] |
| Human | 34 ± 2 (Kd) | Competitive | [6] |
Note: Ki and Kd values can vary depending on the experimental conditions and the source of the enzyme. The data presented here are for comparative purposes. It is important to note that for human ODCase, the binding of some inhibitors, including 6-aza-UMP and BMP, can exhibit complex kinetics, making precise Ki determination challenging[6].
Cellular Control Experiments: Validating On-Target Effects in a Biological Context
While in vitro assays are essential for characterizing the direct interaction between 6-aza-UMP and ODCase, cellular experiments are necessary to confirm that the observed physiological effects are indeed a consequence of ODCase inhibition.
Caption: A generalized workflow for cellular control experiments in 6-aza-UMP studies.
The Uridine Rescue Experiment: The Gold Standard for On-Target Validation
The uridine rescue experiment is arguably the most critical cellular control for studies involving inhibitors of de novo pyrimidine synthesis. The logic is straightforward: if the cytotoxic or cytostatic effects of 6-aza-UMP are due to the depletion of the UMP pool, then supplementing the culture medium with exogenous uridine should bypass the enzymatic block and rescue the cells from the inhibitor's effects. Uridine can be taken up by cells and converted to UMP via the pyrimidine salvage pathway, thus replenishing the depleted nucleotide pool[8][9].
A successful uridine rescue provides strong evidence that the observed phenotype is a direct consequence of ODCase inhibition. Conversely, a lack of rescue would suggest that the effects of 6-aza-UMP may be due to off-target activities.
Cellular Thermal Shift Assay (CETSA): Directly Observing Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly confirm that a drug binds to its target protein within the complex environment of a cell. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the resulting complex is often more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein, one can observe a shift in the melting curve of the target protein in the presence of the drug. This provides direct evidence of target engagement.
Addressing Potential Off-Target Effects
While 6-aza-UMP is a specific inhibitor of ODCase, like any pharmacological agent, it may have off-target effects. For example, at high concentrations, 6-azauridine has been reported to inhibit the transport of orotic acid into cells[8]. It is also important to consider the potential off-target effects of the comparator compounds. Pyrazofurin, for instance, has been shown to have effects on purine biosynthesis in addition to its potent inhibition of ODCase[10]. Barbiturates, the class of compounds to which BMP belongs, are known to have broad effects on the central nervous system by modulating GABA-A receptors[11][12][13][14]. While BMP itself is a monophosphate and less likely to cross the blood-brain barrier, awareness of the potential for off-target effects of the broader chemical class is important. Xanthosine 5'-monophosphate (XMP) is a natural intermediate in purine metabolism, and its use as an inhibitor may have broader metabolic consequences[15]. Rigorous control experiments, including the use of multiple, structurally distinct inhibitors that target the same pathway, can help to dissect the on-target versus off-target effects.
Detailed Experimental Protocols
Protocol 1: In Vitro Spectrophotometric Assay for ODCase Inhibition
This protocol is adapted from established methods for measuring ODCase activity by monitoring the decrease in absorbance as OMP is converted to UMP[6][16].
Materials:
-
Purified recombinant ODCase
-
Orotidine-5'-monophosphate (OMP) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 100 mM NaCl
-
Inhibitors: 6-aza-UMP, BMP, Pyrazofurin 5'-monophosphate, etc.
-
UV-Vis Spectrophotometer capable of reading at 285 nm
Procedure:
-
Prepare a stock solution of OMP in the assay buffer. Determine the precise concentration using the extinction coefficient for OMP at 260 nm (ε = 10,000 M⁻¹cm⁻¹).
-
Prepare a series of dilutions of the inhibitor (e.g., 6-aza-UMP) in the assay buffer.
-
In a quartz cuvette, combine the assay buffer, the desired concentration of the inhibitor, and the purified ODCase enzyme. The final enzyme concentration should be in the low nanomolar range and determined empirically to give a linear reaction rate for at least 5-10 minutes.
-
Incubate the enzyme and inhibitor mixture for 5-10 minutes at room temperature to allow for binding to reach equilibrium.
-
Initiate the reaction by adding the OMP substrate to the cuvette. The final concentration of OMP should be close to its Km value for the enzyme to ensure sensitivity to competitive inhibition.
-
Immediately begin monitoring the decrease in absorbance at 285 nm over time. The conversion of OMP to UMP results in a decrease in absorbance at this wavelength.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Repeat the assay for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
-
The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known (typically competitive for 6-aza-UMP).
Protocol 2: Cellular Uridine Rescue Assay
This protocol provides a general framework for performing a uridine rescue experiment in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6-azauridine
-
Uridine
-
Cell viability/proliferation assay reagent (e.g., MTT, CellTiter-Glo®, or direct cell counting)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
Prepare treatment media containing:
-
Vehicle control (e.g., DMSO)
-
A concentration of 6-azauridine that causes a significant (e.g., 50-80%) reduction in cell viability or proliferation (determine this concentration empirically in a dose-response experiment).
-
The same concentration of 6-azauridine supplemented with a range of uridine concentrations (e.g., 10 µM, 50 µM, 200 µM)[17].
-
Uridine alone at the highest concentration used for the rescue as a control.
-
-
Remove the overnight culture medium from the cells and replace it with the prepared treatment media.
-
Incubate the cells for a period that is sufficient to observe the effects of 6-azauridine (e.g., 48-72 hours).
-
At the end of the incubation period, assess cell viability or proliferation using your chosen method.
-
Analyze the data by comparing the viability/proliferation of cells treated with 6-azauridine alone to those co-treated with 6-azauridine and uridine. A significant increase in viability/proliferation in the co-treated wells indicates a successful rescue.
Conclusion
References
-
Heideker, J., et al. (2022). Expected and Unexpected “Guests” at the Active Site of Human Orotidine 5′-Monophosphate Decarboxylase. ACS Chemical Biology, 17(1), 137-146. [Link]
-
Miller, B. G., & Wolfenden, R. (2002). Catalytic proficiency: the unusual case of OMP decarboxylase. Annual review of biochemistry, 71(1), 847-885. [Link]
-
Krungkrai, J., et al. (2008). Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum. Biochemistry, 47(12), 3749-3757. [Link]
-
Witt, S., et al. (2008). Structures of the human orotidine-5'-monophosphate decarboxylase support a covalent mechanism and provide a framework for drug design. Structure, 16(1), 82-92. [Link]
-
Richard, J. P., et al. (2020). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry, 59(19), 1835-1847. [Link]
-
Appleby, T. C., et al. (2000). The crystal structure and mechanism of orotidine 5'-monophosphate decarboxylase. Proceedings of the National Academy of Sciences, 97(5), 2005-2010. [Link]
-
Cadman, E., et al. (1982). Dual effects of pyrazofurin and 3-deazauridine upon pyrimidine and purine biosynthesis in mouse L1210 leukemia. Cancer research, 42(1), 110-115. [Link]
-
Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of barbiturates. Epilepsia, 53, 12-25. [Link]
-
Rada, B., & Dragúň, M. (1977). Antiviral action and selectivity of 6-azauridine. Annals of the New York Academy of Sciences, 284(1), 410-417. [Link]
-
Poduch, E., et al. (2007). Structural Determinants for Inhibitory Ligands of Orotidine-5′-Monophosphate Decarboxylase. Journal of medicinal chemistry, 50(20), 4947-4957. [Link]
-
Bugarin, A., & Sigel, H. (2004). Acid‐base properties of xanthosine 5′‐monophosphate (XMP) and of some related nucleobase derivatives in aqueous solution: micro acidity constant evaluations of the (N1) H versus the (N3) H deprotonation ambiguity. Chemistry–A European Journal, 10(18), 4581-4591. [Link]
-
Suddock, J. T., & Cain, M. D. (2024). Barbiturate Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Galmarini, C. M., et al. (2021). Antiviral nucleoside analogs. RSC medicinal chemistry, 12(5), 683-704. [Link]
-
Cleveland Clinic. (2022). Barbiturates. [Link]
-
Moyer, J. D., et al. (1983). Cytotoxicity of a new uridine analog, 4-hydroxy-1-(beta-D-ribofuranosyl)-pyridazine-6-one, and its interaction with uridine kinase. Cancer research, 43(10), 4642-4647. [Link]
-
Pochanard, P. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments [Video]. YouTube. [Link]
-
De Clercq, E. (2021). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy, 29, 20402066211005797. [Link]
-
Cha, Y. E., et al. (2021). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53-and AMPK-Dependent Pathway. International journal of molecular sciences, 22(6), 2899. [Link]
-
Synapse by Patsnap. (2023, May 21). How can off-target effects of drugs be minimised?. [Link]
-
American Addiction Centers. (2024, January 7). What Are the Side Effects of Barbiturates?. [Link]
-
Khan, S., et al. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers in Microbiology, 15, 1406834. [Link]
-
Walters, M. A., et al. (2020). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature communications, 11(1), 1-13. [Link]
-
Walker, U. A., et al. (2003). Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells. Antiviral therapy, 8(6), 507-514. [Link]
-
Drugs.com. (2023, April 12). List of Common Barbiturates + Uses & Side Effects. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Lizama, C. O., et al. (2022). Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction. Metabolites, 12(10), 918. [Link]
-
Al-Saria, Z., et al. (2023). Salvage of ribose from uridine or RNA supports glycolysis in nutrient-limited conditions. Nature Metabolism, 5(5), 837-850. [Link]
-
Klubes, P., et al. (1981). Use of uridine rescue to enhance the antitumor selectivity of 5-fluorouracil. Cancer research, 41(8), 3086-3091. [Link]
Sources
- 1. Orotidine 5′-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 2. Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational Changes in Orotidine 5’-Monophosphate Decarboxylase: A Structure-Based Explanation for How the 5’-Phosphate Group Activates the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of a new uridine analog, 4-hydroxy-1-(beta-D-ribofuranosyl)-pyridazine-6-one, and its interaction with uridine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expected and Unexpected “Guests” at the Active Site of Human Orotidine 5′-Monophosphate Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Determinants for Inhibitory Ligands of Orotidine-5′-Monophosphate Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvage of ribose from uridine or RNA supports glycolysis in nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Barbiturate - Wikipedia [en.wikipedia.org]
- 12. Barbiturate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. americanaddictioncenters.org [americanaddictioncenters.org]
- 15. Acid-base properties of xanthosine 5'-monophosphate (XMP) and of some related nucleobase derivatives in aqueous solution: micro acidity constant evaluations of the (N1)H versus the (N3)H deprotonation ambiguity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Target Engagement of 6-Azauridine-5'-monophosphate in Cells
For researchers and drug development professionals, unequivocally demonstrating that a therapeutic agent interacts with its intended target within the complex cellular environment is a cornerstone of preclinical development. This guide provides an in-depth comparison of methodologies to confirm the cellular target engagement of 6-Azauridine-5'-monophosphate (6-aza-UMP), a potent inhibitor of Orotidine 5'-monophosphate decarboxylase (OMPDC), a key enzyme in the de novo pyrimidine biosynthesis pathway.
6-Azauridine, a prodrug, is converted intracellularly to its active form, 6-aza-UMP.[1] This active metabolite directly inhibits OMPDC, leading to the depletion of pyrimidine nucleotides essential for DNA and RNA synthesis.[2] While the biochemical interaction is well-established, confirming this engagement within a living cell is paramount to understanding its pharmacological effects and potential off-target activities. This guide will dissect and compare three principal methods for this purpose: the direct enzymatic assay of OMPDC, the Cellular Thermal Shift Assay (CETSA), and the Drug Affinity Responsive Target Stability (DARTS) assay.
The Target: Orotidine 5'-monophosphate Decarboxylase (OMPDC)
OMPDC catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP), a fundamental building block for all pyrimidine nucleotides.[3] Its inhibition by 6-aza-UMP leads to a "uridine-less" state, stalling cell proliferation and providing a therapeutic window for various diseases, including cancer and viral infections.[4] The direct and tight binding of 6-aza-UMP to OMPDC has been structurally characterized by X-ray crystallography, providing a solid foundation for the development of target engagement assays.[3][5]
Caption: The pyrimidine biosynthesis pathway and the inhibitory action of 6-aza-UMP.
Method 1: Direct Enzymatic Assay of OMPDC in Cell Lysates
The most direct functional confirmation of target engagement is to measure the enzymatic activity of OMPDC in the presence of 6-aza-UMP. This method provides a quantitative measure of inhibition and can be used to determine the potency (e.g., IC50) of the compound in a cellular context.
Causality Behind Experimental Choices
By lysing cells treated with 6-azauridine, we can isolate the cellular machinery, including OMPDC, in a state that reflects the intracellular exposure to the inhibitor. The subsequent addition of the substrate, OMP, allows for the direct measurement of OMPDC's catalytic activity. A reduction in the rate of UMP formation compared to untreated cells provides direct evidence of target engagement and functional inhibition.
Experimental Protocol
-
Cell Treatment: Culture cells to the desired density and treat with a range of 6-azauridine concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in a suitable buffer (e.g., Tris-HCl with protease inhibitors) to release the intracellular contents.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal amounts are used in the assay.
-
Enzymatic Reaction: In a microplate, mix a standardized amount of cell lysate with a reaction buffer containing the substrate, Orotidine 5'-monophosphate (OMP).
-
Detection: The activity of OMPDC can be monitored by measuring the decrease in absorbance at 279-285 nm as OMP is converted to UMP.[3] Alternatively, a more sensitive method involves quantifying the UMP produced using a commercial bioluminescent assay, such as the UMP/CMP-Glo™ Assay.[1][6]
-
Data Analysis: Calculate the rate of reaction for each concentration of 6-azauridine. Plot the reaction rate against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the direct enzymatic assay of OMPDC.
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[7] The principle is that the binding of a small molecule can stabilize the protein, making it more resistant to heat-induced denaturation.[8]
Causality Behind Experimental Choices
This technique allows for the confirmation of direct physical interaction between 6-aza-UMP and OMPDC in a cellular environment without the need for any modifications to the compound or the protein.[9] A shift in the melting temperature (Tm) of OMPDC in the presence of 6-azauridine provides strong evidence of target engagement.
Experimental Protocol
-
Cell Treatment: Treat cultured cells with 6-azauridine at a fixed concentration and a vehicle control.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells to release the proteins. Centrifuge the lysates to separate the soluble, non-denatured proteins from the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of OMPDC using Western blotting or other specific protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble OMPDC as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of 6-azauridine indicates target engagement. An isothermal dose-response (ITDR) experiment can also be performed by heating all samples at a single, optimized temperature while varying the concentration of 6-azauridine to determine a cellular EC50.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Method 3: Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method to identify and validate drug-protein interactions.[10] It is based on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.[11]
Causality Behind Experimental Choices
Similar to CETSA, DARTS provides evidence of a direct physical interaction. By subjecting cell lysates to limited proteolysis, the stabilization of OMPDC by 6-aza-UMP can be observed as a resistance to digestion by proteases. This method is particularly useful as it does not require heating and can be performed with a variety of proteases.
Experimental Protocol
-
Cell Lysis: Prepare a cell lysate from untreated cells.
-
Compound Incubation: Incubate aliquots of the cell lysate with various concentrations of 6-aza-UMP and a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific time to allow for partial digestion of the proteome.[10]
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Protein Detection: Analyze the samples by SDS-PAGE and Western blotting to detect the amount of remaining intact OMPDC.
-
Data Analysis: An increased amount of intact OMPDC in the 6-aza-UMP-treated samples compared to the control indicates that the compound has bound to and protected the protein from proteolysis. A dose-dependent protection can be used to estimate the binding affinity.
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Comparison of Methods
| Feature | Direct Enzymatic Assay | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Measures functional inhibition of enzyme activity. | Measures ligand-induced thermal stabilization of the target protein.[7] | Measures ligand-induced protection of the target protein from proteolysis.[10] |
| Information Provided | Functional consequence of target engagement (IC50). | Direct physical binding, cellular potency (EC50) from ITDR. | Direct physical binding, relative affinity. |
| Cellular Context | Lysate-based, reflects intracellular exposure. | Intact cells or lysates, more physiological. | Lysate-based. |
| Labeling Requirement | Label-free. | Label-free. | Label-free. |
| Throughput | High-throughput adaptable. | Medium to high-throughput with specialized formats. | Medium throughput. |
| Pros | - Directly measures functional outcome.- Quantitative potency determination.- High-throughput potential. | - Confirms direct binding in intact cells.- No compound modification needed.- Widely applicable. | - Confirms direct binding.- No compound modification needed.- Milder conditions than CETSA (no heat). |
| Cons | - Indirect measure of direct binding.- Requires a robust enzymatic assay. | - Not all proteins show a thermal shift.- Requires specific antibodies.- Optimization of heating conditions needed. | - Not all binding events confer protease protection.- Requires specific antibodies.- Optimization of protease digestion is critical. |
Conclusion and Recommendations
Confirming the target engagement of 6-aza-UMP with OMPDC in a cellular context is achievable through multiple robust methodologies. The choice of method depends on the specific research question and available resources.
-
For a direct and quantitative measure of the functional consequence of target engagement, the direct enzymatic assay is the gold standard. It provides a clear IC50 value that can be directly correlated with phenotypic outcomes.
-
To unequivocally demonstrate a direct physical interaction within intact cells, CETSA is an excellent choice. The ability to perform this assay in live cells provides a more physiologically relevant assessment of target binding.
-
DARTS offers a valuable alternative to CETSA for confirming direct binding, particularly when heat treatment is a concern or when optimizing a thermal shift is challenging.
For a comprehensive validation of target engagement, a combination of these methods is highly recommended. For instance, demonstrating a correlation between the IC50 from the enzymatic assay and the cellular EC50 from a CETSA ITDR experiment would provide very strong evidence of on-target activity. By carefully selecting and executing these assays, researchers can build a compelling data package to support the continued development of 6-azauridine and other OMPDC inhibitors.
References
-
Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]
-
Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology, 3(4), 163-180. [Link]
-
Pai, E. F., et al. (2000). The crystal structure and mechanism of orotidine 5'-monophosphate decarboxylase. Proceedings of the National Academy of Sciences, 97(25), 13567-13572. [Link]
-
Miller, B. G., & Wolfenden, R. (2002). Orotidine 5'-phosphate decarboxylase: the whole story. Accounts of Chemical Research, 35(10), 847-855. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1263, 287-298. [Link]
-
Richard, J. P., et al. (2020). Orotidine 5'-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry, 59(21), 2036-2048. [Link]
-
PubChem. (n.d.). 6-Azauridine. National Center for Biotechnology Information. [Link]
-
Harris, P., et al. (2009). The crystal structure of human orotidine 5'-monophosphate decarboxylase. Proteins, 74(3), 805-810. [Link]
-
Creative Biolabs. (n.d.). 6-azauridine for the Treatment of SARS-CoV-2. [Link]
-
PubChem. (n.d.). 6-Azauridine. National Center for Biotechnology Information. [Link]
-
Handschumacher, R. E. (1960). Orotidylic acid decarboxylase: inhibition by azauridine-5'-phosphate. Journal of Biological Chemistry, 235(10), 2917-2919. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Promega Corporation. (2016, October 26). Making It Easier to Investigate PGTs. Promega Connections. [Link]
-
Wikipedia. (2023, December 2). Orotidine 5'-phosphate decarboxylase. In Wikipedia. [Link]
-
Zhang, C., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments, (148), e59656. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Azauridine. PubChem Compound Summary for CID 5901. [Link]
-
Creative Biolabs. (n.d.). Drug Affinity Responsive Target Stability (Darts). [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Smith, E. P., & MacCoss, M. J. (2013). Photoaffinity labeling in target- and binding-site identification. Current Opinion in Chemical Biology, 17(1), 73-81. [Link]
-
Pelago Bioscience. (n.d.). Your key to biological relevance. [Link]
-
Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 919313. [Link]
-
Sidwell, R. W., et al. (1973). Evaluation of 6-Azauridine and S-Iododeoxyuridine in the Treatment of Experimental Viral Infections. The Journal of Infectious Diseases, 127(3), 282-291. [Link]
-
Lomenick, B., et al. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
Sigma-Aldrich. (n.d.). 6-Azauridine, | A1882-1G | SIGMA-ALDRICH | SLS - Scientific Laboratory Supplies. [Link]
-
Amyes, T. L., & Richard, J. P. (2018). Orotidine 5'-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis. Accounts of Chemical Research, 51(4), 914-924. [Link]
-
Wu, N., et al. (2002). Mechanism of the Orotidine 5'-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization. Biochemistry, 41(13), 4002-4011. [Link]
-
Feng, Y., et al. (2022). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. International Journal of Molecular Sciences, 23(9), 4668. [Link]
-
Zhang, Y., et al. (2020). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. In Methods in Molecular Biology (Vol. 2198, pp. 195-202). Humana, New York, NY. [Link]
-
Al-Ali, H., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1957-1967. [Link]
-
Dziekan, J. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1473, pp. 185-201). Humana Press, New York, NY. [Link]
-
Park, S., et al. (2018). 5'-CMP and 5'-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line. Journal of Functional Foods, 47, 316-324. [Link]
-
Miller, B. G., et al. (1998). Activity of Yeast Orotidine-5'-phosphate Decarboxylase in the Absence of Metals. Journal of Biological Chemistry, 273(38), 23841-23844. [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]
-
Dubinsky, L., et al. (2012). Target identification by diazirine photo-cross-linking and click chemistry. Current Protocols in Chemical Biology, 4(4), 259-273. [Link]
-
Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. [Link]
-
Smith, M. L., et al. (2014). Photoaffinity Labeling in Target- and Binding-Site Identification. Journal of Medicinal Chemistry, 57(1), 16-34. [Link]
-
Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Enzymology, 503, 249-265. [Link]
-
Wikipedia. (2023, December 2). Orotidine 5'-phosphate decarboxylase. In Wikipedia. [Link]
-
Hu, H., & Houk, K. N. (2008). Mechanism of OMP Decarboxylation in Orotidine 5'-Monophosphate Decarboxylase. Journal of the American Chemical Society, 130(44), 14493-14503. [Link]
-
Al-Ali, H., et al. (2021). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Yoshida, S., & Hosoya, T. (2019). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 24(17), 3123. [Link]
-
Zhang, Y., et al. (2020). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. In Methods in Molecular Biology (Vol. 2198, pp. 195-202). Humana, New York, NY. [Link]
-
Zhang, C., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments, (148), e59656. [Link]
-
Miller, B. G., et al. (2000). Anatomy of a proficient enzyme: the structure of orotidine 5'-monophosphate decarboxylase in the presence and absence of a potential transition state analog. Proceedings of the National Academy of Sciences, 97(5), 2011-2016. [Link]
-
Harris, P., et al. (2013). Identification of Scaffold Specific Energy Transfer Networks in the Enthalpic Activation of Orotidine 5'-Monophosphate Decarboxylase. PLoS ONE, 8(9), e75483. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Wikipedia. (2023, December 2). Orotidine 5'-phosphate decarboxylase. In Wikipedia. [Link]
-
Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 919313. [Link]
-
Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology, 3(4), 163-180. [Link]
-
Feng, Y., et al. (2022). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. International Journal of Molecular Sciences, 23(9), 4668. [Link]
-
Richard, J. P., et al. (2020). Orotidine 5'-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry, 59(21), 2036-2048. [Link]
-
Wu, N., et al. (2002). Mechanism of the Orotidine 5'-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization. Biochemistry, 41(13), 4002-4011. [Link]
-
Al-Ali, H., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1957-1967. [Link]
-
Smith, E. P., & MacCoss, M. J. (2013). Photoaffinity labeling in target- and binding-site identification. Current Opinion in Chemical Biology, 17(1), 73-81. [Link]
-
Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. [Link]
-
Dziekan, J. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1473, pp. 185-201). Humana Press, New York, NY. [Link]
-
Miller, B. G., et al. (1998). Activity of Yeast Orotidine-5'-phosphate Decarboxylase in the Absence of Metals. Journal of Biological Chemistry, 273(38), 23841-23844. [Link]
-
Park, S., et al. (2018). 5'-CMP and 5'-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line. Journal of Functional Foods, 47, 316-324. [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]
-
Dubinsky, L., et al. (2012). Target identification by diazirine photo-cross-linking and click chemistry. Current Protocols in Chemical Biology, 4(4), 259-273. [Link]
-
Harris, P., et al. (2013). Identification of Scaffold Specific Energy Transfer Networks in the Enthalpic Activation of Orotidine 5'-Monophosphate Decarboxylase. PLoS ONE, 8(9), e75483. [Link]
-
Miller, B. G., et al. (2000). Anatomy of a proficient enzyme: the structure of orotidine 5'-monophosphate decarboxylase in the presence and absence of a potential transition state analog. Proceedings of the National Academy of Sciences, 97(5), 2011-2016. [Link]
-
Lomenick, B., et al. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
Sidwell, R. W., et al. (1973). Evaluation of 6-Azauridine and S-Iododeoxyuridine in the Treatment of Experimental Viral Infections. The Journal of Infectious Diseases, 127(3), 282-291. [Link]
-
Amyes, T. L., & Richard, J. P. (2018). Orotidine 5'-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis. Accounts of Chemical Research, 51(4), 914-924. [Link]
-
Hu, H., & Houk, K. N. (2008). Mechanism of OMP Decarboxylation in Orotidine 5'-Monophosphate Decarboxylase. Journal of the American Chemical Society, 130(44), 14493-14503. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Creative Biolabs. (n.d.). 6-azauridine for the Treatment of SARS-CoV-2. [Link]
-
Pelago Bioscience. (n.d.). Your key to biological relevance. [Link]
-
Creative Biolabs. (n.d.). Drug Affinity Responsive Target Stability (Darts). [Link]
-
Handschumacher, R. E. (1960). Orotidylic acid decarboxylase: inhibition by azauridine-5'-phosphate. Journal of Biological Chemistry, 235(10), 2917-2919. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Pai, E. F., et al. (2000). The crystal structure and mechanism of orotidine 5'-monophosphate decarboxylase. Proceedings of the National Academy of Sciences, 97(25), 13567-13572. [Link]
-
Miller, B. G., & Wolfenden, R. (2002). Orotidine 5'-phosphate decarboxylase: the whole story. Accounts of Chemical Research, 35(10), 847-855. [Link]
-
Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]
-
Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1263, 287-298. [Link]
-
Promega Corporation. (2016, October 26). Making It Easier to Investigate PGTs. Promega Connections. [Link]
Sources
- 1. promegaconnections.com [promegaconnections.com]
- 2. Orotidine 5'-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UMP/CMP-Glo™ Glycosyltransferase Assay [promega.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
alternatives to 6-Azauridine-5'-monophosphate for inhibiting pyrimidine synthesis
An In-Depth Guide to Alternatives for Inhibiting Pyrimidine Synthesis Beyond 6-Azauridine-5'-monophosphate
Prepared by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the targeted inhibition of nucleotide synthesis is a cornerstone of therapeutic and investigational strategies in oncology, immunology, and virology. While this compound, a classic inhibitor of orotidine 5'-monophosphate decarboxylase (ODCase), has been a valuable tool, the demand for compounds with diverse mechanisms, improved specificity, and varied pharmacological profiles has driven the exploration of numerous alternatives.
This guide provides an in-depth comparison of key alternatives to this compound, focusing on their distinct enzymatic targets within the de novo pyrimidine synthesis pathway. We will delve into the mechanistic rationale, comparative efficacy, and practical applications of these compounds, supported by experimental data and detailed protocols to empower your research.
Understanding the Landscape: The De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of precursors for DNA, RNA, and various cellular components.[1] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are particularly dependent on this pathway to meet their high demand for nucleotides.[2][3] This dependency makes the enzymes within this pathway attractive targets for therapeutic intervention.
This compound exerts its effect at the final step of UMP synthesis by inhibiting OMP decarboxylase.[4][5] However, several other key enzymes provide strategic points for inhibition, each with a unique set of resulting cellular consequences.
Caption: The de novo pyrimidine synthesis pathway with points of inhibition.
Dihydroorotate Dehydrogenase (DHODH) Inhibitors
The fourth enzyme in the pathway, DHODH, is located on the inner mitochondrial membrane and represents a highly strategic target.[6][7] Its inhibition leads to the depletion of pyrimidines, which is particularly effective against rapidly dividing cells like activated lymphocytes.[2][8] This has made DHODH inhibitors successful immunomodulatory drugs.[9]
A. Leflunomide and Teriflunomide
-
Mechanism of Action: Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide (A77 1726).[10] Teriflunomide is a selective and reversible, non-competitive inhibitor of DHODH.[2][6][7] By blocking DHODH, it halts the proliferation of activated T and B lymphocytes in the G1 phase of the cell cycle, making it cytostatic rather than cytotoxic.[3][11] This is a key experimental consideration; unlike cytotoxic agents, it does not induce widespread cell death, which can be advantageous for studying immunomodulatory effects.[7]
-
Field-Proven Insights: The primary utility of leflunomide and teriflunomide is in immunology and autoimmune disease research. Leflunomide is approved for treating rheumatoid arthritis, while teriflunomide is used for multiple sclerosis.[6][10] Their established clinical profiles provide a wealth of data on their in vivo effects and safety. For researchers, this means their on-target effects are well-characterized. The cytostatic nature allows for the study of cell cycle arrest and its downstream consequences without the confounding variable of apoptosis.[3]
-
Limitations: The long half-life of teriflunomide (around 2 weeks) can be a drawback in experimental settings where rapid washout is required.[12]
B. Brequinar (DUP-785)
-
Mechanism of Action: Brequinar is a highly potent, selective inhibitor of DHODH.[8][13] Unlike the non-competitive inhibition by teriflunomide, brequinar acts competitively at the ubiquinone binding site of the enzyme.[6] This difference in binding mode can be exploited in structural biology and enzyme kinetics studies.
-
Field-Proven Insights: Brequinar has been investigated as an anticancer and immunosuppressive agent.[8][13] Its high potency makes it a valuable tool for achieving robust inhibition of pyrimidine synthesis in vitro. Recent studies have also highlighted its broad-spectrum antiviral activity, suggesting that host DHODH is critical for the replication of many viruses.[13][14] Researchers looking for a potent and well-characterized DHODH inhibitor for in vitro cancer or virology models often turn to brequinar.
-
Limitations: Brequinar exhibited a narrow therapeutic range and severe side effects in clinical trials, which has limited its progression to approved medical use.[13] This should be a consideration for in vivo animal studies, where careful dose-ranging is required.
Comparative Efficacy of DHODH Inhibitors
| Compound | Target | Inhibition Type | Potency (IC50) | Primary Application Area |
| Teriflunomide | DHODH | Non-competitive, Reversible | Micromolar range | Autoimmune Disease, Immunology[7][12] |
| Brequinar | DHODH | Competitive (UbQ site) | 5.2 nM (human DHODH)[15][16] | Oncology, Virology, Immunology[13] |
Aspartate Transcarbamoylase (ATCase) Inhibitor: PALA
Targeting the pathway at an earlier step offers a different strategic approach. The first three enzymatic steps of de novo pyrimidine synthesis are catalyzed by a single multifunctional protein known as CAD, which includes Aspartate Transcarbamoylase (ATCase).
N-(Phosphonacetyl)-L-aspartate (PALA)
-
Mechanism of Action: PALA is a synthetic antimetabolite that acts as a potent transition-state analog inhibitor of ATCase, the second enzyme in the CAD complex.[17] By blocking this early step, PALA effectively shuts down the entire de novo pyrimidine synthesis pathway.[18]
-
Field-Proven Insights: PALA has shown significant activity against various solid tumors in preclinical models.[17][19] Its early point of pathway inhibition ensures a comprehensive blockade. Recent research has uncovered a dual action for PALA: beyond inhibiting pyrimidine synthesis, it also activates the pattern recognition receptor NOD2, an immune-modulatory feature.[18][20] This makes PALA an interesting candidate for therapies that combine chemotherapeutic and immunomodulatory effects, particularly in topical applications for skin cancers.[18][20][21]
-
Limitations: Phase I clinical trials revealed dose-limiting toxicities, including skin reactions and gastrointestinal issues.[17] Its rapid renal excretion can also affect its systemic bioavailability.[17]
Thymidylate Synthase (TS) Inhibitor: 5-Fluorouracil
Thymidylate Synthase (TS) is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step for DNA synthesis and repair.
5-Fluorouracil (5-FU)
-
Mechanism of Action: 5-FU is a pyrimidine analog that, once metabolized in the cell to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the folate cofactor N5,N10-methylenetetrahydrofolate.[22] This complex irreversibly inhibits the enzyme, leading to a "thymineless death" by depleting the dTMP pools necessary for DNA replication.[23][24] Furthermore, other metabolites of 5-FU can be incorporated into RNA and DNA, causing further cellular damage.[23][25][26]
-
Field-Proven Insights: As a clinically approved chemotherapeutic agent for decades, 5-FU is one of the most studied pyrimidine synthesis inhibitors, particularly for colorectal, breast, and gastric cancers.[25][27] Its mechanism is distinctly cytotoxic and directly linked to DNA synthesis, making it a powerful tool for cancer research. The choice to use 5-FU implies an experimental goal of inducing potent cytotoxicity in rapidly dividing cells.
-
Limitations: The development of drug resistance is a significant clinical challenge with 5-FU.[23] Its mechanism, which involves incorporation into nucleic acids, can lead to broader off-target effects compared to more specific enzyme inhibitors like those targeting DHODH.
Experimental Protocols
Protocol 1: Assessing DHODH Activity in Isolated Mitochondria
This protocol provides a framework for directly measuring the enzymatic activity of DHODH and assessing the potency of inhibitors like Brequinar or Teriflunomide.
Caption: Workflow for a cell-free DHODH enzymatic activity assay.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from your cell line of interest using a standard differential centrifugation kit. Determine protein concentration using a BCA assay.
-
Assay Preparation: In a 96-well plate, add assay buffer, the electron acceptor decylubiquinone, and the redox indicator 2,6-dichlorophenolindophenol (DCIP).
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., Brequinar) or vehicle control (DMSO) to the wells.
-
Enzyme Addition: Add a consistent amount of mitochondrial protein (e.g., 20 µg) to each well and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the substrate, dihydroorotate.
-
Measurement: Immediately begin measuring the decrease in absorbance at 600 nm (the reduction of DCIP) every 30 seconds for 15-20 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Cell Proliferation Assay to Compare Inhibitor Efficacy
This protocol allows for the comparison of the cytostatic/cytotoxic effects of different pyrimidine synthesis inhibitors on a chosen cell line.
-
Cell Seeding: Seed cells (e.g., a rapidly dividing cancer cell line like HCT116 or an immune cell line like Jurkat) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each inhibitor (e.g., 6-Azauridine, Brequinar, PALA, 5-FU) in culture medium. Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle-only control.
-
Rescue Condition (Causality Control): To confirm that the observed effect is due to de novo pyrimidine synthesis inhibition, include a set of wells for each inhibitor concentration that is co-treated with uridine (e.g., 100 µM). Uridine allows cells to bypass the de novo pathway via the salvage pathway.[28] A reversal of the anti-proliferative effect in the presence of uridine validates the mechanism of action.[29]
-
Incubation: Incubate the plate for 48-72 hours, a duration sufficient for multiple cell divisions to occur.
-
Viability Measurement: Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo). These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the normalized viability against the logarithm of inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) for each compound. Compare the GI50 values and the effectiveness of the uridine rescue across the different inhibitors.
Conclusion and Future Directions
The inhibition of pyrimidine synthesis remains a powerful and versatile strategy in biomedical research and drug development. While this compound is a useful tool for targeting OMP decarboxylase, a nuanced understanding of the available alternatives allows for more tailored experimental design.
-
For studying immunomodulation with a clinically relevant compound, Leflunomide/Teriflunomide are excellent choices due to their cytostatic mechanism and extensive in vivo data.[7][30]
-
For achieving potent, rapid inhibition of DHODH in vitro for applications in oncology or virology , Brequinar is a superior tool due to its nanomolar potency.[13][15]
-
To investigate the consequences of blocking the pathway at its earliest stages or to explore dual chemotherapeutic and immunomodulatory roles, PALA is the inhibitor of choice.[18][20]
-
For inducing direct cytotoxicity via DNA damage in cancer models, the classic antimetabolite 5-Fluorouracil remains the standard.[23][25]
By selecting an inhibitor based on its specific target, mechanism of action, and known pharmacological profile, researchers can more precisely dissect cellular pathways and advance the development of next-generation therapeutics.
References
-
Teriflunomide - Wikipedia. [Link]
-
An overview of the clinical pharmacology of N-phosphonacetyl-L-aspartate (PALA), a new antimetabolite - PubMed. [Link]
-
Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC - NIH. [Link]
-
Topical N-phosphonacetyl-l-aspartate is a dual action candidate for treating non-melanoma skin cancer - PubMed. [Link]
-
Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format - YouTube. [Link]
-
Pyrimidine Antimetabolites - Fluorouracil (5-FU). [Link]
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. [Link]
-
Brequinar - Wikipedia. [Link]
-
Leflunomide and teriflunomide: Altering the metabolism of pyrimidines for the treatment of autoimmune diseases | Request PDF - ResearchGate. [Link]
-
Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection - PMC - PubMed Central. [Link]
-
Leflunomide inhibits de novo synthesis of pyrimidine through inhibition of the mitochondrial enzyme DHODH. - ResearchGate. [Link]
-
Topical N-Phosphonacetyl-L-Aspartate is a Dual Action Candidate for Treating Non-Melanoma Skin Cancer - PMC - PubMed Central. [Link]
-
5-fluorouracil 5-FU As an Antimetabolite Anticancer Drug ; Mechanism of action, Uses, Side effects - YouTube. [Link]
-
Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC - NIH. [Link]
-
Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC - PubMed Central. [Link]
-
Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC - PubMed Central. [Link]
-
Inhibition of orotidine 5'-monophosphate decarboxylase and its therapeutic potential. [Link]
-
Leflunomide inhibits pyrimidine de novo synthesis in mitogen-stimulated T-lymphocytes from healthy humans - PubMed. [Link]
-
Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed. [Link]
-
N-(Phosphonacetyl)-L-aspartate (PALA): current status - PubMed - NIH. [Link]
-
Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy - MDPI. [Link]
-
5-FU's hidden power against cancer: RNA, not DNA | Drug Discovery News. [Link]
-
How does fluorouracil inhibit pyrimidine synthesis? - Biology Stack Exchange. [Link]
-
Dihydroorotate dehydrogenase - Wikipedia. [Link]
-
Topical N-Phosphonacetyl-L-Aspartate Efficacy in Nonmelanoma Skin Cancers. [Link]
-
The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors | ACS Pharmacology & Translational Science - ACS Publications. [Link]
-
Orotidine 5′-phosphate decarboxylase - Wikipedia. [Link]
-
Teriflunomide - PMC - NIH. [Link]
Sources
- 1. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of orotidine 5'-monophosphate decarboxylase and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orotidine 5′-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 6. Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Leflunomide inhibits pyrimidine de novo synthesis in mitogen-stimulated T-lymphocytes from healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Teriflunomide - Wikipedia [en.wikipedia.org]
- 13. Brequinar - Wikipedia [en.wikipedia.org]
- 14. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. An overview of the clinical pharmacology of N-phosphonacetyl-L-aspartate (PALA), a new antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Topical N-phosphonacetyl-l-aspartate is a dual action candidate for treating non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-(Phosphonacetyl)-L-aspartate (PALA): current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Topical N-Phosphonacetyl-L-Aspartate is a Dual Action Candidate for Treating Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dermatologytimes.com [dermatologytimes.com]
- 22. m.youtube.com [m.youtube.com]
- 23. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biology.stackexchange.com [biology.stackexchange.com]
- 25. youtube.com [youtube.com]
- 26. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 27. Pyrimidine Antimetabolites, 5-Fluorouracil (5-FU) [ebrary.net]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
Validating the Antiviral Specificity of 6-Azauridine-5'-Monophosphate: A Comparative and Methodological Guide
An Objective Guide for Researchers
For researchers and drug development professionals in the field of virology, establishing the precise mechanism and specificity of an antiviral compound is a critical step in its validation. This guide offers an in-depth, technically-grounded framework for validating the antiviral specificity of 6-Azauridine-5'-monophosphate (6-aza-UMP), a notable inhibitor of pyrimidine biosynthesis. We will explore its molecular basis of action, provide a comparative analysis against other antiviral classes, and present detailed, field-tested experimental protocols to ensure the integrity and validity of your findings.
The Core Mechanism: Starving the Virus by Targeting Nucleotide Synthesis
The antiviral activity of 6-Azauridine, a prodrug, is realized upon its intracellular conversion by cellular kinases into its active form, this compound (6-aza-UMP). The primary molecular target of 6-aza-UMP is Orotidine-5'-phosphate decarboxylase (ODCase), an essential enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By inhibiting ODCase, 6-aza-UMP effectively blocks the conversion of orotidine monophosphate (OMP) to uridine monophosphate (UMP), a fundamental building block for all pyrimidine nucleotides (UMP, CTP, and TTP).[1][2]
This blockade leads to a depletion of the intracellular pyrimidine pool, which is essential for the synthesis of viral RNA and DNA. Viruses, with their rapid replication cycles, are exquisitely dependent on a plentiful supply of nucleotides and often place a high demand on the host cell's de novo synthesis pathways.[4][5][6] Host cells, in contrast, can often mitigate this depletion by utilizing pyrimidine salvage pathways. This differential dependency is the cornerstone of 6-Azauridine's therapeutic window and its broad-spectrum antiviral activity against a range of RNA and DNA viruses.[7][8][9]
Figure 1. The inhibitory mechanism of this compound on the de novo pyrimidine synthesis pathway, leading to the suppression of viral replication.
Comparative Framework: 6-Aza-UMP vs. Alternative Antiviral Mechanisms
To rigorously validate specificity, it is essential to contextualize the performance of 6-Azauridine against antiviral agents with different mechanisms of action. This comparison helps to differentiate its broad, host-targeted activity from narrow, virus-targeted inhibition.
| Antiviral Agent | Primary Target | Mechanism of Action | Expected Specificity |
| 6-Azauridine | Host Orotidine-5'-phosphate decarboxylase (ODCase) | Inhibits de novo pyrimidine synthesis, depleting UMP/CTP pools.[2][7][10] | Broad-spectrum (RNA & DNA viruses) dependent on host metabolism.[9] |
| Remdesivir | Viral RNA-dependent RNA polymerase (RdRp) | Acts as a nucleoside analog causing delayed chain termination during viral RNA synthesis.[11] | Primarily active against RNA viruses (e.g., Coronaviruses). |
| Acyclovir | Viral Thymidine Kinase & DNA Polymerase | Monophosphorylated by viral kinase, then cellular kinases, and incorporated into viral DNA, causing chain termination.[12][13] | Highly specific to Herpesviruses. |
| Maraviroc | Host CCR5 Co-receptor | Blocks the binding of the HIV gp120 protein to the host cell's CCR5 receptor, preventing viral entry.[14] | Highly specific to CCR5-tropic strains of HIV. |
Table 1. A comparative analysis of antiviral agents with distinct mechanisms of action.
A Self-Validating Experimental Workflow for Specificity Confirmation
Figure 2. A logical workflow for the comprehensive validation of antiviral specificity, moving from foundational cytotoxicity and efficacy to mechanistic confirmation.
Detailed Experimental Protocols
1. Cytotoxicity Assay (Determination of CC50)
Causality: Before assessing antiviral activity, it is imperative to define the compound's toxicity profile in the host cell line. This ensures that any observed reduction in viral replication is a true antiviral effect and not merely a consequence of cell death. The 50% cytotoxic concentration (CC50) establishes the upper limit for concentrations used in subsequent assays.[15][16][17][18]
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: In a 96-well plate, seed a suitable host cell line (e.g., Vero E6, A549) at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.
-
Compound Dilution: Prepare a 2-fold serial dilution of 6-Azauridine in complete culture medium, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., ~1 µM).
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the diluted compound to triplicate wells for each concentration. Include "cell control" wells (medium only) and "blank" wells (medium only, no cells).
-
Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the cell control. Plot the percent viability against the log-transformed compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the CC50 value.[19]
2. Plaque Reduction Assay (Determination of EC50)
Causality: This assay is the gold standard for quantifying the potency of an antiviral compound. It directly measures the inhibition of infectious virus particle production by counting the reduction in viral plaques (zones of cell death) in a monolayer. The 50% effective concentration (EC50) is the primary measure of antiviral potency.[20][21][22]
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 12-well or 24-well plates.
-
Virus Infection: Remove the culture medium and infect the cells with a viral suspension calculated to produce 50-100 plaque-forming units (PFU) per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: Prepare serial dilutions of 6-Azauridine in a semi-solid overlay medium (e.g., 2% carboxymethylcellulose or 0.6% agarose in culture medium).[22] The concentration range should bracket the expected EC50 and remain well below the CC50.
-
Overlay Application: After the 1-hour adsorption period, remove the viral inoculum and gently add 1 mL of the compound-containing overlay to each well. Include "virus control" wells (overlay with no compound).
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a duration that allows for clear plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and then stain with a crystal violet solution (0.1% w/v in 20% ethanol) to visualize the plaques.
-
EC50 Calculation: Count the plaques in each well. Calculate the percentage of plaque inhibition for each concentration relative to the virus control. Plot the percent inhibition against the log-transformed compound concentration and use non-linear regression to determine the EC50 value.
3. Mechanistic Rescue Experiment
Causality: This is the definitive experiment to validate that the observed antiviral activity is a direct result of inhibiting the de novo pyrimidine synthesis pathway. If the mechanism is on-target, supplying the downstream product (uridine) should bypass the enzymatic block and "rescue" viral replication, thereby reversing the antiviral effect.[23][24]
Step-by-Step Methodology:
-
Assay Setup: Set up a plaque reduction assay as described above with serial dilutions of 6-Azauridine.
-
Parallel Rescue Setup: In a parallel set of plates, prepare the same serial dilutions of 6-Azauridine in an overlay medium that has been supplemented with a non-toxic concentration of exogenous uridine (e.g., 50-100 µM).
-
Execution and Analysis: Run both assays concurrently.
-
Data Interpretation: Calculate the EC50 of 6-Azauridine in both the absence and presence of supplemental uridine. A significant shift (increase) in the EC50 value in the presence of uridine provides strong evidence that the antiviral activity is specifically due to the inhibition of pyrimidine biosynthesis.
Data Synthesis and Interpretation: The Selectivity Index
The ultimate measure of an antiviral's potential is its selectivity. The Selectivity Index (SI) provides a quantitative measure of the therapeutic window, comparing the concentration at which the compound is toxic to the host cell versus the concentration at which it is effective against the virus.
| Parameter | Calculation | Interpretation | Desired Value |
| CC50 | From Cytotoxicity Assay | Concentration that kills 50% of host cells.[15][17] | As high as possible. |
| EC50 | From Antiviral Efficacy Assay | Concentration that inhibits 50% of viral replication. | As low as possible. |
| Selectivity Index (SI) | SI = CC50 / EC50 | Ratio of toxicity to efficacy.[15][25][26] | Generally, SI ≥ 10 is considered a promising result for in vitro activity.[15] |
Table 2. Key parameters for quantifying antiviral specificity and therapeutic potential.
Conclusion
The validation of this compound's antiviral specificity is a logical, multi-step process that relies on a foundation of carefully controlled experiments. By systematically determining its cytotoxicity (CC50) and antiviral potency (EC50), and critically, by confirming its mechanism of action through a rescue experiment, researchers can generate a robust and defensible data package. This comprehensive approach, which culminates in the calculation of a Selectivity Index, is essential for establishing the scientific integrity of the compound's profile and provides the confidence needed for its advancement in the drug development pipeline.
References
-
Title: 6-Azauridine | C8H11N3O6 | CID 5901 Source: PubChem URL: [Link]
-
Title: 6-azauridine for the Treatment of SARS-CoV-2 Source: Creative Biolabs URL: [Link]
-
Title: Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway Source: MDPI URL: [Link]
-
Title: Orotidine 5'-phosphate decarboxylase Source: Wikipedia URL: [Link]
-
Title: A review: Mechanism of action of antiviral drugs Source: PubMed URL: [Link]
-
Title: Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections Source: PubMed URL: [Link]
-
Title: CC50/IC50 Assay for Antiviral Research Source: Creative Diagnostics URL: [Link]
-
Title: Antiviral Drugs Mechanisms of Action, Animation Source: YouTube URL: [Link]
-
Title: Antiviral action and selectivity of 6-azauridine Source: PubMed URL: [Link]
-
Title: Plaque Reduction Neutralization Test (PRNT) Protocol Source: Creative Biolabs URL: [Link]
-
Title: The Role of Uridine in Health and Disease Source: PubMed Central (PMC) URL: [Link]
-
Title: Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity Source: PubMed Central (PMC) URL: [Link]
-
Title: Structural Determinants for Inhibitory Ligands of Orotidine-5′-Monophosphate Decarboxylase Source: PubMed Central (PMC) URL: [Link]
-
Title: Antiviral Methods and Protocols Source: PubMed Central (PMC) URL: [Link]
-
Title: Cell cytotoxicity assay to determine CC50 values Source: ResearchGate URL: [Link]
-
Title: Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: Plaque Assay Protocols Source: American Society for Microbiology (ASM) URL: [Link]
-
Title: Inhibition of orotidine-5'-phosphate decarboxylase by 1-(5'-phospho-.beta.-D-ribofuranosyl)barbituric acid, 6-azauridine 5'-phosphate, and uridine 5'-phosphate Source: ACS Publications URL: [Link]
-
Title: Can Uridine Supplements Protect People With HIV/AIDS From Drug Toxicity? Source: TheBodyPro URL: [Link]
-
Title: New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 Source: Frontiers in Immunology URL: [Link]
-
Title: Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents Source: MDPI URL: [Link]
-
Title: CC50/IC50 Assay Services for Pharmaceutical Safety Source: Labinsights URL: [Link]
-
Title: Identifying mechanism for a new class of antiviral drugs could hasten approval Source: Penn State University URL: [Link]
-
Title: STANDARD OPERATING PROCEDURE - Plaque Reduction Neutralization Test (PRNT) Source: EURL URL: [Link]
-
Title: Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems Source: Journal of Visualized Experiments (JoVE) URL: [Link]
-
Title: 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses Source: PNAS URL: [Link]
-
Title: Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis Source: PNAS URL: [Link]
-
Title: In vitro methods for testing antiviral drugs Source: PubMed Central (PMC) URL: [Link]
-
Title: Antiviral effect of 6-azaU is inhibited by uridine or cytidine but not by other nucleosides Source: ResearchGate URL: [Link]
-
Title: Antiviral Drug Discovery for the Treatment of COVID-19 Infections Source: PubMed Central (PMC) URL: [Link]
-
Title: Inhibition of orotidine 5'-monophosphate decarboxylase and its therapeutic potential Source: PubMed URL: [Link]
-
Title: Low Selectivity Indices of Ivermectin and Macrocyclic Lactones on SARS-CoV-2 Replication In Vitro Source: MDPI URL: [Link]
-
Title: Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export Source: The Rockefeller University Press URL: [Link]
-
Title: The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? Source: PubMed URL: [Link]
-
Title: Early Viral Entry Assays to identify and evaluate Antiviral Compounds Source: YouTube URL: [Link]
-
Title: In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values Source: PubMed URL: [Link]
-
Title: Antiviral activity of uridine 5'-diphosphate glucose analogues against some enveloped viruses in cell culture Source: PubMed URL: [Link]
-
Title: Neutralization Assay Source: Rockland Immunochemicals URL: [Link]
-
Title: Mechanisms of action of antiviral drugs Source: EBSCO URL: [Link]
-
Title: Important Considerations in Antiviral Testing Source: Emery Pharma URL: [Link]
-
Title: Chemical structures and selectivity indexes of antiviral compounds Source: ResearchGate URL: [Link]
-
Title: Antiviral activity assay Source: Bio-protocol URL: [Link]
Sources
- 1. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orotidine 5′-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Inhibition of orotidine 5'-monophosphate decarboxylase and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Determinants for Inhibitory Ligands of Orotidine-5′-Monophosphate Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. rupress.org [rupress.org]
- 7. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-azauridine for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 9. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antiviral Drug Discovery for the Treatment of COVID-19 Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 14. m.youtube.com [m.youtube.com]
- 15. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. labinsights.nl [labinsights.nl]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. emerypharma.com [emerypharma.com]
- 19. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 21. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. researchgate.net [researchgate.net]
- 25. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Verifying the On-Target Effects of 6-Azauridine-5'-monophosphate: A Comparative Guide for Researchers
For researchers in drug discovery and molecular biology, definitively demonstrating that a compound engages its intended target within a complex cellular environment is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth, technical comparison of methodologies to verify the on-target effects of 6-Azauridine-5'-monophosphate (6-aza-UMP), a well-characterized inhibitor of pyrimidine biosynthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and compare 6-aza-UMP with alternative inhibitors, offering a comprehensive resource for professionals in the field.
The Central Role of this compound in Pyrimidine Biosynthesis Inhibition
The de novo pyrimidine biosynthesis pathway is fundamental for the production of nucleotides, which are the building blocks of DNA and RNA.[1] A key enzyme in this pathway is Orotidine-5'-monophosphate decarboxylase (ODCase), which catalyzes the final step in the synthesis of Uridine-5'-monophosphate (UMP).[2] 6-Azauridine, a broad-spectrum antimetabolite, is intracellularly converted to its active form, 6-aza-UMP.[3][4] This active metabolite acts as a potent competitive inhibitor of ODCase, thereby blocking the production of UMP and subsequent pyrimidine nucleotides.[5][6] Understanding and verifying this on-target interaction is crucial for interpreting experimental results and for the development of novel therapeutics targeting this pathway.
Visualizing the Mechanism of Action
To conceptualize the inhibitory action of 6-aza-UMP, it is essential to visualize its place within the pyrimidine biosynthesis pathway.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory mechanism of this compound (6-aza-UMP).
Experimental Verification of On-Target Effects: A Multi-Pronged Approach
Direct Target Engagement: Enzymatic Assays
The most direct method to confirm the inhibitory activity of 6-aza-UMP is through in vitro enzymatic assays using purified ODCase.
Causality of Experimental Choice: This approach isolates the enzyme and the inhibitor from the complexities of the cellular environment, allowing for a precise measurement of their direct interaction. By determining the inhibition constant (Ki), we can quantify the potency of 6-aza-UMP against its target.
Experimental Protocol: Spectrophotometric ODCase Activity Assay [7][8]
-
Reagents:
-
Purified ODCase enzyme
-
Orotidine-5'-monophosphate (OMP) substrate
-
This compound (6-aza-UMP)
-
Assay buffer (e.g., 30 mM Tris-HCl, pH 8.0, 75 mM MgCl2)[7]
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and varying concentrations of 6-aza-UMP.
-
Add a fixed concentration of purified ODCase to each reaction and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a saturating concentration of OMP.
-
Monitor the decrease in absorbance at 295 nm, which corresponds to the conversion of OMP to UMP.[7]
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial velocities against the inhibitor concentrations.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Use the Cheng-Prusoff equation to calculate the Ki value, providing a measure of the inhibitor's binding affinity.
-
Self-Validation: The inclusion of a no-inhibitor control is essential to establish the baseline enzyme activity. A known, well-characterized inhibitor of ODCase can also be used as a positive control to validate the assay setup.
Cellular Target Engagement: Assessing Thermal Stability
While enzymatic assays confirm direct binding, it is crucial to demonstrate target engagement within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11]
Causality of Experimental Choice: CETSA operates on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[12][13] By observing a shift in the melting temperature of ODCase in the presence of 6-aza-UMP, we can infer direct target engagement in a cellular context.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for ODCase
-
Cell Culture and Treatment:
-
Culture cells of interest to a suitable confluency.
-
Treat the cells with varying concentrations of 6-azauridine (the cell-permeable precursor to 6-aza-UMP) or a vehicle control for a specified duration.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Subject the samples to a temperature gradient using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for ODCase.
-
-
Data Analysis:
-
Quantify the band intensities of soluble ODCase at each temperature.
-
Plot the percentage of soluble ODCase as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of 6-azauridine indicates target engagement.
-
Self-Validation: The vehicle-treated control provides the baseline melting curve for ODCase. A compound known not to bind ODCase should be used as a negative control and should not induce a thermal shift.
Functional Consequences: Metabolic Flux Analysis
Verifying on-target effects extends beyond demonstrating binding to assessing the functional consequences of target engagement. Metabolic flux analysis allows for the quantification of metabolic pathway activity.[14][15][16]
Causality of Experimental Choice: By inhibiting ODCase, 6-aza-UMP should lead to a predictable alteration in the flow of metabolites through the pyrimidine biosynthesis pathway. Specifically, we expect an accumulation of upstream metabolites (e.g., orotic acid) and a depletion of downstream metabolites (e.g., UMP, UTP).
Experimental Protocol: Stable Isotope Tracing [15]
-
Cell Culture and Labeling:
-
Culture cells in the presence or absence of 6-azauridine.
-
Introduce a stable isotope-labeled precursor of the pyrimidine pathway (e.g., ¹³C-aspartate or ¹³C-glutamine).
-
-
Metabolite Extraction and Analysis:
-
After a defined period, quench the metabolism and extract intracellular metabolites.
-
Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of the stable isotope into various metabolites of the pyrimidine pathway.
-
-
Data Analysis:
-
Compare the isotopic enrichment in pyrimidine pathway intermediates between the 6-azauridine-treated and control cells.
-
A significant decrease in the labeling of UMP and downstream metabolites, coupled with an increase in the labeling of upstream intermediates in the treated cells, confirms the on-target effect of 6-aza-UMP.
-
Self-Validation: The unlabeled control group establishes the baseline metabolic flux. Additionally, rescuing the metabolic phenotype by supplementing the media with uridine (which can be salvaged to produce UMP, bypassing the de novo pathway) would further validate that the observed effect is specific to the inhibition of de novo pyrimidine synthesis.
Alternative Approaches and Comparative Analysis
While 6-aza-UMP is a classic tool, other molecules and methods can be employed to probe the pyrimidine biosynthesis pathway.
Alternative Inhibitors
Several other compounds target different enzymes in the pyrimidine biosynthesis pathway.[17]
| Inhibitor | Target Enzyme | Mechanism of Action |
| This compound | Orotidine-5'-monophosphate decarboxylase (ODCase) | Competitive inhibitor |
| Leflunomide | Dihydroorotate dehydrogenase (DHODH) | Non-competitive inhibitor |
| Brequinar | Dihydroorotate dehydrogenase (DHODH) | Non-competitive inhibitor |
| Pyrazofurin 5'-monophosphate | Orotidine-5'-monophosphate decarboxylase (ODCase) | Competitive inhibitor |
This table provides a summary of alternative inhibitors and their targets within the pyrimidine biosynthesis pathway.
A study on the inhibition of ODCase from Plasmodium falciparum showed the following Ki values:[6]
| Inhibitor | Ki (nM) |
| Pyrazofurin 5'-monophosphate | 3.6 ± 0.7 |
| Xanthosine 5'-monophosphate | 4.4 ± 0.7 |
| 6-Azauridine 5'-monophosphate | 12 ± 3 |
This table presents a comparison of the inhibitory potency of different compounds against Plasmodium falciparum ODCase.
Alternative Methodologies for Target Identification
Beyond the core methods described, other techniques can provide complementary evidence of target engagement.
-
Drug Affinity Responsive Target Stability (DARTS): Similar to CETSA, DARTS relies on the principle that ligand binding can protect a protein from proteolysis.[18][19][20][21] In this method, cell lysates are treated with the compound of interest and then subjected to limited proteolysis. The target protein, stabilized by the compound, will be less susceptible to digestion.[19]
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active site of an enzyme, allowing for the direct identification and quantification of active enzyme populations. While not directly applicable to non-covalent inhibitors like 6-aza-UMP, it is a powerful tool for target discovery and validation of other inhibitor classes.
Conclusion: A Rigorous and Validated Approach
Verifying the on-target effects of this compound requires a multi-faceted experimental strategy that combines direct biochemical assays with cellular and functional readouts. By employing a combination of enzymatic assays, cellular thermal shift assays, and metabolic flux analysis, researchers can build a compelling and self-validating case for the on-target activity of 6-aza-UMP. This rigorous approach is not only essential for accurately interpreting experimental data but also serves as a paradigm for the validation of other small molecule inhibitors in drug discovery and chemical biology.
References
-
Richard, W. (2018). Orotidine 5′-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis. Accounts of Chemical Research, 51(5), 1148-1158. [Link]
-
Wikipedia. (2023). Orotidine 5′-phosphate decarboxylase. [Link]
-
Rada, B., & Dbalý, V. (1971). Antiviral action and selectivity of 6-azauridine. Acta Virologica, 15(4), 335-338. [Link]
-
Sidwell, R. W., Allen, L. B., Huffman, J. H., Revankar, G. R., & Robins, R. K. (1974). Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections. Antimicrobial Agents and Chemotherapy, 5(4), 433-439. [Link]
-
Gampa, K., et al. (2019). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. Cell Death & Disease, 10(11), 809. [Link]
-
Lomenick, B., et al. (2009). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
Agostini, M., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(41), 26955-26976. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 167-183. [Link]
-
Wolfenden, R. (2011). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry, 50(39), 8301-8307. [Link]
-
Levine, H. L., Brody, R. S., & Westheimer, F. H. (1980). Inhibition of orotidine-5'-phosphate decarboxylase by 1-(5'-phospho-beta-D-ribofuranosyl)barbituric acid, 6-azauridine 5'-phosphate, and uridine 5'-phosphate. Biochemistry, 19(22), 4993-4999. [Link]
-
Corbet, C., & Feron, O. (2017). Role of pH in Regulating Cancer Pyrimidine Synthesis. Cancers, 9(10), 137. [Link]
-
Harris, P., et al. (2020). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry, 59(20), 1913-1923. [Link]
-
Smith, J. E., & Henderson, J. F. (1981). Enhancement of intracellular 5-phosphoribosyl 1-pyrophosphate levels as a major factor in the 6-azauridine-induced stimulation of carbamoyl phosphate synthesis in mouse spleen slices. The Biochemical journal, 194(1), 277–283. [Link]
-
Bello, A. M., et al. (2008). Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum. Biochemistry, 47(12), 3745-3754. [Link]
-
Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. [Link]
-
Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2824-2832. [Link]
-
Downs, D. M., & Roth, J. R. (1994). Metabolic Flux in Both the Purine Mononucleotide and Histidine Biosynthetic Pathways Can Influence Synthesis of the Hydroxymethyl Pyrimidine Moiety of Thiamine in Salmonella enterica. Journal of Bacteriology, 176(22), 6937-6944. [Link]
-
Harris, P., & Anderson, K. S. (2016). Identification of Scaffold Specific Energy Transfer Networks in the Enthalpic Activation of Orotidine 5'-Monophosphate Decarboxylase. Scientific Reports, 6, 32493. [Link]
-
Global Substance Registration System. (n.d.). 6-AZAURIDINE 5'-MONOPHOSPHATE. [Link]
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
Cha, Y. E., et al. (2020). 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway. International Journal of Molecular Sciences, 21(17), 6331. [Link]
-
Saffi, M. A., & Sardi, F. (2022). Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. Microorganisms, 10(8), 1631. [Link]
-
Med School Made Easy. (2023, March 19). Pyrimidine Synthesis: De Novo Pathway (UMP, UDP, UTP) | Biochemistry [Video]. YouTube. [Link]
-
Li, J., et al. (2021). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 26(11), 3169. [Link]
-
Taglialatela-Scafati, O., et al. (2016). Drug Affinity Responsive Target Stability (DARTS) Identifies Laurifolioside as a New Clathrin Heavy Chain Modulator. ACS Chemical Biology, 11(11), 3098-3105. [Link]
-
Young, J. D., et al. (2021). Metabolic rewiring and biomass redistribution enable optimized mixotrophic growth in Chlamydomonas. Proceedings of the National Academy of Sciences, 118(4), e2018491118. [Link]
-
Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 35(10), 2872-2878. [Link]
-
Almqvist, H., et al. (2016). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Review of Proteomics, 13(12), 1133-1141. [Link]
-
USMLEQA. (2023, February 7). Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format [Video]. YouTube. [Link]
Sources
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Orotidine 5′-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. pnas.org [pnas.org]
- 17. Role of pH in Regulating Cancer Pyrimidine Synthesis [mdpi.com]
- 18. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
- 21. cvrti.utah.edu [cvrti.utah.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Azauridine-5'-monophosphate
This guide provides essential safety and logistical information for the proper disposal of 6-Azauridine-5'-monophosphate, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined below are based on established best practices for chemical waste management in a research environment.
Disclaimer: The disposal recommendations provided herein are based on the available safety information for structurally similar compounds, which classify them as non-hazardous. However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound to ensure adherence to the most accurate and up-to-date handling and disposal protocols.
Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough risk assessment is paramount. While available data on analogous compounds such as 6-Azauridine triphosphate ammonium suggests that this compound may not be classified as a hazardous substance, it is prudent to handle it with care.[1] Always consult the manufacturer's SDS, which is a critical component of a laboratory's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[2][3][4]
Key Considerations:
-
Chemical Properties: Understand the physical and chemical properties of this compound, including its stability and reactivity.
-
Toxicity Data: Review any available toxicological data to assess potential health hazards.
-
Regulatory Status: Determine if this compound is classified as a hazardous waste by the Environmental Protection Agency (EPA) or local regulatory bodies.[5][6][7][8]
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure during handling and disposal.[9]
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use nitrile gloves or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat should be worn.
Waste Segregation: The Cornerstone of Safe Disposal
Proper waste segregation is a critical step in laboratory safety and environmental responsibility.[10][11] Do not mix non-hazardous waste with hazardous waste to avoid creating a larger volume of hazardous material and to minimize disposal costs.[10]
Waste Streams for this compound:
-
Unused or Expired Solid Compound: The pure, solid form of the chemical.
-
Aqueous Solutions: Solutions containing dissolved this compound.
-
Contaminated Labware: Items such as pipette tips, tubes, and flasks that have come into contact with the compound.
Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable framework for the disposal of different forms of this compound waste.
-
Containerization: Place the solid waste in a clearly labeled, sealed, and leak-proof container.[12]
-
Labeling: The label should include the full chemical name ("this compound"), the quantity, and the date of accumulation.[11]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[12][13] This area must be inspected weekly for any signs of leakage.[13]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a chemical waste pickup.
-
pH Neutralization: For aqueous solutions, ensure the pH is between 6.0 and 10.0 before disposal.[14]
-
Collection: Collect the neutralized aqueous waste in a designated, leak-proof container. Do not dispose of chemical waste down the drain unless explicitly permitted by your institution's EHS and local regulations.[15][16]
-
Labeling: Label the container as "Aqueous Waste with this compound," including the concentration and date.
-
Pickup: Arrange for disposal through your institution's EHS office.
-
Segregation: Collect all non-sharp, contaminated items (e.g., gloves, paper towels, pipette tips) in a designated, lined container.
-
Sharps: Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated, puncture-resistant sharps container.
-
Labeling: Clearly label the waste containers as "Contaminated Solid Waste with this compound."
-
Disposal: Manage as chemical waste and arrange for pickup through your EHS office.
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water for aqueous solutions).[10][17]
-
Rinsate Collection: The rinsate from the first rinse should be collected and disposed of as chemical waste.[12][17]
-
Label Defacement: After triple rinsing, deface or remove the original chemical label before discarding the container.[10]
Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: For small spills, use an appropriate absorbent material to contain the substance.
-
Clean-up: Wearing appropriate PPE, carefully clean the affected area.
-
Dispose: Collect all cleanup materials and dispose of them as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Summary of Disposal Parameters
| Waste Type | Container Requirement | Key Disposal Step |
| Solid Compound | Sealed, leak-proof, clearly labeled | Collection for EHS pickup |
| Aqueous Solution | Leak-proof, clearly labeled | Neutralize pH to 6-10 before collection |
| Contaminated Labware | Lined, puncture-resistant (for sharps) | Segregation from other waste streams |
| Empty Containers | N/A | Triple rinse; collect first rinsate as waste |
References
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
-
Safety Data Sheet: Uridine 5'-monophosphate disodium. Carl ROTH. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. World Health Organization. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
-
The Laboratory Standard. Vanderbilt University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health Administration. [Link]
-
How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. Merck Millipore. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. osha.gov [osha.gov]
- 4. compliancy-group.com [compliancy-group.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. vumc.org [vumc.org]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. orf.od.nih.gov [orf.od.nih.gov]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. nems.nih.gov [nems.nih.gov]
- 17. campussafety.lehigh.edu [campussafety.lehigh.edu]
Operational Guide: Safe Handling and Personal Protective Equipment for 6-Azauridine-5'-monophosphate
This guide provides essential safety protocols and operational directives for the handling of 6-Azauridine-5'-monophosphate. As a potent antimetabolite, this compound demands rigorous adherence to safety procedures to mitigate exposure risks for all laboratory personnel. Our focus is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and data integrity.
Core Principle: Understanding the Hazard
This compound is the active intracellular metabolite of the prodrug 6-Azauridine. Its mechanism of action involves the inhibition of de novo pyrimidine synthesis, a critical pathway for the proliferation of cells.[1][2] This biochemical activity classifies it as a cytotoxic and antineoplastic agent.[1] Consequently, it must be handled with the same precautions as other hazardous chemotherapy drugs, which are often carcinogenic, mutagenic, or teratogenic.[3] The primary routes of occupational exposure are inhalation of aerosols, dermal contact, and ingestion.[4] Our entire safety protocol is built upon the principle of minimizing these exposure routes through engineering controls, meticulous work practices, and appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and correct use of PPE are non-negotiable when handling this compound. The equipment specified below creates a necessary barrier between you and the hazardous compound.[4]
Summary of PPE Requirements by Task
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Transporting Unopened Vials | Single Pair (Nitrile) | Not Required | Not Required | Not Required |
| Weighing Powder / Reconstitution | Double Pair (Chemo-rated) | Chemo-rated Gown | Safety Goggles & Face Shield | Recommended (N95) |
| Handling Solutions (in a BSC) | Double Pair (Chemo-rated) | Chemo-rated Gown | Safety Goggles | Not Required (if contained) |
| Cleaning & Decontamination | Double Pair (Chemo-rated) | Chemo-rated Gown | Safety Goggles & Face Shield | Recommended (N95) |
| Spill Cleanup | Double Pair (Chemo-rated) | Chemo-rated Gown | Safety Goggles & Face Shield | Required (N95 or higher) |
| Waste Disposal | Double Pair (Chemo-rated) | Chemo-rated Gown | Safety Goggles | Not Required |
Detailed PPE Specifications
-
Gloves: Double-gloving is mandatory for most handling procedures.[5]
-
Inner Glove: Standard nitrile exam glove.
-
Outer Glove: Must be powder-free and tested for resistance to permeation by chemotherapy drugs according to ASTM D6978 standards.[4]
-
Causality: Double-gloving provides protection against undetected pinholes and minimizes contamination of the inner glove. The outer glove should be removed and disposed of as cytotoxic waste immediately after handling the compound or before leaving the work area.
-
-
Gowns: A dedicated gown for handling cytotoxic agents is required.
-
Specifications: The gown must be disposable, made of a low-permeability fabric (e.g., polyethylene-coated polypropylene), have a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[6]
-
Causality: Standard lab coats are made of absorbent material and offer no protection against chemical splashes. A rated gown prevents the compound from soaking through to your skin or personal clothing.
-
-
Eye and Face Protection: Protection is crucial to prevent splashes to the eyes and mucous membranes.
-
Minimum: Chemical splash goggles with side shields.
-
Recommended: A full-face shield worn over safety goggles, especially when there is a significant risk of splashing, such as during reconstitution or spill cleanup.[6][7]
-
Causality: This combination provides a robust barrier against accidental splashes that could cause serious eye damage or systemic absorption.
-
-
Respiratory Protection:
-
When Required: Use a NIOSH-approved N95 respirator or higher when manipulating the solid compound outside of a containment device (not recommended), or during the cleanup of spills where aerosolization is possible.[4][6]
-
Causality: The primary inhalation risk comes from fine powder particles. An N95 respirator effectively filters these airborne particulates, preventing them from entering your respiratory system. Surgical masks offer no protection against chemical aerosols or particulates.[4]
-
Operational Plan: From Receipt to Disposal
Adherence to a strict, logical workflow is paramount. This protocol ensures that safety is integrated into every step of the experimental process.
Step-by-Step Handling Protocol
-
Preparation and Workspace Setup:
-
Designate a specific area for handling this compound.
-
All manipulations of the powdered compound or concentrated solutions should occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[4]
-
Line the work surface of the BSC or fume hood with a plastic-backed absorbent pad. This will contain any minor spills and simplify cleanup.[8]
-
Assemble all necessary materials (vials, solvents, pipettes, waste containers) before starting work to minimize movement in and out of the containment area.
-
-
Donning PPE:
-
Don PPE in the following order: gown, inner gloves, face/eye protection, respirator (if needed), and finally, outer gloves. Ensure the outer glove cuff goes over the gown cuff.
-
-
Compound Handling (Weighing and Reconstitution):
-
When weighing the solid compound, use gentle motions to avoid creating airborne dust.
-
To reconstitute, slowly add the solvent to the side of the vial to avoid splashing. Do not shake vigorously; instead, vortex gently or swirl to dissolve.
-
-
Transport:
-
When moving solutions, even within the lab, use a secondary container that is sealed, rigid, and leak-proof. The container must be clearly labeled with a cytotoxic hazard symbol.[8]
-
-
Doffing PPE:
-
Remove PPE in a manner that prevents self-contamination.
-
Order of removal: outer gloves (dispose of as cytotoxic waste), face shield/goggles, gown, inner gloves.
-
Always wash hands thoroughly with soap and water after removing all PPE.
-
Safe Handling Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Emergency Plan: Spill Management
Immediate and correct response to a spill is critical to prevent exposure. All labs using this compound must have a dedicated cytotoxic spill kit.
Spill Cleanup Protocol
-
Alert & Secure: Immediately alert others in the area. Cordon off the spill area to prevent entry.[9]
-
Don PPE: If not already wearing it, don the full spill response PPE: double chemo-rated gloves, chemo-rated gown, face shield with goggles, and an N95 respirator.[5]
-
Contain: For liquid spills, cover with absorbent pads from the spill kit. For powder spills, gently cover with damp absorbent pads to prevent the powder from becoming airborne. Never dry sweep a powder spill.
-
Clean: Working from the outside of the spill inwards, carefully collect all absorbent material and place it into the designated cytotoxic waste bag from the spill kit.
-
Decontaminate: Clean the spill area three times using a detergent solution followed by a suitable deactivating agent (if available and compatible) or water.
-
Dispose: Seal the cytotoxic waste bag. All materials used for cleanup, including your PPE, must be disposed of as cytotoxic waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department according to your lab's policy.
Disposal Plan: Managing Cytotoxic Waste
Improper disposal can endanger support staff and the environment. All waste contaminated with this compound must be handled as cytotoxic waste.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), absorbent pads, contaminated vials, and lab plastics must be placed in a clearly marked, puncture-proof cytotoxic waste container.[10]
-
Sharps: Needles, syringes, and glass vials must be placed directly into a red-colored, puncture-proof sharps container designated for cytotoxic waste.[8]
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container for disposal by the institution's EHS department. Do not pour this waste down the drain.
By internalizing and consistently applying these procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
6-Azauridine | C8H11N3O6 | CID 5901 . PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: Uridine 5'-monophosphate disodium . Carl ROTH. [Link]
-
Personal protective equipment for preparing toxic drugs . GERPAC. [Link]
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) . PubMed Central, National Institutes of Health. [Link]
-
Guide for handling cytotoxic drugs and related waste . WorkSafe Queensland. [Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage . Birmingham Women's and Children's NHS Foundation Trust. [Link]
-
Safe handling of cytotoxic drugs in the workplace . Health and Safety Executive (HSE). [Link]
-
Antiviral action and selectivity of 6-azauridine . PubMed, National Institutes of Health. [Link]
-
Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP . Kingston Health Sciences Centre. [Link]
-
Safe handling of hazardous drugs . PubMed Central, National Institutes of Health. [Link]
-
Safe handling and waste management of hazardous drugs . eviQ. [Link]
-
Personal Protective Equipment When Working with chemotherapy Drugs . Halyard Health. [Link]
-
Personal Protective Equipment . POGO Satellite Manual. [Link]
Sources
- 1. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificlabs.com [scientificlabs.com]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. gerpac.eu [gerpac.eu]
- 5. pogo.ca [pogo.ca]
- 6. halyardhealth.com [halyardhealth.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. hse.gov.uk [hse.gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
